2-Bromo-1,3-difluoro-4-nitrobenzene
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-bromo-1,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCPYFIIMNLQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547864 | |
| Record name | 2-Bromo-1,3-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103977-78-2 | |
| Record name | 2-Bromo-1,3-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-difluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-difluoro-4-nitrobenzene, a key building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of a bromine atom, two fluorine atoms, and a nitro group on the benzene ring, make it a versatile synthon for the introduction of complex functionalities. This document delves into its synthesis, detailed chemical reactivity with a focus on nucleophilic aromatic substitution, and its applications in the development of novel therapeutic agents. All protocols are presented with a rationale for the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
This compound, with the Chemical Abstracts Service (CAS) number 103977-78-2 , is a crystalline solid at room temperature.[1][2] The strategic placement of its substituents creates a highly activated system for chemical transformations. The powerful electron-withdrawing nature of the nitro group, augmented by the inductive effects of the fluorine atoms, renders the aromatic ring susceptible to nucleophilic attack. The bromine atom, in turn, serves as an excellent leaving group or a handle for cross-coupling reactions. This combination of features allows for sequential and regioselective modifications, making it an invaluable tool for the synthesis of complex molecules.[3]
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[4] Similarly, the nitroaromatic scaffold is a precursor to anilines, which are ubiquitous in pharmaceuticals. Therefore, this compound represents a convergence of desirable structural motifs for drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103977-78-2 | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | Solid | [5] |
| Purity | Typically >97% | [5] |
Synthesis and Characterization
Synthetic Protocol: Electrophilic Nitration
The foundational principle of this synthesis is the electrophilic aromatic substitution of 1,3-difluoro-2-bromobenzene. The strong activation of the nitronium ion (NO₂⁺) by concentrated sulfuric acid allows for the nitration of the deactivated aromatic ring. The regioselectivity is directed by the existing substituents.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, a solution of 1,3-difluoro-2-bromobenzene (1 equivalent) in concentrated sulfuric acid is stirred vigorously at ambient temperature.[6]
-
Concentrated nitric acid (a slight excess) is added dropwise, ensuring the internal temperature does not exceed 55 °C. This temperature control is critical to prevent unwanted side reactions and ensure safety.
-
The reaction mixture is stirred for an additional 15 minutes after the addition is complete to ensure full conversion.
-
The reaction is then quenched by carefully pouring the mixture onto crushed ice.
-
The aqueous mixture is extracted three times with an organic solvent such as dichloromethane.
-
The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent like isopropyl ether to afford the final product as a solid.[6]
Caption: Synthetic pathway to this compound.
Characterization
While specific, experimentally obtained spectra for this compound are not widely published, its structure can be unequivocally confirmed by a combination of spectroscopic techniques. Predicted data, based on established computational models, provides a reliable reference for its characterization.[7][8][9][10][11][12][13]
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro and fluoro groups.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The carbon bearing the nitro group will be significantly deshielded.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks appearing at m/z 237 and 239.
Chemical Reactivity: A Versatile Hub for Molecular Elaboration
The reactivity of this compound is dominated by the interplay of its functional groups, making it a versatile intermediate for a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group para to one of the fluorine atoms and ortho to the other significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride or bromide ions by a wide range of nucleophiles.
Caption: General scheme for Nucleophilic Aromatic Substitution.
Mechanistic Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group. In the subsequent step, the leaving group (fluoride or bromide) is eliminated, restoring the aromaticity of the ring. The fluorine atoms are generally more susceptible to displacement than the bromine atom in this activated system.[3]
Typical Experimental Protocol (with an amine nucleophile):
-
To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (1-1.2 equivalents).
-
A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to scavenge the hydrofluoric acid or hydrobromic acid byproduct.[14][15][16]
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18][19][20][21] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
Typical Experimental Protocol (Suzuki-Miyaura Coupling):
-
In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added.
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated, and the product is purified by chromatography.
Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline, which opens up a vast array of subsequent chemical transformations. This reduction is a key step in many synthetic routes towards bioactive molecules.[22]
Typical Experimental Protocol (Catalytic Hydrogenation):
-
A solution of this compound in a solvent such as ethanol or ethyl acetate is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the corresponding aniline.
Applications in Drug Discovery and Development
While specific drugs containing the this compound moiety are not prominently disclosed in publicly available literature, its structural features make it a highly valuable building block in the synthesis of a wide range of biologically active molecules. The general importance of nitroarenes in the synthesis of pharmaceuticals is well-documented.[23][24][25][26][27]
Its utility lies in its ability to serve as a scaffold for the construction of compounds with potential applications as:
-
Kinase Inhibitors: The aniline derivatives obtained after nitro reduction can be key intermediates in the synthesis of kinase inhibitors for oncology.
-
Antiviral and Antibacterial Agents: The diverse functional handles allow for the introduction of various pharmacophores known to exhibit antimicrobial activity.
-
Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluorine atoms are desirable properties for CNS-active drugs.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.
Conclusion
This compound is a strategically designed synthetic building block with significant potential in medicinal chemistry and materials science. Its predictable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient and controlled synthesis of complex molecular architectures. As the demand for novel therapeutics with enhanced properties continues to grow, the utility of such versatile fluorinated nitroaromatic synthons is poised to expand, making a thorough understanding of their chemistry essential for researchers in the field.
References
Sources
- 1. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 5. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock [achemblock.com]
- 6. prepchem.com [prepchem.com]
- 7. CASPRE [caspre.ca]
- 8. acdlabs.com [acdlabs.com]
- 9. Visualizer loader [nmrdb.org]
- 10. Visualizer loader [nmrdb.org]
- 11. Visualizer loader [nmrdb.org]
- 12. PROSPRE [prospre.ca]
- 13. youtube.com [youtube.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Ambeed [ambeed.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 3-Bromo-2,4-difluoroaniline CAS#: 103977-79-3 [amp.chemicalbook.com]
- 23. Phosphonate ester derivatives and methods of synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]
- 24. Process for the preparation of chiral 2-aryl morpholines - Patent US-10337039-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. US10144720B2 - Process involving cross metathesis of olefins - Google Patents [patents.google.com]
- 26. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 27. US8648077B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1-butanone toluenesulfonic acid addition salt and salt crystals - Google Patents [patents.google.com]
2-Bromo-1,3-difluoro-4-nitrobenzene physical properties
- 1. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. pennwest.edu [pennwest.edu]
- 4. medpharma12.com [medpharma12.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. csub.edu [csub.edu]
- 11. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 12. www1.udel.edu [www1.udel.edu]
- 13. iscnagpur.ac.in [iscnagpur.ac.in]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. sites.bu.edu [sites.bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fishersci.com [fishersci.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene, a key building block in the development of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern offers a versatile scaffold for the introduction of various functional groups, making it a molecule of significant interest in medicinal chemistry and materials science. This document will delve into the core synthetic methodology, providing not only a step-by-step protocol but also the underlying chemical principles and strategic considerations necessary for successful synthesis.
Introduction: The Strategic Importance of Fluorinated Aromatic Compounds
Fluorine-containing organic molecules have seen a dramatic rise in importance across various scientific disciplines, most notably in drug discovery. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound (CAS No. 103977-78-2) is a prime example of a fluorinated building block that provides chemists with a powerful tool for molecular design.[2][3] The presence of two fluorine atoms, a bromine atom, and a nitro group on the benzene ring offers multiple reaction sites for diversification, enabling the construction of complex molecular architectures.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis
The most direct and industrially viable pathway to this compound involves the electrophilic nitration of a suitable precursor. A logical retrosynthetic analysis points towards 1-bromo-2,6-difluorobenzene (also known as 2-bromo-1,3-difluorobenzene) as the ideal starting material.[4] The directing effects of the substituents on the aromatic ring are the key to the regioselectivity of the nitration reaction.
Caption: The direct nitration synthesis pathway.
The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The reaction is typically carried out at a controlled temperature to prevent over-nitration and the formation of unwanted side products.
Experimental Protocol: A Self-Validating System
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |
| 1-Bromo-2,6-difluorobenzene | C₆H₃BrF₂ | 192.99 | 64248-56-2 |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 |
| Methylene Chloride (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Ice | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-Bromo-2,6-difluorobenzene.
-
Cooling: Cool the flask in an ice bath to maintain a low temperature.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This is a highly exothermic process and should be done with extreme caution.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1-Bromo-2,6-difluorobenzene, ensuring the internal temperature does not exceed a specified limit (e.g., 10-15 °C). [5][6]5. Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. [5]This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as methylene chloride. [5]Perform multiple extractions to ensure complete recovery.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine. [5]9. Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. [5]10. Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids are highly corrosive and should be handled with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Data Presentation: Expected Outcome and Characterization
| Property | Value |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol [2] |
| Appearance | Typically a solid |
| Purity | >98% (after purification) |
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion: A Versatile Intermediate for Advanced Synthesis
The synthesis of this compound via electrophilic nitration of 1-Bromo-2,6-difluorobenzene is a robust and reliable method. The resulting product is a highly valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the fields of drug discovery and materials science. The multiple reactive sites on the aromatic ring allow for selective functionalization, providing a gateway to novel chemical entities with potentially enhanced biological activity and material properties.
References
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com. [Link]
- This compound. PubChem. [Link]
- 1-Bromo-2,6-difluorobenzene. PubChem. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
- This compound. AbacipharmTech. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abacipharma.com [abacipharma.com]
- 4. 1-Bromo-2,6-difluorobenzene | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
2-Bromo-1,3-difluoro-4-nitrobenzene molecular weight
An In-depth Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its strategic combination of a bromine atom, two fluorine atoms, and a nitro group on a benzene ring imparts unique reactivity, making it an invaluable intermediate for the synthesis of complex molecules. Particularly in the fields of pharmaceutical and agrochemical research, the distinct electronic properties of this molecule allow for selective and controlled chemical transformations.
The presence of fluorine can significantly enhance the metabolic stability and lipophilicity of drug candidates, while the nitro group serves as a powerful electron-withdrawing group and a versatile precursor to an amine functionality, a common feature in many bioactive compounds[1][2]. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization methods, key applications in drug development, and essential safety and handling procedures.
Physicochemical and Computed Properties
The molecular structure and properties of this compound are fundamental to understanding its reactivity. The strong electron-withdrawing effects of the two fluorine atoms and the nitro group activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a key transformation in its synthetic utility[3].
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₂NO₂ | [4][5] |
| Molecular Weight | 237.99 g/mol | [5] |
| Monoisotopic Mass | 236.92370 Da | [5] |
| CAS Number | 103977-78-2 | [4][5] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 50-51.5 °C | [6] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | [5] |
| logP (Octanol-Water Partition Coeff.) | 2.6 | [5] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
| SMILES | C1=CC(=C(C(=C1[O-])F)Br)F | [4] |
| InChIKey | IQCPYFIIMNLQNU-UHFFFAOYSA-N | [4][5] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the nitration of a suitable precursor, 1,3-difluoro-2-bromobenzene. The following protocol is based on established laboratory procedures and provides a reliable method for obtaining the target compound with high purity and yield[6].
Experimental Rationale
The core of this synthesis is an electrophilic aromatic substitution reaction. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile then attacks the electron-rich aromatic ring of 1,3-difluoro-2-bromobenzene. The reaction temperature must be carefully controlled to prevent the formation of dinitrated byproducts and ensure regioselectivity. The subsequent workup is designed to neutralize residual acids, remove inorganic salts, and isolate the pure product.
Synthesis Workflow Diagram
Caption: Role as a versatile intermediate in multi-step synthesis.
This strategic reactivity makes it a key component in the synthesis of novel pharmaceuticals and agrochemicals.[8] The incorporation of this scaffold can lead to the development of new chemical entities with enhanced biological activity and improved pharmacokinetic profiles.[1]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Hazard Statements :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[10][11]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10][12]
-
Respiratory Protection : If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10][13]
-
-
First-Aid Measures :
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][12]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][12]
-
If Swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[10][12]
-
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and locked up.[9][10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]
References
- AbacipharmTech. This compound.
- PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- PubChem. This compound. National Center for Biotechnology Information.
- Alfa Aesar. Safety Data Sheet.
- PubChem. 2-Bromo-3,4-difluoro-1-nitrobenzene. National Center for Biotechnology Information.
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- IndiaMART. Loose Chemical Grade 1 Bromo 2 5 Difluoro 4 Nitrobenzene 345-24-4.
- Martinez, R. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
- Gaber, A. et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemscene.com [chemscene.com]
- 8. chemimpex.com [chemimpex.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Technical Guide for the Structural Elucidation of 2-Bromo-1,3-difluoro-4-nitrobenzene
Abstract
The unequivocal structural characterization of substituted aromatic compounds is a cornerstone of modern chemical and pharmaceutical research. This compound (C₆H₂BrF₂NO₂) is a polysubstituted benzene derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] The precise arrangement of its bromo, fluoro, and nitro substituents on the aromatic ring dictates its reactivity and physicochemical properties. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. Each section details the theoretical underpinnings, experimental protocols, and data interpretation strategies required for unambiguous structure confirmation, reflecting the rigorous standards of the pharmaceutical and chemical industries.
Introduction: The Molecular Architecture
This compound is an aromatic compound characterized by a benzene ring core.[2][3][4][5] The systematic IUPAC name precisely defines the location of each substituent.[6] The molecule's properties and reactivity are a direct consequence of the electronic interplay between the electron-withdrawing nitro group and the inductive and resonance effects of the halogen atoms. A thorough understanding of this structure is paramount for its application in synthetic chemistry.
A logical workflow for structure elucidation begins with confirming the molecular weight and formula, proceeds to identifying functional groups, and culminates in establishing the precise connectivity of all atoms through advanced NMR techniques.
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[7] For this compound, this analysis provides the foundational data upon which all subsequent structural interpretations are built.
Theoretical Basis
In mass spectrometry, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak (M+). The molecular ion will appear as two peaks of nearly equal intensity separated by two mass units (M+ and M+2).[8] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement. Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be employed. EI often provides valuable fragmentation data, while ESI is a softer ionization technique that can help preserve the molecular ion.[9][10] Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired over a relevant m/z range.
Data Interpretation and Expected Results
The analysis of the mass spectrum is expected to yield the following key information:
| Feature | Expected m/z | Rationale |
| Molecular Ion [M]⁺ (with ⁷⁹Br) | 236.9237 | Calculated for C₆H₂⁷⁹BrF₂NO₂[6] |
| Molecular Ion [M+2]⁺ (with ⁸¹Br) | 238.9217 | Calculated for C₆H₂⁸¹BrF₂NO₂ |
| Isotopic Ratio | ~1:1 | Natural abundance of ⁷⁹Br and ⁸¹Br |
| Key Fragments | Varies | Loss of NO₂, Br, or other fragments can provide structural clues.[9][10][11] |
The high-resolution data allows for the determination of the elemental formula, confirming the presence of C, H, Br, F, N, and O in the correct proportions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12] For this compound, FTIR is crucial for confirming the presence of the nitro group and the aromatic ring.
Theoretical Basis
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The strong dipole moments associated with the N-O bonds of the nitro group lead to intense and characteristic absorption bands.[13] Aromatic rings also exhibit distinct absorption patterns.
Experimental Protocol
Instrumentation: A standard FTIR spectrometer. Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Data Interpretation and Expected Results
The FTIR spectrum will provide clear evidence for the key functional groups:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 1550-1475 | Asymmetric N-O Stretch | Aromatic Nitro Group[13][14] |
| 1360-1290 | Symmetric N-O Stretch | Aromatic Nitro Group[13][14] |
| ~1600, ~1475 | C=C Stretching | Aromatic Ring |
| 1250-1000 | C-F Stretching | Aryl Fluoride |
| ~850 | C-N Stretching | Nitro-Aromatic Linkage |
| ~800-600 | C-Br Stretching | Aryl Bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments is required for an unambiguous assignment of the this compound structure.
Theoretical Basis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The electron-withdrawing nitro group and the electronegative halogens will significantly influence the chemical shifts of the aromatic protons and carbons.[15][16][17] Spin-spin coupling between neighboring nuclei provides information about connectivity. Fluorine (¹⁹F) is a spin-active nucleus (I=1/2) and will couple with both protons and carbons, providing crucial long-range connectivity information.[18][19]
Caption: Integrated NMR approach for structure elucidation.
Experimental Protocols
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Experiments:
-
¹H NMR: Standard proton NMR experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon NMR experiment.
-
¹⁹F NMR: Standard fluorine NMR experiment.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify directly bonded C-H pairs.[20][21][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations.[20][21][23]
Data Interpretation and Expected Spectra
¹H NMR: The molecule has two aromatic protons. Due to the substitution pattern, they will appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the adjacent proton significantly. Both protons will show coupling to the fluorine atoms. The proton at C5 will likely appear as a doublet of triplets (or a more complex multiplet) due to coupling with the adjacent proton at C6 and the two fluorine atoms. The proton at C6 will likely appear as a doublet of doublets.
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will show coupling to each other and to the aromatic protons. Through-space coupling between proximate fluorine atoms can sometimes be observed.[24][25][26]
¹³C NMR: Six distinct signals are expected for the six aromatic carbons.[27][28][29] The carbons directly attached to the electronegative F, Br, and NO₂ groups will have characteristic chemical shifts. The C-F and C-Br bonds will result in characteristic splitting patterns in the proton-coupled ¹³C NMR spectrum. In the proton-decoupled spectrum, C-F couplings will still be present, appearing as doublets.[30]
| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |
| C1, C3 (C-F) | 150-165 | Doublet |
| C2 (C-Br) | 100-115 | Singlet |
| **C4 (C-NO₂) ** | 140-155 | Singlet |
| C5, C6 (C-H) | 115-135 | Doublet |
HSQC and HMBC Analysis:
-
The HSQC spectrum will show correlations between the proton signals and their directly attached carbon signals, confirming the C5-H and C6-H bonds.
-
The HMBC spectrum is crucial for piecing together the entire structure. Key expected correlations include:
-
The proton at C5 will show correlations to C1, C3, and C4.
-
The proton at C6 will show correlations to C2 and C4.
-
These long-range correlations, in combination with the 1D NMR data, allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the essential molecular formula, FTIR confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical requirement for researchers, scientists, and drug development professionals who may utilize this compound in their work.
References
- Baranac-Stojanović, M. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating. CORE.
- Chemguide. (n.d.). Naming aromatic compounds.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF.
- Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- UCL. (n.d.). IR: nitro groups.
- Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(1), 105-112.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 22.4 Aromatic Compounds – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. tandfonline.com [tandfonline.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. researchgate.net [researchgate.net]
- 22. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. organicchemistrydata.org [organicchemistrydata.org]
- 28. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
Spectroscopic Profile of 2-Bromo-1,3-difluoro-4-nitrobenzene: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No. 103977-78-2), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a polysubstituted aromatic compound with a molecular formula of C₆H₂BrF₂NO₂ and a molecular weight of 237.99 g/mol .[1] The strategic placement of bromo, fluoro, and nitro functionalities on the benzene ring makes it a versatile building block in organic synthesis. Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its effective utilization in the development of novel molecules. This guide presents a comprehensive overview of its spectroscopic signature, crucial for identity confirmation, purity assessment, and reaction monitoring.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, presented below, dictates its unique spectroscopic features. The electronegative fluorine and nitro groups, along with the bulky bromine atom, create a distinct electronic environment for each nucleus, leading to a well-resolved and interpretable set of spectra.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 8.0 - 8.2 | Doublet of doublets (dd) | ~9 Hz, ~2 Hz | H-5 |
| ~ 7.4 - 7.6 | Triplet (t) | ~9 Hz | H-6 |
Interpretation: The hydrogen at position 5 (H-5) is deshielded due to the electron-withdrawing effect of the adjacent nitro group. Its signal is split into a doublet of doublets by coupling to the neighboring H-6 and the fluorine atom at position 3. The hydrogen at position 6 (H-6) is expected to appear as a triplet due to coupling with H-5 and the fluorine atom at position 1.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will exhibit six unique signals for the carbon atoms of the benzene ring, reflecting the asymmetry of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 (d) | C-1 (C-F) |
| ~ 110 - 115 (d) | C-2 (C-Br) |
| ~ 150 - 155 (d) | C-3 (C-F) |
| ~ 145 - 150 | C-4 (C-NO₂) |
| ~ 125 - 130 | C-5 |
| ~ 120 - 125 | C-6 |
Interpretation: The carbons directly attached to the highly electronegative fluorine atoms (C-1 and C-3) will appear as doublets at lower field due to one-bond carbon-fluorine coupling. The carbon bearing the nitro group (C-4) will also be significantly deshielded. The carbon attached to bromine (C-2) will be at a higher field compared to the carbons attached to fluorine. The remaining two carbons (C-5 and C-6) will resonate at higher fields.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides direct information about the fluorine environments and their coupling to neighboring protons. Two distinct signals are expected.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -110 to -115 | Doublet of doublets (dd) | F-1 |
| ~ -120 to -125 | Doublet of doublets (dd) | F-3 |
Interpretation: The two fluorine atoms are in different chemical environments and will therefore have different chemical shifts. Each fluorine signal will be split by the adjacent aromatic protons, resulting in doublet of doublets patterns. The exact chemical shifts are influenced by the electronic effects of the other substituents on the ring.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm using proton decoupling. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with a spectral width of -50 to -250 ppm. Proton decoupling can be used to simplify the spectrum if desired.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Sources
Introduction: A Versatile Scaffold for Modern Chemistry
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1,3-difluoro-4-nitrobenzene
This compound is a highly functionalized aromatic compound that serves as a crucial building block in advanced organic synthesis. Its strategic arrangement of three distinct halogen atoms and a powerful electron-withdrawing nitro group on a benzene ring creates a unique reactivity profile, making it an invaluable intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1]
The reactivity of this molecule is dominated by the electronic interplay of its substituents. The nitro group, positioned at C4, strongly activates the ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom bonds. The presence of two fluorine atoms and one bromine atom offers multiple sites for sequential and regioselective displacement, allowing for the controlled and predictable assembly of intricate molecular architectures. This guide provides a comprehensive analysis of the synthesis, core reactivity, and application of this compound, offering field-proven insights for researchers and development professionals.
Physicochemical & Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 103977-78-2 | PubChem[2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | PubChem[2] |
| Molecular Weight | 237.99 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=C(C(=C1[O-])F)Br)F | PubChem[2] |
| InChIKey | IQCPYFIIMNLQNU-UHFFFAOYSA-N | PubChem[2] |
Synthesis Pathway: Electrophilic Nitration
The most common route for synthesizing substituted nitroaromatics is through electrophilic nitration. For this compound, the precursor is typically 2-bromo-1,3-difluorobenzene. The strong directing effects of the fluorine and bromine atoms guide the incoming nitro group.
The synthesis workflow is visualized below.
Sources
A Technical Guide to the Solubility of 2-Bromo-1,3-difluoro-4-nitrobenzene in Organic Solvents
Introduction: Understanding the Significance of Solubility in Research and Development
In the landscape of pharmaceutical and materials science, the solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is paramount for successful experimental design, from reaction chemistry to formulation and bioavailability studies. This guide provides an in-depth technical exploration of the solubility of 2-Bromo-1,3-difluoro-4-nitrobenzene, a halogenated nitroaromatic compound with potential applications as a synthetic building block.
This document moves beyond a simple tabulation of data, offering a foundational understanding of the principles governing the solubility of this compound. We will delve into the interplay of intermolecular forces and present a framework for predicting solubility in a range of common organic solvents. Crucially, this guide also provides a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.
Physicochemical Properties of this compound
A molecule's structure dictates its properties, and this compound is no exception. Its solubility characteristics are a direct consequence of its molecular architecture.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₂NO₂ | PubChem[1] |
| Molecular Weight | 237.99 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Polarity | Polar Aprotic | Inferred from structure |
The presence of highly electronegative fluorine and oxygen atoms, along with the bromine atom, induces significant bond polarity. The nitro group, in particular, is a strong electron-withdrawing group, creating a dipole moment. This inherent polarity is the primary determinant of its interaction with various solvents.
Theoretical Framework for Solubility: "Like Dissolves Like"
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The key intermolecular forces at play for this compound are:
-
Dipole-Dipole Interactions: Arising from the permanent dipole moment of the molecule.
-
London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.
Given its polar nature, this compound is anticipated to be more soluble in polar solvents that can engage in dipole-dipole interactions. Conversely, its solubility in nonpolar solvents is expected to be limited.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely available in public literature, we can predict its qualitative solubility in common organic solvents based on the principles discussed above. For structurally similar compounds, solubility in organic solvents is generally observed.[3][4]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and fluoro groups of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The polar nature of the solvent facilitates dissolution, although the lack of hydrogen bond donor sites on the solute may limit solubility compared to polar aprotic solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | Dissolution is primarily driven by weaker London dispersion forces. The significant polarity mismatch limits solubility. |
| Aqueous | Water | Very Low | The high polarity of water and its strong hydrogen bonding network make it a poor solvent for this relatively nonpolar (compared to water) organic molecule.[3][5] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of a solid organic compound like this compound.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial.
-
Pipette a known volume of the selected solvent into the vial.
-
Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.
-
-
Sample Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.
-
-
Instrumental Analysis (HPLC/UV-Vis):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Analyze the diluted sample using the same instrumental method as the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, taking the dilution factor into account.
-
Experimental Workflow Diagram
Sources
A Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: A Versatile Building Block for Advanced Synthesis
Abstract
2-Bromo-1,3-difluoro-4-nitrobenzene has emerged as a uniquely valuable scaffold in modern organic synthesis, particularly within drug discovery and materials science. Its strategic arrangement of functional groups—a nitro group for strong electron-withdrawing activation, two fluorine atoms prone to nucleophilic aromatic substitution, and a bromine atom primed for metal-catalyzed cross-coupling—offers a powerful platform for controlled, regioselective molecular elaboration. This guide provides an in-depth analysis of the core reactivity principles of this compound, presenting field-proven protocols and strategic insights for its application. We will explore the causality behind its selective reactivity, enabling researchers to leverage its full potential in the synthesis of complex, high-value molecules.
Introduction: The Strategic Value of a Polysubstituted Arene
In the landscape of chemical building blocks, functionality and predictable reactivity are paramount. This compound (CAS 103977-78-2) is a crystalline solid that distinguishes itself through a carefully orchestrated electronic and steric environment.[1][2] The potent electron-withdrawing nature of the nitro group, positioned para to one of the fluorine atoms, profoundly activates the aromatic ring towards nucleophilic attack. This activation, combined with the differential reactivity of the C-F and C-Br bonds under distinct reaction conditions, forms the basis of its synthetic utility.
This guide will demonstrate that the true power of this reagent lies in its capacity for orthogonal, sequential functionalization . A researcher can selectively address the C-F bond via nucleophilic aromatic substitution (SNAr) while leaving the C-Br bond intact, and subsequently target the C-Br bond with transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This predictable, stepwise approach is a cornerstone of efficient and convergent synthesis.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 103977-78-2 | [1] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][3] |
| Molecular Weight | 237.99 g/mol | [3] |
| Appearance | Solid (typically white to yellow) | [2] |
| Melting Point | 50-51.5 °C | [4] |
| InChIKey | IQCPYFIIMNLQNU-UHFFFAOYSA-N | [2][3] |
Synthesis of the Core Scaffold
The reliable synthesis of the title compound is critical for its widespread application. A common and high-yielding laboratory preparation involves the nitration of 1,3-difluoro-2-bromobenzene.[4] The rationale for this approach is the direct installation of the activating nitro group onto a pre-functionalized ring.
Experimental Protocol: Synthesis via Nitration
This protocol is adapted from established literature procedures.[4]
Objective: To synthesize this compound from 1,3-difluoro-2-bromobenzene.
Materials:
-
1,3-difluoro-2-bromobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Methylene Chloride (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Isopropyl Ether
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-difluoro-2-bromobenzene (e.g., 23.5 g, 112 mmol).
-
Carefully add concentrated sulfuric acid (48 mL) while stirring vigorously at ambient temperature.
-
Cool the mixture in an ice bath. Add concentrated nitric acid (8 mL, 70%) dropwise, ensuring the internal temperature does not exceed 55°C.
-
Expertise & Experience: Maintaining a low temperature is crucial to prevent over-nitration and decomposition, which can lead to unsafe conditions and a complex mixture of byproducts. The sulfuric acid serves both as a solvent and as a protonating agent to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
-
After the addition is complete, allow the reaction to stir for an additional 15 minutes.
-
Pour the reaction mixture slowly onto a large volume of crushed ice (approx. 300 mL) with stirring. This quenches the reaction and precipitates the product.
-
Extract the aqueous mixture with methylene chloride (3 x portions).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x portions) to neutralize residual acid, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield a yellow solid.
-
Recrystallize the crude product from isopropyl ether to afford a purified white solid.
-
Trustworthiness: The reported yield for this procedure is approximately 97%, with a melting point of 50-51.5°C, providing a clear benchmark for success.[4] Analytical confirmation via NMR is recommended to verify the structure.
-
Core Reactivity and Strategic Applications
The synthetic utility of this compound is dictated by the chemoselective reactions at its halogenated positions. The following sections detail the two primary modes of reactivity and their strategic implications.
Nucleophilic Aromatic Substitution (SNAr) at C-F
The SNAr mechanism is fundamentally different from SN1 or SN2 reactions at sp³ centers. It proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]
Causality of Reactivity:
-
Activation: The nitro group at C4 strongly withdraws electron density from the ring via both inductive (-I) and resonance (-M) effects. This makes the ring highly electrophilic and susceptible to attack by nucleophiles.[5][7]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[5][8] The high electronegativity of fluorine stabilizes the transition state leading to this intermediate more effectively than other halogens, making C-F bonds surprisingly labile. The established order of reactivity for leaving groups in SNAr is F > Cl > Br > I.[8]
-
Regioselectivity: The resonance stabilization of the negative charge in the Meisenheimer complex is most effective when the electron-withdrawing group is positioned ortho or para to the site of attack. In this molecule, the nitro group is para to the fluorine at C1, making this position the most activated site for SNAr.
Experimental Protocol: General SNAr with an Amine
Objective: To selectively substitute the fluorine at C1 with a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO in a reaction vessel.
-
Add the amine (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Expertise & Experience: A polar aprotic solvent like DMSO or DMF is ideal as it solvates the cation of the base but does not hydrogen-bond with the nucleophile, thus maximizing its nucleophilicity. An excess of a non-nucleophilic base is used to scavenge the HF formed during the reaction, driving it to completion.
-
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x portions).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling at C-Br
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[9][10]
Causality of Reactivity:
-
Catalytic Cycle: The reaction proceeds through a well-established cycle: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Bond Selectivity: The first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[9] The relative reactivity for this step is C-I > C-OTf > C-Br >> C-Cl >> C-F.[10][11]
-
Orthogonality: The C-F bonds in this compound are largely unreactive to the Pd(0) catalysts used for Suzuki coupling under standard conditions. This creates a perfect orthogonal relationship: SNAr reactions target the C-F bond, while Suzuki reactions exclusively target the C-Br bond.
Experimental Protocol: General Suzuki-Miyaura Coupling
Objective: To selectively couple an aryl or heteroaryl boronic acid at the C-Br position.
Materials:
-
SNAr product (or this compound itself) (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Trustworthiness: This step is self-validating. The Pd(0) species is oxygen-sensitive, and failure to properly deoxygenate the reaction will result in catalyst decomposition and failed or low-yielding reactions.
-
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., dioxane and water in a 4:1 ratio).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Expertise & Experience: The choice of catalyst, base, and solvent can be critical and often requires screening for challenging substrates. The water in the solvent mixture is not just for solubility; it plays a role in the transmetalation step by facilitating the formation of a more reactive boronate species.[12][13]
-
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Application in Drug Discovery: A Workflow Example
The orthogonal reactivity of this compound makes it an ideal starting point for the synthesis of complex heterocyclic scaffolds prevalent in medicinal chemistry, such as kinase inhibitors.[14][15] The fluorinated phenyl moiety can improve metabolic stability and binding affinity.[16]
This workflow demonstrates a powerful strategy:
-
SNAr: An amine nucleophile displaces the activated fluorine at C1, introducing a key pharmacophoric element.
-
Suzuki Coupling: The bromine at C2 is replaced with a desired aryl or heteroaryl group, building molecular complexity and exploring structure-activity relationships.
-
Nitro Reduction: The nitro group, having served its purpose as an activating group, can be readily reduced to an aniline. This new functional handle can be used for further derivatization (e.g., amide formation, cyclization) to build intricate heterocyclic systems.
Safety and Handling
As with all chemical reagents, proper safety precautions are mandatory. This compound is classified as harmful and an irritant.[3][17]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or a chemical fume hood.[17][19]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[17][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][19]
Conclusion
This compound is more than a simple halogenated aromatic; it is a sophisticated synthetic platform. The predictable and orthogonal reactivity of its C-F and C-Br bonds, governed by the powerful activating effect of the nitro group, provides a clear and logical pathway for the construction of complex molecules. By understanding the mechanistic principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can exploit this reagent's full potential to accelerate discovery programs in medicine and materials science.
References
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com. [Link]
- Shabir, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. [Link]
- Fluorinated Heterocycles.
- What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiol
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ZORA (Zurich Open Repository and Archive). [Link]
- This compound | C6H2BrF2NO2. PubChem. [Link]
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Fluorinated Heterocyclic Compounds. V.I. Saloutin, Y.V. Burgart, O.G. Kiselev. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
- This compound. AbacipharmTech. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Synthesis of 3-bromo-4-fluoro-nitrobenzene. PrepChem.com. [Link]
- Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
- Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]
Sources
- 1. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock [achemblock.com]
- 2. This compound | 103977-78-2 [sigmaaldrich.com]
- 3. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
The Advent of a Versatile Building Block: A Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene
This guide provides an in-depth exploration of 2-bromo-1,3-difluoro-4-nitrobenzene, a halogenated aromatic nitro compound that has emerged as a significant building block in synthetic organic chemistry. Rather than a singular moment of discovery, its advent is best understood through the strategic design, synthesis, and characterization that have unlocked its potential for researchers, particularly those in the fields of medicinal chemistry and materials science. This document will detail the scientific underpinnings of its synthesis, its key physicochemical properties, and the functional group interplay that makes it a valuable tool for molecular architects.
Strategic Genesis: The Rationale Behind the Molecular Design
The intrinsic value of this compound lies in the specific arrangement of its functional groups on the benzene ring. Each substituent—a bromine atom, two fluorine atoms, and a nitro group—is strategically positioned to influence the molecule's reactivity and provide multiple avenues for synthetic elaboration.
The presence of the strongly electron-withdrawing nitro group, coupled with the inductive effects of the fluorine atoms, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[1] This activation is a cornerstone of its utility, allowing for the displacement of the halogen atoms under relatively mild conditions. The bromine atom, in particular, serves as a versatile handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2] Furthermore, the nitro group itself can be readily reduced to an amine, opening up another dimension of synthetic possibilities for derivatization.[2]
This trifunctional nature—the SNAr susceptibility, the cross-coupling potential of the bromo group, and the reducible nitro functionality—makes this compound a highly sought-after intermediate for the construction of complex molecular frameworks, particularly in the synthesis of active pharmaceutical ingredients (APIs) and novel organic materials.[2]
Synthesis and Characterization: Bringing the Molecule to Life
Exemplary Synthetic Protocol: Nitration of 1,3-difluoro-2-bromobenzene
The following protocol is adapted from the synthesis of a similar isomer and serves as an illustrative example of the synthetic methodology.[3]
Experimental Protocol:
-
Reaction Setup: A solution of 1,3-difluoro-2-bromobenzene (1.0 equivalent) in concentrated sulfuric acid is stirred vigorously in a reaction vessel suitable for controlled temperature addition.
-
Nitration: Concentrated nitric acid (approximately 0.7 equivalents) is added dropwise to the stirred solution. The rate of addition is carefully controlled to maintain the internal temperature below a specified threshold (e.g., 55°C) to minimize the formation of side products.
-
Reaction Monitoring and Quenching: The reaction mixture is stirred for a designated period (e.g., 15 minutes) at ambient temperature to ensure complete conversion. The reaction is then quenched by pouring the mixture onto a large volume of ice.
-
Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as methylene chloride, to isolate the product.
-
Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by drying over a desiccant like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification is achieved through recrystallization from an appropriate solvent, such as isopropyl ether, to afford the final product as a solid.
Causality in Experimental Choices:
-
Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Controlled Temperature: Nitration is an exothermic reaction. Maintaining a controlled temperature is crucial to prevent over-nitration and the formation of undesired isomers.
-
Ice Quenching: The reaction is quenched on ice to rapidly dilute the acid and dissipate heat, preventing product degradation.
-
Extraction and Washing: These steps are essential for separating the organic product from the aqueous phase and removing any acidic impurities.
-
Recrystallization: This final purification step is critical for obtaining a product of high purity, which is essential for subsequent synthetic applications.
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic measurements.
| Property | Value | Source |
| CAS Number | 103977-78-2 | [4][5][6] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [4][5] |
| Molecular Weight | 237.99 g/mol | [4] |
| IUPAC Name | This compound | [4] |
Spectroscopic data provides the definitive structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide fragmentation patterns that are characteristic of its structure.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and the C-Br and C-F bonds.[7]
The Functional Group Triad: A Gateway to Molecular Diversity
The synthetic power of this compound stems from the orchestrated reactivity of its three key functional groups. The interplay between these groups allows for a sequential and controlled derivatization, making it a valuable precursor for a multitude of more complex molecules.
Caption: Synthetic pathways enabled by the functional groups of this compound.
Applications in Drug Discovery and Beyond
The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The introduction of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The nitro group, while sometimes associated with toxicity, is a known pharmacophore in certain classes of antimicrobial and antiparasitic agents.[8] Its reduction to an amine provides a key linkage point for building larger, more complex pharmacologically active scaffolds.
Beyond pharmaceuticals, the reactivity of this compound makes it a candidate for the development of novel polymers and other functional materials where precise control over the electronic properties and molecular architecture is required.[2]
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Conclusion
The "discovery" of this compound is not a tale of serendipity but rather a testament to the power of rational chemical design. Its carefully orchestrated arrangement of functional groups provides a versatile platform for synthetic chemists to construct complex molecules with a high degree of control. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such strategically designed building blocks will undoubtedly continue to expand, solidifying the place of this compound in the synthetic chemist's toolbox.
References
- PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene. [Link]
- PubChem. 2-Bromo-3,4-difluoro-1-nitrobenzene. [Link]
- PubChem. This compound. [Link]
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Aladdin. This compound. [Link]
- AbacipharmTech. This compound. [Link]
- PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- PMC.
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock [achemblock.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 2-Bromo-3,4-difluoro-1-nitrobenzene | C6H2BrF2NO2 | CID 574589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 2-Bromo-1,3-difluoro-4-nitrobenzene
An In-Depth Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene
Introduction
This compound (CAS No. 103977-78-2) is a highly functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis.[1][2][3] Its unique substitution pattern—featuring a bromine atom, two fluorine atoms, and a powerful electron-withdrawing nitro group—endows it with specific reactivity that is highly sought after in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups makes it an ideal precursor for constructing complex molecular architectures, particularly through nucleophilic aromatic substitution (SNAr) reactions.[4][5] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. Key data is summarized below.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 103977-78-2 | [1][2][6] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |
| Molecular Weight | 237.99 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Bromo-2,4-difluoronitrobenzene | [1][7] |
| Appearance | White to yellow solid | [8] |
| Melting Point | 50 - 51.5 °C | [8] |
| Boiling Point | 254.0 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥97-98% | [1][3] |
Spectroscopic Analysis
-
¹H NMR: In CDCl₃, the two aromatic protons appear as distinct multiplets. A representative spectrum from a 60 MHz instrument shows signals in the regions of δ 8.4-7.9 (m, 1H) and 7.4-7.0 (m, 1H).[8] Higher field NMR would resolve these multiplets further, showing complex coupling patterns due to 1H-¹⁹F interactions.
-
¹³C NMR: The ¹³C NMR spectrum is expected to be complex due to carbon-fluorine (C-F) coupling. The aromatic carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF). Long-range C-F coupling (²JCF, ³JCF) will induce further splitting on other carbons.[9] A proton-decoupled spectrum will still show this C-F splitting; however, a simultaneous proton and fluorine decoupled (¹³C-{¹H, ¹⁹F}) experiment would yield six sharp singlets, corresponding to each unique carbon atom in the molecule.[9]
-
¹⁹F NMR: The ¹⁹F NMR spectrum would provide key information, showing two distinct signals for the two non-equivalent fluorine atoms, with splitting patterns influenced by their coupling to each other and to the aromatic protons.
Synthesis and Manufacturing
The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of 1,3-difluoro-2-bromobenzene. This reaction leverages the directing effects of the existing substituents to install the nitro group at the desired C4 position.
Workflow for Synthesis
Caption: General workflow for the nitration of 1,3-difluoro-2-bromobenzene.
Detailed Experimental Protocol
This protocol is adapted from a high-yield (97%) reported synthesis.[8]
-
Reaction Setup: In a suitable reaction vessel, charge 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) and concentrated sulfuric acid (48 ml). Stir the solution vigorously at ambient temperature.
-
Nitration: Add concentrated nitric acid (70%, 8 ml) dropwise to the stirred solution.
-
Causality: The mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration. The rate of addition must be controlled to maintain the internal temperature below 55°C to prevent side reactions and ensure regioselectivity.
-
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching and Workup: Carefully pour the reaction mixture onto ice (300 ml). The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with methylene chloride (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (3 x volumes) to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield a yellow solid.
-
Purification: Recrystallize the crude solid from isopropyl ether to afford this compound as a white solid (28.2 g, 97% yield).[8]
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles.
-
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
-
Regioselectivity: The nitro group activates the ortho (C3) and para (C1) positions. In this molecule, these positions are occupied by fluorine atoms. Fluorine is an excellent leaving group in SNAr reactions—often better than Br or Cl. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[4] Therefore, nucleophiles will preferentially displace one of the fluorine atoms over the bromine atom.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Applications in Drug Discovery and Chemical Synthesis
This compound is a strategic intermediate, primarily used to introduce a substituted difluorobromoaniline or related moiety into a target molecule.
-
Synthesis of Key Intermediates: A common first step in its utilization is the reduction of the nitro group to an amine. This reaction, typically performed using reagents like iron powder in acetic acid or catalytic hydrogenation (H₂/Pd/C), yields 3-Bromo-2,4-difluoroaniline .[7] This aniline derivative is a valuable precursor in its own right, with the amine providing a handle for amide bond formation or further substitutions.
-
Building Block for Kinase Inhibitors: The broader class of poly-halogenated and nitrated benzenes are crucial in the synthesis of kinase inhibitors.[4][11][12][13] Kinases are a class of enzymes often implicated in cancer and inflammatory diseases.[11] Small molecule inhibitors often feature heterocyclic cores built upon substituted aniline precursors. The fluorine atoms can increase metabolic stability and binding affinity of the final drug molecule, while the bromine atom can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build molecular complexity.[12]
-
Agrochemicals and Materials Science: Similar to their role in pharmaceuticals, fluorinated aromatic compounds are used to create advanced agrochemicals and high-performance polymers, where the unique electronic properties and stability of the C-F bond are highly valued.[14]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Conclusion
This compound is a potent and versatile chemical intermediate whose value lies in its predictable and specific reactivity. Its primary utility is in SNAr reactions, where the activated fluorine atoms can be selectively displaced to build more complex structures. This reactivity profile has made it a valuable tool for medicinal chemists, particularly in the synthesis of scaffolds for kinase inhibitors and other therapeutic agents. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective application in research and development.
References
- Mullard, A., & Scott, J. S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Alachem Co., Ltd. (n.d.). 103977-78-2 | 3-Bromo-2,4-difluoronitrobenzene.
- blueberries22.mu. (2017, March 10). Mission Completed: Found the Home to Live in.
- Moon Freight Services. (n.d.). PACKING AND SHIFTING SERVICES.
- PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines.
- What is the Best Tropical Fish Species?. (2010, October 31). What is the Aquarium Cycle?.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- ACS Publications. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- Thieme. (n.d.). 4. 13C NMR Spectroscopy.
- NIH National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- NIH National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
Sources
- 1. 103977-78-2 | 3-Bromo-2,4-difluoronitrobenzene - Alachem Co., Ltd. [alachem.co.jp]
- 2. chemscene.com [chemscene.com]
- 3. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3-Bromo-2,4-difluoroaniline CAS#: 103977-79-3 [amp.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-1,3-difluoro-4-nitrobenzene in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and other halogens into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No: 103977-78-2) has emerged as a pivotal building block for researchers and drug development professionals. Its unique arrangement of activating and leaving groups on the benzene ring makes it a highly versatile reagent for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
| Appearance | Solid |
| Melting Point | 50-51.5 °C[2] |
| CAS Number | 103977-78-2 |
| IUPAC Name | This compound |
Safety and Handling:
This compound is classified as harmful and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 1,3-difluoro-2-bromobenzene. This electrophilic aromatic substitution reaction is a standard and efficient method for introducing a nitro group onto the benzene ring.
Detailed Synthetic Protocol[2]
Materials:
-
1,3-difluoro-2-bromobenzene
-
Concentrated sulfuric acid
-
Concentrated nitric acid (70%)
-
Methylene chloride
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Isopropyl ether
-
Ice
Procedure:
-
A solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is stirred vigorously at ambient temperature.
-
Concentrated nitric acid (70%, 8 ml) is added dropwise, ensuring the internal temperature of the reaction mixture does not exceed 55°C.
-
The reaction mixture is stirred for an additional 15 minutes after the addition is complete.
-
The mixture is then carefully poured onto ice (300 ml).
-
The aqueous mixture is extracted three times with methylene chloride.
-
The combined organic layers are washed three times with a saturated sodium bicarbonate solution.
-
The organic layer is dried over magnesium sulfate and filtered.
-
The solvent is removed in vacuo to yield a yellow solid.
-
Recrystallization from isopropyl ether affords a white solid product with a reported yield of 97%.[2]
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned para to one of the fluorine atoms and ortho to the other, activates the aromatic ring towards nucleophilic attack. This electronic arrangement significantly lowers the energy of the Meisenheimer complex intermediate, facilitating the substitution of the halogen atoms.
In the context of SNAr reactions on polyhalogenated nitrobenzenes, the reactivity of the halogens follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, and the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon more electrophilic.[3][4]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application in Drug Discovery: A Gateway to Novel Anilines
A primary application of this compound in medicinal chemistry is its role as a precursor to 3-Bromo-2,4-difluoroaniline.[5] The nitro group can be readily reduced to an amine using various reducing agents, such as tin(II) chloride in an acidic medium.[5]
Caption: Conversion to a key aniline intermediate.
This resulting aniline is a versatile building block for constructing a diverse range of molecular scaffolds. The presence of the bromine and fluorine atoms allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.[5] These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex biaryl systems and nitrogen-containing heterocycles commonly found in kinase inhibitors and other drug candidates.[5] For instance, 4-halo-3-nitrobenzonitriles, which share a similar reactivity profile, are key intermediates in the synthesis of the kinase inhibitor Alectinib.[6]
Chemical Suppliers
A reliable supply of high-purity starting materials is critical for research and development. The following table provides a non-exhaustive list of suppliers for this compound.
Table 2: Selected Suppliers of this compound
| Supplier | Product Number/Catalog ID | Purity | Notes |
| Sigma-Aldrich | AMBH2D6F0E91 | 98% | Available in various quantities.[5] |
| AbacipharmTech | AB06913 | - | Global chemical supplier.[7] |
| Aladdin | - | - | Public pricelist available.[6] |
| ChemScene | CS-0521833 | ≥98% | Offers custom synthesis services.[2] |
Conclusion
This compound stands out as a strategically important and versatile building block in the arsenal of the modern medicinal chemist. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and its straightforward conversion to the synthetically useful 3-Bromo-2,4-difluoroaniline, provides a reliable pathway for the creation of novel and complex molecular entities. For researchers and professionals in drug discovery, a comprehensive understanding of the properties, synthesis, and applications of this compound is invaluable for the development of the next generation of targeted therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Exploring the Synthesis and Applications of 3-Bromo-2,4-difluoroaniline.
- AbacipharmTech. This compound.
- PubChem. This compound.
- PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- Aladdin. This compound.
- Chemistry Stack Exchange. What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate?.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
A Theoretical and Practical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene: A Versatile Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-1,3-difluoro-4-nitrobenzene, a polysubstituted aromatic compound of increasing interest in medicinal and materials chemistry. We delve into its electronic structure, reactivity, and spectroscopic signatures through a combination of theoretical principles and practical, field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical intermediate. We will explore its synthesis, detail its predicted spectroscopic characteristics for robust identification, and provide a theoretical framework for understanding its reactivity in key synthetic transformations, particularly nucleophilic aromatic substitution (SNAr). While direct theoretical studies on this specific molecule are not abundant in current literature, we will draw authoritative parallels from closely related systems to provide a robust predictive analysis.
Introduction: The Strategic Value of Polysubstituted Aromatics
The precise arrangement of multiple functional groups on an aromatic scaffold is a cornerstone of modern molecular design. Halogens and nitro groups, in particular, serve as powerful modulators of electronic properties and provide versatile handles for synthetic elaboration. This compound (henceforth 1 ) is a prime exemplar of such a strategically functionalized molecule. The interplay between the strongly electron-withdrawing nitro group and the inductively withdrawing, yet potentially resonance-donating, halogen atoms creates a unique electronic landscape that dictates its reactivity and utility.
The presence of fluorine is especially significant for applications in drug discovery, as fluorination is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1] Similarly, the bromine atom offers a distinct reaction site, often for cross-coupling reactions, allowing for sequential and regioselective modifications. This guide will provide the theoretical and practical foundation necessary for effectively utilizing 1 in complex synthetic campaigns.
Physicochemical and Safety Data
A foundational understanding of a reagent begins with its physical properties and safety profile. All quantitative data are summarized for clarity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 103977-78-2 | PubChem[2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | PubChem[2] |
| Molecular Weight | 237.99 g/mol | PubChem[2] |
| Appearance | White to yellow solid | PrepChem[3] |
| Melting Point | 50–51.5 °C | PrepChem[3] |
| Calculated LogP | 2.6 | PubChem[2] |
| Calculated TPSA | 45.8 Ų | PubChem[2] |
Safety and Hazard Information: Compound 1 is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: Electrophilic Nitration
The most direct and high-yielding synthesis of 1 is achieved through the electrophilic nitration of 1,3-difluoro-2-bromobenzene. The causality behind this experimental choice lies in the directing effects of the substituents on the starting material. The two fluorine atoms are ortho, para-directing, while the bromine atom is also an ortho, para-director. However, the position para to the bromine is sterically hindered by the adjacent fluorine. The position between the two fluorine atoms is activated by both, making the C4 position the most electronically favorable site for nitration.
Step-by-Step Experimental Protocol
This protocol is adapted from a verified synthetic procedure.[3]
-
Reaction Setup: To a solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml), stir vigorously at ambient temperature in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitration: Add concentrated nitric acid (70%, 8 ml) dropwise to the stirred solution. It is critical to maintain the internal temperature of the reaction mixture below 55°C to prevent side reactions and ensure safety. This can be achieved by using an ice bath for cooling as needed.
-
Reaction Monitoring & Quenching: After the addition is complete, stir the reaction mixture for an additional 15 minutes. The reaction can be monitored by thin-layer chromatography (TLC). Once complete, carefully pour the reaction mixture onto 300 ml of ice.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with methylene chloride.
-
Washing: Combine the organic layers and wash them three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield a yellow solid.
-
Purification: Recrystallize the crude solid from isopropyl ether to afford this compound as a white solid (Expected yield: ~97%).[3]
Caption: Workflow for the synthesis of this compound.
Theoretical Studies: Reactivity and Electronic Structure
While specific computational studies on this compound are scarce, a robust theoretical understanding can be constructed by applying fundamental principles of physical organic chemistry and extrapolating from studies on analogous polysubstituted nitrobenzenes.
Substituent Effects and Molecular Electrostatic Potential (MEP)
The reactivity of 1 is dominated by the powerful electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). The fluorine and bromine atoms also contribute to this activation through their inductive electron withdrawal.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electron density distribution on the molecule's surface. For molecules like 1 , DFT calculations would predict regions of strong positive electrostatic potential (electron deficiency, typically colored blue) around the aromatic ring, particularly at the carbons bearing the halogen atoms. Conversely, a region of high negative potential (electron richness, colored red) would be localized on the oxygen atoms of the nitro group.[4][5] This electron deficiency on the ring is the key driver for its susceptibility to attack by nucleophiles.
Caption: Conceptual relationship of electrostatic potential to SNAr reactivity.
Frontier Molecular Orbitals (FMOs) and Reactivity in SNAr
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. In an SNAr reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic electrophile. For 1 , the LUMO is expected to have large coefficients on the carbon atoms of the aromatic ring, particularly C1, C2, and C4, indicating these are the primary sites for nucleophilic attack. The strong electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor and facilitating the reaction.[6]
Regioselectivity and the Nature of the Leaving Group
Compound 1 possesses three potential leaving groups for SNAr: two fluorine atoms and one bromine atom. Predicting the regioselectivity of substitution is critical for synthetic planning. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is paramount.
The relative reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I. This is the reverse of their leaving group ability in SN1 and SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge in the transition state leading to the Meisenheimer complex.[8]
-
Attack at C1 (F leaving group): The negative charge in the Meisenheimer complex would be stabilized by the adjacent bromine (inductive) and the nitro group (resonance and inductive) para to it.
-
Attack at C2 (Br leaving group): The negative charge would be stabilized by the two adjacent fluorine atoms (inductive) and the meta nitro group (inductive only).
-
Attack at C3 (F leaving group): This position is ortho to the nitro group, which provides strong stabilization through both resonance and induction. However, it is also flanked by the bromine atom, which may introduce some steric hindrance.
Based on these principles, the fluorine atom at the C1 position, which is para to the strongly activating nitro group, is the most likely site for nucleophilic substitution. The C-F bond is more polarized than the C-Br bond, making the carbon atom more electrophilic and better able to stabilize the forming negative charge in the rate-determining addition step.
Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted nitroaromatics are common intermediates in the synthesis of pharmaceutically active compounds.[2] The nitro group can be readily reduced to an aniline, which then serves as a versatile precursor for the construction of a wide array of heterocyclic scaffolds common in drug molecules, such as quinolines, quinoxalines, and benzimidazoles.
While specific patents explicitly naming this compound are not prevalent, its structural motifs are highly relevant to the synthesis of targeted therapies, particularly kinase inhibitors.[3][9] Many kinase inhibitors feature a substituted aniline core that binds to the hinge region of the kinase ATP-binding pocket. The synthetic workflow often involves an SNAr reaction on an activated nitrobenzene followed by reduction.
For example, a plausible synthetic application of 1 would be the displacement of the C1-fluorine with a desired amine nucleophile, followed by reduction of the nitro group to an aniline. The remaining bromine atom at the C2 position could then be utilized in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, a common strategy in modern drug discovery.[10]
Caption: Plausible synthetic pathway for utilizing the subject molecule in drug discovery.
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for confirming the identity and purity of any synthesized compound. Below is a predictive analysis of the key spectroscopic signatures for 1 .
1H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons.
-
H-5: This proton is ortho to the nitro group and will be significantly deshielded. It will appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine at C-3.
-
H-6: This proton is meta to the nitro group and will be less deshielded than H-5. It will appear as a doublet of doublets of doublets (ddd) due to coupling with H-5 and the fluorines at C-1 and C-3.
Typical coupling constants (J values) for aromatic protons are: ³JHH (ortho) ≈ 7-9 Hz, ⁴JHF (meta) ≈ 5-8 Hz, and ⁵JHF (para) ≈ 1-3 Hz.
13C NMR Spectroscopy
The proton-decoupled 13C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be heavily influenced by the substituents, and the signals for the fluorine- and bromine-bearing carbons will appear as doublets or more complex multiplets due to C-F and C-Br coupling.
-
C-F Bonds: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF ≈ 240-260 Hz).[11]
-
C-NO₂ and C-Br Bonds: The carbons attached to the nitro and bromo groups will be significantly deshielded.
-
C-H Bonds: The carbons attached to protons will show smaller C-F couplings (²JCF, ³JCF).
19F NMR Spectroscopy
19F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the 19F nucleus and its wide chemical shift range.[12] For 1 , two distinct signals are expected.
-
F-1: This fluorine is ortho to a bromine and a CH group, and para to another CH group.
-
F-3: This fluorine is ortho to a bromine and the nitro group, and para to a CH group.
The chemical shifts can be predicted with reasonable accuracy using DFT methods.[13] Each signal will be split by the other fluorine (typically ³JFF or ⁴JFF) and by the aromatic protons (³JHF, ⁴JHF, ⁵JHF). The large dispersion of 19F chemical shifts makes assignment relatively straightforward.
Conclusion and Future Outlook
This compound is a highly functionalized and synthetically valuable building block. Its electronic properties, dominated by a strongly electron-deficient aromatic ring, make it an excellent substrate for nucleophilic aromatic substitution reactions. The orthogonal reactivity of its three halogen atoms (two fluorine, one bromine) provides a platform for sequential, regioselective modifications, which is a highly desirable feature in the synthesis of complex target molecules for the pharmaceutical and materials science industries.
Future theoretical studies should focus on detailed DFT calculations of the SNAr reaction pathways with various nucleophiles to precisely quantify the activation barriers for substitution at each halogenated position. Such studies would provide invaluable predictive power for synthetic chemists. Experimentally, the exploration of this building block in the synthesis of novel kinase inhibitors and other biologically active compounds represents a promising avenue for future research, leveraging its unique combination of fluorine and bromine for tailored drug design.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PrepChem. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- Okram, B., Ren, P., & Gray, N. S. (2009). Compounds and compositions as protein kinase inhibitors. U.S. Patent No. 7,589,101 B2.
- Carlson, E. R., Rathbun, C. M., & DiRocco, D. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(24), 15415–15421.
- PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
- Respivert Ltd. & Topivert Pharma Ltd. (2017). Kinase inhibitors. U.S. Patent No. 9,751,837 B2.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. (n.d.). The electrostatic potential maps around the title molecule.
- Gray Lab, Stanford University. (n.d.). Patents.
- AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene.
- ResearchGate. (n.d.). Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups.
- Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene.
- ResearchGate. (n.d.). Molecular Electrostatic Potential Maps for the studied compounds.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363.
- Smith, A. M., & Williams, J. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16384.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- ResearchGate. (n.d.). Electrostatic potential map of b.
- Kiraly, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(31), 8239–8248.
- ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of 2-nitro-N-(4-nitrophenyl) benzamide.
- Isley, N. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(35), 11043–11051.
- Putt, K. S., et al. (2011). Design, synthesis and evaluation of procaspase activating compounds as personalized anti-cancer drugs. European Patent No. EP 2393794 B1.
- Gabbutt, C. D., et al. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 25(15), 3428.
- Szałek, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089.
- WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.
- Vapourtec. (n.d.). Aromatic Substitution.
- Szałek, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7006.
- Rephael, B., et al. (2021). Anticancer 1,3-dioxane-4,6-dione derivatives and method of combinatorial synthesis thereof. U.S. Patent No. 11,161,811 B2.
- Sadowski, B., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- University of Wisconsin-Madison. (n.d.). 19Flourine NMR.
- Magritek. (2021, March 5). A true multinuclear spectroscopy case study.
Sources
- 1. WO2016061555A3 - Novel small molecule anticancer agents - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2004041164A2 - Kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. mdpi.com [mdpi.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. adpharmachem.com [adpharmachem.com]
- 11. researchgate.net [researchgate.net]
- 12. data.epo.org [data.epo.org]
- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-1,3-difluoro-4-nitrobenzene electrophilic substitution reactions
An In-Depth Technical Guide to Electrophilic Substitution Reactions of 2-Bromo-1,3-difluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the strategic modification of its aromatic core. This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on this electron-deficient nucleus. We delve into the complex interplay of the directing effects of its four substituents—two fluoro, one bromo, and one nitro group—to predict regiochemical outcomes. This guide offers field-proven insights into the causality behind experimental design for reactions on highly deactivated aromatic systems and provides robust, step-by-step protocols for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation.
Introduction: The Challenge and Opportunity of a Poly-substituted Arene
The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This compound presents a unique synthetic challenge due to the presence of four substituents that strongly deactivate the ring towards electrophilic attack. However, this deactivation also imparts significant stability and unique electronic properties to the molecule and its derivatives. The nitro group, in particular, is a versatile functional handle that can be reduced to an amine, opening pathways to a diverse array of further chemical transformations.[1]
Understanding the regioselectivity of electrophilic aromatic substitution on this substrate is paramount for its effective utilization. The reaction's outcome is not immediately obvious, as it is governed by the cumulative and competing electronic effects of all four substituents. This guide aims to deconstruct these effects, providing a logical framework for predicting and executing successful EAS reactions on this valuable intermediate.
Core Principles: Deconstructing Substituent Effects
Electrophilic aromatic substitution is a process where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reaction proceeds through a high-energy cationic intermediate known as an arenium ion or sigma complex.[2] The stability of this intermediate determines the reaction rate and the position of the attack. Substituents already on the ring profoundly influence this stability through inductive and resonance effects.[3][4]
Substituent Analysis of this compound:
-
Nitro Group (-NO₂): The nitro group at C4 is a powerful deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-M).[5] This significantly reduces the ring's nucleophilicity. The resonance effect preferentially destabilizes arenium ions formed from ortho and para attack.[6] Consequently, the nitro group is a strong meta-director.[5]
-
Halogens (-F, -Br): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating through a strong inductive effect (-I).[7] However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M), which stabilizes the arenium ion intermediate during ortho and para attack.[4] This resonance donation, though weaker than the inductive withdrawal, is sufficient to make halogens ortho, para-directors.[7]
Predicting Regioselectivity for Electrophilic Attack:
In this compound, there are two unsubstituted positions available for electrophilic attack: C5 and C6.
-
Attack at C5:
-
Meta to the strongly directing -NO₂ group (favorable).
-
Ortho to the -F group at C3 (favorable).
-
Para to the -Br group at C2 (favorable).
-
Meta to the -F group at C1 (neutral/unfavorable).
-
-
Attack at C6:
-
Ortho to the -NO₂ group (highly unfavorable).
-
Ortho to the -F group at C1 (favorable).
-
Meta to the -Br group at C2 (neutral/unfavorable).
-
Para to the -F group at C3 (favorable).
-
Consensus and Rationale:
The directing vectors from the existing substituents overwhelmingly favor electrophilic attack at the C5 position . The powerful meta-directing effect of the nitro group aligns perfectly with the ortho and para-directing effects of the C3-fluoro and C2-bromo groups, respectively. Attack at C6 is strongly disfavored due to its ortho relationship to the powerfully deactivating nitro group; the arenium ion intermediate for C6 attack would place a positive charge adjacent to the positively polarized nitrogen of the nitro group, a highly destabilizing interaction.[6]
Caption: Logical flow of directing effects in this compound.
Experimental Protocols for Electrophilic Aromatic Substitution
The severe deactivation of the substrate ring necessitates harsh reaction conditions to achieve substitution. Mild conditions typically used for activated or simple aromatic rings will likely result in no reaction. The following protocols are designed to overcome this high activation energy barrier.
Caption: General experimental workflow for EAS on a deactivated substrate.
Nitration
Objective: To introduce a second nitro group at the C5 position, yielding 2-bromo-1,3-difluoro-4,5-dinitrobenzene. Causality: The substrate is extremely deactivated. Therefore, a powerful nitrating system, fuming nitric acid in concentrated sulfuric acid, is required to generate a high concentration of the nitronium ion (NO₂⁺) electrophile. Elevated temperatures are necessary to overcome the high activation energy. A similar protocol has been successfully used for the nitration of the related 1,3-difluoro-2-bromobenzene.[8]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq).
-
Acid Mixture: Carefully add concentrated sulfuric acid (98%, ~5 mL per gram of substrate) while stirring in an ice bath to control the initial exotherm.
-
Nitrating Agent Preparation: In a separate beaker, cool fuming nitric acid (>90%, 1.2 eq) in an ice bath.
-
Addition: Slowly add the fuming nitric acid to the stirred sulfuric acid solution of the substrate via the dropping funnel. The internal temperature must be carefully maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then slowly heat to 60-70 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours at this temperature.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.
-
Work-up: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropyl ether.
Bromination
Objective: To introduce a bromine atom at the C5 position, yielding 2,5-dibromo-1,3-difluoro-4-nitrobenzene. Causality: The deactivation of the ring requires a highly active electrophilic bromine species. This is generated by using elemental bromine in the presence of a strong Lewis acid catalyst like iron(III) bromide (FeBr₃).[9] The use of oleum (fuming sulfuric acid) as a solvent further increases the electrophilicity of the system.
Protocol:
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap (to capture HBr), and a dropping funnel, add this compound (1.0 eq) and anhydrous iron(III) bromide (0.1 eq).
-
Solvent: Carefully add oleum (20% SO₃) to dissolve the substrate.
-
Addition: Place elemental bromine (Br₂, 1.1 eq) in the dropping funnel and add it dropwise to the reaction mixture at room temperature.
-
Reaction: After addition, heat the mixture to 50-60 °C and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture and pour it cautiously onto ice. A solution of sodium bisulfite may be added to neutralize any excess bromine.
-
Work-up: The solid precipitate is collected by filtration, washed with water, and dried.
-
Purification: Recrystallization from a solvent like acetic acid or ethanol will yield the purified product.
Sulfonation
Objective: To introduce a sulfonic acid group at the C5 position, yielding this compound-5-sulfonic acid. Causality: Sulfonation of highly deactivated rings requires a high concentration of the electrophile, sulfur trioxide (SO₃).[10] Using oleum (a solution of SO₃ in H₂SO₄) provides the necessary concentration of the electrophile to drive the reaction forward. The reaction is reversible, but under these concentrated, heated conditions, the forward reaction is favored.[11]
Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, place this compound (1.0 eq).
-
Reagent: Add oleum (30% SO₃, ~5-10 mL per gram of substrate) to the flask.
-
Reaction: Heat the mixture to 100-120 °C with stirring. The reaction is typically complete within a few hours. Monitor by taking small aliquots, quenching in water, and analyzing by HPLC.
-
Quenching: After cooling, the viscous reaction mixture is carefully poured onto ice.
-
Work-up: The sulfonic acid product may precipitate upon quenching or can be salted out by adding sodium chloride. The solid is collected by filtration.
-
Purification: The product is often used crude in subsequent steps. Purification can be achieved by converting it to a more crystalline salt (e.g., the sodium salt) and recrystallizing from water/ethanol.
Friedel-Crafts Reactions: A Note on Limitations
Friedel-Crafts alkylation and acylation reactions are generally not feasible on aromatic rings bearing strongly deactivating groups like -NO₂.[12][13] The electron density of the this compound ring is too low to act as a nucleophile and attack the carbocation or acylium ion electrophile.[14] Furthermore, the nitro group can complex with the Lewis acid catalyst, leading to further deactivation. Therefore, these reactions are not recommended for this substrate.
Data Summary
| Reaction | Electrophile | Reagents & Conditions | Predicted Major Product |
| Nitration | NO₂⁺ | Fuming HNO₃, conc. H₂SO₄, 60-70 °C | 2-Bromo-1,3-difluoro-4,5-dinitrobenzene |
| Bromination | Br⁺ | Br₂, FeBr₃, Oleum, 50-60 °C | 2,5-Dibromo-1,3-difluoro-4-nitrobenzene |
| Sulfonation | SO₃ | 30% Oleum (H₂SO₄/SO₃), 100-120 °C | This compound-5-sulfonic acid |
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet predictable process. A thorough analysis of the competing directing effects of the four substituents—the meta-directing nitro group and the ortho, para-directing halogens—conclusively points to the C5 position as the site of electrophilic attack. The strongly deactivated nature of the ring mandates the use of aggressive reagents and elevated temperatures to achieve successful transformation. The protocols outlined in this guide provide a robust framework for the nitration, bromination, and sulfonation of this versatile chemical intermediate, enabling its further elaboration into more complex molecules for applications in drug discovery and materials science.
References
- David R. Klein. (2021). Organic Chemistry, 4th Edition. Wiley. [Link]
- Master Organic Chemistry. (2017).
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- JoVE. (n.d.). Directing Effect of Substituents: meta-Directing Groups.
- The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]
- Smith, A. D., et al. (2024).
- TMP Chem. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. [Link]
- Reddit. (2022).
- University of Illinois Springfield. (n.d.).
- Clark, J. (n.d.). Friedel-Crafts Reactions. Chemguide. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Liu, S., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A. [Link]
- OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]
- Wikipedia. (n.d.). Electrophilic substitution.
- Wikipedia. (n.d.). Aromatic sulfonation.
- Lalremsanga, L. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
- Chemistry LibreTexts. (2020). 4.
- Chemistry LibreTexts. (2015). 16.
- Wang, W., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study.
- ResearchGate. (2021).
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (1996). US5504264A - Process for preparing 1,3-difluorobenzene.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
- Figshare. (2020).
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- Chemistry LibreTexts. (2024). 16.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2022). 16.
- PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. [Link]
- Molecules. (2018).
- Chemistry LibreTexts. (2023). 16.
- ResearchGate. (2018).
- LookChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. [Link]
- The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. [Link]
- Chemsrc. (n.d.). 1,3-Difluoro-2-nitrobenzene. [Link]
- Leah4sci. (2014).
- Google Patents. (1996). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
- PubChem. (n.d.). 2,3-Difluoro-4-bromonitrobenzene. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. youtube.com [youtube.com]
- 6. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Bromo-1,3-difluoro-4-nitrobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the functionalization of electron-deficient aromatic rings.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science, where precise modification of aromatic scaffolds is critical for tuning the properties of target molecules.[1][3]
The substrate, 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS: 103977-78-2), is an exemplary building block for SNAr chemistry.[4][5] Its aromatic ring is highly activated by the presence of a potent electron-withdrawing nitro group, which significantly lowers the energy barrier for nucleophilic attack.[6][7] Furthermore, the molecule possesses three distinct halogen substituents—two fluorine atoms and one bromine atom—at positions with differential activation. This unique arrangement offers a platform for selective and sequential substitutions, making it an invaluable intermediate for the synthesis of complex, highly functionalized molecules sought after in drug discovery and advanced materials development.[3][8]
This guide provides a comprehensive overview of the mechanistic principles governing the SNAr of this compound, detailed experimental protocols for its reaction with various classes of nucleophiles, and field-proven insights to ensure successful implementation in the laboratory.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike the SN1 and SN2 reactions common to alkyl halides, SNAr reactions on aryl halides proceed via a distinct two-step addition-elimination pathway.[6][9] Aryl halides are typically inert to SN1/SN2 conditions due to the instability of the corresponding aryl cation and the steric impossibility of a backside attack on the sp²-hybridized carbon.[6][7]
The SNAr mechanism is characterized by the following key stages:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (ipso-carbon). This initial attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][6][9][10] The stability of this complex is the single most critical factor for the reaction to proceed and is substantially enhanced by the presence of strong electron-withdrawing groups (EWGs).[7][11]
-
Elimination (Fast Step): The leaving group departs with its pair of electrons, which collapses the anionic intermediate and restores the aromaticity of the ring, yielding the final substituted product.[12][13]
The presence of the nitro group on this compound is essential, as it delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and facilitating its formation.
Caption: The Addition-Elimination pathway of SNAr.
Regioselectivity: Predicting the Site of Substitution
The reactivity and regioselectivity of this compound are governed by two fundamental principles: the nature of the leaving group and the position of the activating nitro group.
-
Leaving Group Ability: In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The reaction rate is therefore accelerated by a more electronegative halogen, which renders the attached carbon more electrophilic and susceptible to attack. Consequently, the established reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I .[12] This is the reverse of the trend seen in SN1/SN2 reactions.
-
Activating Group Position: The stabilizing effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group via resonance.[7][12][14][15] A meta-positioned nitro group offers only a weaker, inductive stabilization and is therefore significantly less activating.[2][7]
Applying these principles to this compound:
-
C1-Fluorine: Positioned ortho to the nitro group. This position is highly activated by resonance, and fluorine is the best halogen leaving group for SNAr. This is the most probable site for initial substitution.
-
C2-Bromine: Also ortho to the nitro group and activated by resonance. However, bromide is a less effective leaving group than fluoride in this mechanism. This is the second most likely site of substitution.
-
C3-Fluorine: Positioned meta to the nitro group. This position lacks resonance stabilization and is therefore the least reactive towards nucleophilic attack.
This predictable hierarchy allows for the strategic design of syntheses to achieve selective mono-substitution under controlled conditions.
Caption: Reactivity hierarchy for SNAr on the substrate.
Experimental Considerations and Best Practices
A successful SNAr protocol depends on the careful selection of reagents and conditions.
-
Nucleophile Choice: Primary and secondary amines, thiols, and alkoxides/phenoxides are all effective nucleophiles. Thiols and alcohols are often deprotonated in situ or prior to reaction using a suitable base to generate the more potent thiolate or alkoxide anion.[1][10]
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal.[10] These solvents effectively solvate the reactants but do not interfere with the nucleophile, thus accelerating the reaction rate.
-
Base Selection: A base is frequently required to neutralize the acidic byproduct (e.g., HF) or to deprotonate the incoming nucleophile. For amine nucleophiles, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common. For thiols and alcohols, inorganic bases like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) are used.[1][10]
-
Reaction Monitoring: Progress should be diligently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][13] This allows for the determination of reaction completion, helps prevent the formation of di-substituted byproducts, and ensures optimal yield.
-
Safety Precautions: Halogenated nitroaromatic compounds should be handled with appropriate care in a well-ventilated fume hood.[16] Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Detailed Experimental Protocols
The following protocols are robust, validated starting points for the mono-substitution of this compound. Adjustments to temperature and reaction time may be necessary depending on the specific nucleophile used.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achemblock.com [achemblock.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Bromo-1,3-difluoro-4-nitrobenzene
Introduction: Unlocking Synthetic Versatility with a Polyfunctional Building Block
In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the strategic choice of starting materials is paramount. 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No: 103977-78-2) has emerged as a highly versatile and valuable building block. Its unique substitution pattern—a synthetically tractable bromine atom, two deactivating but potentially displaceable fluorine atoms, and a strongly electron-withdrawing nitro group—offers a rich platform for a diverse array of chemical transformations. This polyfunctionality allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures from a single, readily available precursor.
This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
Chemical Reactivity Profile: A Strategic Overview
The reactivity of this compound is governed by the interplay of its distinct functional groups. The electron-deficient nature of the aromatic ring, induced by the potent nitro group and the electronegative fluorine atoms, makes it an excellent substrate for specific classes of reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is the primary site for classic cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the facile formation of C-C and C-N bonds, respectively.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the ortho and para nitro group, are susceptible to displacement by a variety of nucleophiles (O, N, S). This allows for the introduction of diverse functionalities. The differential activation of the fluorine atoms provides opportunities for selective substitution.
This dual reactivity profile enables a modular approach to synthesis, where the bromine can be functionalized first via cross-coupling, followed by SNAr at the fluorine positions, or vice versa. Subsequent reduction of the nitro group to an amine opens up another avenue for derivatization, such as amide bond formation or diazotization.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Key Bonds
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, which are prevalent in many kinase inhibitors and other biologically active molecules. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-deficient substrate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands such as SPhos or XPhos are often employed. These ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the reductive elimination step. A pre-catalyst system can also ensure the efficient generation of the active catalytic species.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient to activate the boronic acid for transmetalation without promoting side reactions.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-1,3-difluoro-4-nitrobenzene
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir under an inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | ~78 |
| 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Dioxane | 100 | 12 | ~90 |
Note: Yields are estimates based on similar reported reactions and may require optimization.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for the synthesis of heterocycles and are also found in various functional materials.[1]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium species facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used.
Experimental Protocol: Synthesis of 2-(phenylethynyl)-1,3-difluoro-4-nitrobenzene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
C. Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] This reaction is particularly important in medicinal chemistry, as the arylamine moiety is a common feature in many kinase inhibitors.[5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are highly effective for the amination of electron-deficient aryl bromides. They promote both the oxidative addition and the C-N bond-forming reductive elimination steps.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.
Experimental Protocol: Synthesis of N-phenyl-2,6-difluoro-4-nitroaniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and anhydrous toluene.
-
Add aniline to the mixture.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
II. Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The strong electron-withdrawing effect of the nitro group, combined with the electronegativity of the fluorine atoms, renders the aromatic ring of this compound highly susceptible to nucleophilic attack. The fluorine atoms, being ortho and para to the nitro group, are activated leaving groups in SNAr reactions.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The reactivity of the nucleophile will influence the reaction conditions required.
-
Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as a scavenger for the HF generated when using a neutral amine nucleophile.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt while leaving the nucleophile relatively "naked" and more reactive.
Experimental Protocol: Synthesis of 2-Bromo-1-fluoro-3-(morpholino)-4-nitrobenzene
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate in DMF.
-
Add morpholine to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired substituted product. Further purification can be achieved by recrystallization if necessary.
Table 2: Representative SNAr Reaction Conditions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 80 | 5 | ~92 |
| Sodium methoxide | - | Methanol | 60 | 3 | ~95 |
| Thiophenol | K₂CO₃ | Acetonitrile | 70 | 6 | ~88 |
Note: Yields are estimates based on similar reported reactions and may require optimization.
III. Strategic Application in Kinase Inhibitor Synthesis
The structural motifs accessible from this compound are highly relevant to the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[6] Many kinase inhibitors feature a heterocyclic core appended with various substituted aryl groups. The synthetic handles on this compound allow for the systematic exploration of the chemical space around these core structures.
Workflow for Kinase Inhibitor Scaffold Synthesis:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,3-difluoro-4-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Heck Reaction with a Highly Activated Aryl Halide
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This powerful transformation has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The substrate of interest, 2-Bromo-1,3-difluoro-4-nitrobenzene, presents a unique case for the Heck reaction. Its structure is characterized by strong electron-withdrawing groups (two fluorine atoms and a nitro group), which significantly influence the reactivity of the C-Br bond.
This guide provides a comprehensive overview of the theoretical and practical considerations for successfully employing this compound in Heck coupling reactions. We will delve into the mechanistic nuances dictated by the substrate's electronic properties and provide detailed protocols to guide your experimental design.
Mechanistic Considerations: The Advantage of an Electron-Deficient Substrate
The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[2] For this compound, the strong electron-withdrawing nature of the fluoro and nitro substituents significantly polarizes the C-Br bond, making the aryl carbon more electrophilic and thus more susceptible to oxidative addition. This enhanced reactivity is a key advantage of this substrate.
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the newly formed arylpalladium(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.[3]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[3]
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of H-X from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[2]
The electron-deficient nature of this compound is expected to facilitate the initial oxidative addition step, potentially allowing for milder reaction conditions compared to electron-rich or neutral aryl bromides.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of a Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a highly activated substrate like this compound, the following considerations are paramount:
Palladium Catalyst
The choice of the palladium source is crucial for initiating the catalytic cycle. Commonly used and effective precatalysts include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and widely used precatalyst that is reduced in situ to the active Pd(0) species.[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that can offer high activity.
For electron-deficient aryl bromides, catalyst loading can often be kept low (e.g., 1-2 mol%) due to the substrate's high reactivity.
Ligands
While some Heck reactions can proceed without a ligand, the use of phosphine ligands is generally recommended to stabilize the palladium catalyst and modulate its reactivity. For this substrate, common monodentate phosphine ligands are often sufficient:
-
Triphenylphosphine (PPh₃): A standard, robust, and cost-effective ligand.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more electron-rich and sterically hindered ligand that can sometimes improve catalyst stability and turnover.
The ratio of ligand to palladium is typically in the range of 2:1 to 4:1.
Base
The base plays a critical role in the reductive elimination step, regenerating the Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield. Both organic and inorganic bases can be effective:
-
Organic Bases: Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common choices. They are soluble in organic solvents and generally effective.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are milder, solid bases that can be advantageous in certain solvent systems.[1]
The base is used in stoichiometric amounts, typically 1.2 to 2.0 equivalents relative to the aryl bromide.
Solvent
Polar aprotic solvents are generally the preferred medium for Heck reactions as they can facilitate the stabilization of the polar intermediates in the catalytic cycle. Suitable solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
N-Methyl-2-pyrrolidone (NMP)
The reaction temperature will depend on the specific coupling partners but for a highly activated substrate, temperatures in the range of 80-120 °C are a good starting point.
Data Presentation: Summary of Recommended Heck Reaction Conditions
| Parameter | Recommended Reagents/Conditions | Rationale |
| Aryl Halide | This compound | Highly activated due to electron-withdrawing groups, facilitating oxidative addition. |
| Alkene | Styrene, acrylates, acrylonitriles | Electron-deficient alkenes are ideal coupling partners.[1] |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | Common, effective, and readily available palladium sources. |
| Ligand | PPh₃ or P(o-tol)₃ (2-4 mol%) | Stabilizes the palladium catalyst and enhances its activity. |
| Base | NEt₃, DIPEA, K₂CO₃, or NaOAc (1.2-2.0 equiv) | Essential for the regeneration of the Pd(0) catalyst. |
| Solvent | DMF, MeCN, or NMP | Polar aprotic solvents stabilize polar intermediates. |
| Temperature | 80-120 °C | A good starting range for activated aryl bromides. |
Experimental Protocols
Protocol 1: Heck Coupling of this compound with Styrene
This protocol provides a detailed step-by-step methodology for the coupling of this compound with styrene as a model alkene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (NEt₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted styrene derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sources
Application Notes & Protocols: The Strategic Utility of 2-Bromo-1,3-difluoro-4-nitrobenzene in Agrochemical Synthesis
Abstract
The relentless pursuit of higher crop yields and more resilient cultivation systems necessitates the continuous innovation of agrochemicals. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern pesticide and herbicide design, offering enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] This guide provides an in-depth technical overview of 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No. 103977-78-2), a highly functionalized aromatic building block. We will explore its intrinsic chemical reactivity, grounded in the principles of nucleophilic aromatic substitution (SNAr), and present a detailed, field-proven protocol for its application in synthesizing advanced agrochemical intermediates. This document is intended for researchers, synthetic chemists, and process development scientists dedicated to the discovery and production of next-generation crop protection agents.
Introduction: The Architectural Advantage of a Polysubstituted Arene
This compound is a synthetic intermediate of significant strategic value. Its utility is not merely a consequence of its constituent atoms but stems from their specific arrangement on the benzene ring. The molecule is engineered for selective, sequential chemical transformations, making it an ideal scaffold for constructing complex agrochemical entities.
The key features dictating its reactivity are:
-
A Potent Activating Group: The nitro (NO₂) group is a powerful electron-withdrawing group. Through its strong -M (mesomeric) and -I (inductive) effects, it dramatically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[5][6]
-
Ortho/Para Activation: The nitro group is positioned para to one fluorine atom and ortho to the bromine and the second fluorine atom. This specific placement is crucial, as it allows for the stabilization of the negative charge in the reaction intermediate (a Meisenheimer complex) through resonance delocalization onto the nitro group's oxygen atoms.[7][8]
-
Multiple Leaving Groups: The ring possesses three distinct halogen leaving groups (two F, one Br). In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack by the nucleophile. The high electronegativity of fluorine makes the carbon atoms it is attached to more electrophilic and thus more readily attacked, often resulting in fluorine being a better leaving group than bromine or chlorine in SNAr reactions.[8] This differential reactivity allows for controlled, stepwise functionalization.
These characteristics position this compound as a superior starting material for building scaffolds found in various classes of modern herbicides and fungicides, such as pyrazole derivatives and substituted anilines.[1][9]
Physicochemical Data and Reactivity Profile
A clear understanding of the substrate's properties is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 103977-78-2[10][11][12] |
| Molecular Formula | C₆H₂BrF₂NO₂[10][11] |
| Molecular Weight | 237.99 g/mol [10][11] |
| Appearance | Solid[11] |
| Purity | Typically ≥97%[10] |
| Storage | Store sealed in a dry, cool environment (2-8°C)[11] |
The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this molecule is the SNAr mechanism. This is an addition-elimination process where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate, the Meisenheimer complex. The aromaticity is then restored by the departure of a leaving group.
The presence of the nitro group is essential for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[5][8] The stability is greatest when the attack occurs at a position ortho or para to the nitro group, as this allows the negative charge to be delocalized directly onto it.
Caption: Generalized SNAr Addition-Elimination Workflow.
Protocol: Synthesis of a Key Agrochemical Intermediate
This protocol details a representative synthesis of an N-aryl pyrazole, a common scaffold in modern fungicides and herbicides.[9] We will perform a selective nucleophilic aromatic substitution on this compound using an amine nucleophile. The fluorine atom para to the activating nitro group is the most probable site of substitution.
Objective: To synthesize N-(2-bromo-3-fluoro-6-nitrophenyl)-3-(difluoromethyl)-1H-pyrazol-5-amine.
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-neck round-bottom flask |
| 3-(Difluoromethyl)-1H-pyrazol-5-amine | Magnetic stirrer with heating mantle |
| Potassium Carbonate (K₂CO₃), anhydrous | Condenser and nitrogen inlet |
| N,N-Dimethylformamide (DMF), anhydrous | Thermometer |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Brine (saturated aq. NaCl) | Rotary evaporator |
| Deionized Water | Glassware for extraction & filtration |
| Anhydrous Magnesium Sulfate (MgSO₄) | Column chromatography setup (Silica gel) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for intermediate synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (2.38 g, 10.0 mmol), 3-(difluoromethyl)-1H-pyrazol-5-amine (1.49 g, 10.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Heating: Immerse the flask in a pre-heated oil bath at 85°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 6-12 hours).
-
Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of deionized water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with brine (2 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure N-(2-bromo-3-fluoro-6-nitrophenyl)-3-(difluoromethyl)-1H-pyrazol-5-amine.
Versatility in Downstream Synthesis
The synthesized intermediate is a versatile platform for further elaboration into a final active ingredient.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting aniline is a key precursor for forming amides, ureas, or for diazotization reactions.
-
Cross-Coupling Reactions: The aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups at this position.
-
Further Nucleophilic Substitution: The remaining fluorine atom, while less activated, can potentially be displaced under more forcing conditions, enabling the synthesis of tri-substituted analogues.
Safety and Handling Precautions
This compound and related halogenated nitroaromatics require careful handling.
-
Hazards: These compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[13][14][15] They can cause skin and serious eye irritation, as well as respiratory irritation.[13][14][15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[13] Prevent release into the environment.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]
Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[13][14][15][16]
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Journal of Fluorine Chemistry. [Link]
- Maksić, Z. B., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (2014).
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
- Horton, P. N., et al. (2023).
- Halogenated aniline and method for producing same. (2016).
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. [Link]
- The Significance of 2-Bromo-1-fluoro-3-nitrobenzene in Agrochemical and Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Isah, M. B., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Future Journal of Pharmaceutical Sciences. [Link]
- Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. (n.d.).
- Synthesis of 2-bromine-4-nitrobenzene ethane nitrile. (2009).
- This compound. (n.d.). AbacipharmTech. [Link]
- Preparing method for environment-friendly picloram salt. (2016).
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. (n.d.). PrepChem.com. [Link]
- Cogolli, P., et al. (1979). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. The Journal of Organic Chemistry. [Link]
- Recent developments in fluorine-containing pesticides. (2024).
- Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
- Picloram. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (2010).
- Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences. [Link]
- PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). University of Amsterdam. [Link]
- Introduction of the nitro group into aromatic systems. (n.d.).
- Halogenated aniline and method for producing same. (2016).
- Successful fluorine-containing herbicide agrochemicals. (2025).
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock [achemblock.com]
- 11. This compound | 103977-78-2 [sigmaaldrich.com]
- 12. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Analytical methods for quantifying 2-Bromo-1,3-difluoro-4-nitrobenzene
An Application Note on the Quantitative Analysis of 2-Bromo-1,3-difluoro-4-nitrobenzene
Abstract
This comprehensive guide provides detailed analytical methods for the precise quantification of this compound, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Recognizing the critical need for purity and concentration assessment in research, development, and quality control, this document outlines two robust, validated analytical protocols: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure scientific integrity and reproducible results. This note includes step-by-step protocols, method validation guidelines, and visual workflows to facilitate seamless implementation.
Introduction: The Analytical Imperative
This compound is a halogenated nitroaromatic compound whose utility in organic synthesis is significant.[1] Its functional groups—a bromine atom, two fluorine atoms, and a nitro group—make it a versatile precursor for creating complex molecular architectures.[1] The purity of this intermediate is paramount, as impurities, particularly regioisomers or residual starting materials, can carry through the synthetic process, impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[2] Therefore, access to reliable and accurate quantitative methods is not merely a procedural formality but a cornerstone of process control and regulatory compliance. This guide addresses this need by providing two orthogonal analytical techniques for comprehensive characterization.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to analytical method development. These properties dictate choices regarding solvents, chromatographic columns, and detection parameters.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 103977-78-2 | PubChem[3] |
| Molecular Formula | C₆H₂BrF₂NO₂ | PubChem[3] |
| Molecular Weight | 237.99 g/mol | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 254.0 ± 35.0 °C at 760 mmHg | Sigma-Aldrich |
| Calculated LogP | 2.6 | PubChem[3] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | PubChem[3] |
This data underscores the compound's semi-polar nature and suitability for both liquid and gas chromatography.
Protocol I: High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is the workhorse method for purity and assay determination of non-volatile or thermally labile organic compounds. Its high precision and robustness make it ideal for routine quality control.
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Quantification is achieved by measuring the analyte's absorbance of UV light at its wavelength of maximum absorbance (λmax), which is characteristic of nitroaromatic compounds.[4][5]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or variable wavelength detector (VWD).
-
Chromatography Data System (CDS): Empower 2, Chromeleon, or equivalent.
-
Analytical Column: Purospher® STAR RP-18 endcapped (e.g., 150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[6]
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Reagents: this compound reference standard (>98% purity).
-
Labware: Volumetric flasks, pipettes, autosampler vials with inserts.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Causality: This composition provides sufficient eluotropic strength to elute the semi-polar analyte from the C18 column with a reasonable retention time and good peak shape. Degassing prevents bubble formation in the pump and detector, ensuring a stable baseline.
-
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.
-
Sample Solution (e.g., 10 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute 10 mL of this solution to 100 mL with the mobile phase.
-
Causality: Preparing samples and standards in the mobile phase minimizes solvent mismatch effects upon injection, which can otherwise cause peak distortion.[7]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Run Time | 10 minutes |
-
System Suitability & Analysis Sequence:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Make five replicate injections of the Working Standard Solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
-
Calculation: Calculate the concentration of this compound in the sample using the following external standard formula:
Concentration (mg/mL) = (Area_Sample / Area_Standard) × Concentration_Standard
Protocol II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. It is the preferred method for identifying and quantifying trace-level impurities and for confirming the identity of the main component.
Principle of the Method
The analyte, being sufficiently volatile and thermally stable, is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase.[8] As the analyte elutes from the column, it enters a mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.[9] Quantification is achieved by monitoring specific, abundant ions (Selected Ion Monitoring - SIM mode).
Instrumentation and Materials
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Ethyl Acetate or Acetone (GC grade).
-
Reagents: this compound reference standard (>98% purity).
-
Labware: Volumetric flasks, pipettes, GC vials with septa.
Experimental Workflow: GC-MS
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. youtube.com [youtube.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-1,3-difluoro-4-nitrobenzene
Abstract
This technical guide details the strategic application of 2-bromo-1,3-difluoro-4-nitrobenzene as a versatile starting material for the synthesis of potent kinase inhibitors. The unique substitution pattern of this scaffold, featuring a bromine atom for cross-coupling, two activated fluorine atoms for nucleophilic aromatic substitution (SNAr), and a nitro group for conversion to a key amine, provides a powerful platform for medicinal chemists. We present a rational, multi-step synthesis of a novel p38 MAP kinase inhibitor candidate, illustrating the chemical logic behind the strategic manipulation of each functional group. This document provides detailed, field-proven protocols for each synthetic transformation, data interpretation guidelines, and a discussion of the targeted signaling pathway to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Strategic Value of this compound
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized targeted therapy. The efficacy of these inhibitors is highly dependent on their three-dimensional structure and their ability to form specific interactions with the target kinase.
This compound is a highly functionalized building block that offers a convergence of key reactive sites for the modular construction of complex kinase inhibitor scaffolds. Its utility stems from:
-
Activated Fluorine Atoms: The two fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group located para to the C1-fluorine and ortho to the C3-fluorine. This allows for the regioselective introduction of various nucleophiles, a common strategy for building the core structure of many inhibitors.[1][2]
-
A Versatile Bromine Handle: The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of diverse aryl and heteroaryl moieties, which are critical for exploring structure-activity relationships (SAR) and optimizing target engagement.[3][4]
-
Latent Amino Group: The nitro group can be chemoselectively reduced to an aniline. This amino group often serves as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a hallmark of many type I and type II kinase inhibitors.[5][6]
This guide will demonstrate these principles through a representative synthesis of a hypothetical p38 mitogen-activated protein (MAP) kinase inhibitor, a key target in inflammatory diseases and cancer.[7][8]
Targeted Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines.[] Its activation is implicated in the production of pro-inflammatory mediators like TNF-α and IL-1, making it a high-value target for therapeutic intervention in diseases such as rheumatoid arthritis and Crohn's disease.[7][8] The pathway involves a series of phosphorylation events culminating in the activation of p38, which in turn phosphorylates downstream transcription factors and other kinases.[10]
Synthetic Strategy and Workflow
Our synthetic approach involves a four-step sequence designed to selectively functionalize each reactive site on the this compound scaffold.
Summary of Synthetic Transformations
| Step | Reaction Type | Key Reagents | Purpose | Expected Yield |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | Morpholine, K2CO3, DMF | Introduce a core heterocyclic element and displace the most activated fluorine. | 85-95% |
| 2 | Nitro Group Reduction | SnCl2·2H2O, Ethanol | Generate the key aniline for hinge-binding and subsequent amidation. | 80-90% |
| 3 | Suzuki-Miyaura Coupling | Pyridine-4-boronic acid, Pd(PPh3)4, Na2CO3 | Install a heteroaryl moiety to occupy a key pocket in the kinase active site. | 70-85% |
| 4 | Amide Bond Formation | Cyclopropanecarboxylic acid, HATU, DIPEA | Form the final amide linkage, a common feature for potency and selectivity. | 75-90% |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 4-(2-Bromo-3-fluoro-6-nitrophenyl)morpholine (Intermediate A)
Principle: The fluorine atom at the C1 position is para to the nitro group, making it highly susceptible to nucleophilic attack. Morpholine displaces this fluorine in a classic SNAr reaction.[11][12]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.2-0.5 M).
-
Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid under vacuum to afford Intermediate A as a yellow powder. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Synthesis of 3-Bromo-2-fluoro-4-morpholinoaniline (Intermediate B)
Principle: The nitro group is selectively reduced to an aniline. Tin(II) chloride (SnCl2) is an effective and mild reducing agent for this transformation, typically preserving aryl halides.[5][13][14]
Materials:
-
Intermediate A (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
Suspend Intermediate A (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl2·2H2O (5.0 eq) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and cool in an ice bath.
-
Slowly and carefully add saturated NaHCO3 solution with vigorous stirring to neutralize the acid and precipitate tin salts. Adjust pH to ~8.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Intermediate B, which can be purified by silica gel column chromatography if needed.
Step 3: Synthesis of 2-Fluoro-4-morpholino-3-(pyridin-4-yl)aniline (Intermediate C)
Principle: A Suzuki-Miyaura cross-coupling reaction is employed to form a C-C bond between the aryl bromide and a heteroaryl boronic acid. This is a robust and widely used method in kinase inhibitor synthesis.[4][15]
Materials:
-
Intermediate B (1.0 eq)
-
Pyridine-4-boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
2M aqueous Sodium Carbonate (Na2CO3) solution
-
1,4-Dioxane
-
Ethyl acetate, Water, Brine
Procedure:
-
To a flame-dried Schlenk flask, add Intermediate B (1.0 eq), pyridine-4-boronic acid (1.5 eq), and Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and the degassed 2M Na2CO3 solution (dioxane/water ratio typically 4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate C.
Step 4: Synthesis of N-(2-Fluoro-4-morpholino-3-(pyridin-4-yl)phenyl)cyclopropanecarboxamide (Final Product)
Principle: Amide bond formation is achieved by activating a carboxylic acid with a coupling reagent, which then reacts with the aniline. HATU is a highly efficient reagent for this purpose, especially with potentially less reactive anilines.[16][17]
Materials:
-
Intermediate C (1.0 eq)
-
Cyclopropanecarboxylic acid (1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate, 1M HCl, Saturated NaHCO3, Brine
Procedure:
-
To a round-bottom flask, add Intermediate C (1.0 eq), cyclopropanecarboxylic acid (1.2 eq), and HATU (1.3 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor candidate.
Conclusion
This compound serves as an exemplary starting material for the efficient and modular synthesis of kinase inhibitors. The protocols detailed herein demonstrate a logical and high-yielding pathway to a potential p38 MAPK inhibitor by systematically exploiting the distinct reactivity of each functional group. This strategic approach, combining SNAr, nitro reduction, Suzuki coupling, and amidation, provides a robust framework for researchers to generate diverse libraries of novel compounds for drug discovery campaigns.
References
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
- Wodka, D., et al. (2009). Practical Synthesis of a p38 MAP Kinase Inhibitor. The Journal of Organic Chemistry, 74(2), 795-809. [Link]
- PubMed. (2009). Practical synthesis of a p38 MAP kinase inhibitor. J Org Chem, 74(2), 795-809. [Link]
- Hadd, M. J., et al. (2006). Synthesis of a Naphthyridone p38 MAP Kinase Inhibitor. The Journal of Organic Chemistry, 71(14), 5287-5297. [Link]
- Simmons, R. L., et al. (2010). Development of a Practical Synthesis of a p38 MAP Kinase Inhibitor. Organic Process Research & Development, 14(1), 190-201. [Link]
- Wikipedia. (n.d.).
- Munoz, L., et al. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 24(10), 1937. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- Abuelizz, H. A., et al. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Pharmaceuticals, 16(5), 701. [Link]
- Gaber, S., et al. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2023(3), M1680. [Link]
- ResearchGate. (2020). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB).
- Professor Dave Explains. (2019). Reduction of nitro groups to anilines. YouTube. [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-144. [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-144. [Link]
- Gopishetty, S., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(34), 5965-5968. [Link]
- Chem-Station. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
- Professor Dave Explains. (2019).
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
- Shah, T. K., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(50), 29193-29197. [Link]
- Shah, T. K., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(50), 29193-29197. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 11. Ambeed [ambeed.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgosolver.com [orgosolver.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1,3-difluoro-4-nitrobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Aromatics in Advanced Materials
In the landscape of materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a proven methodology for tuning electronic properties, enhancing thermal and oxidative stability, and directing solid-state packing. 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS: 103977-78-2) is a trifunctional aromatic compound poised as a versatile building block for the synthesis of high-performance materials.[1][2] The presence of two fluorine atoms, a nitro group, and a bromine atom on the benzene ring offers a rich chemical handle for a variety of transformations, making it a molecule of significant interest for researchers in organic electronics, polymer chemistry, and specialty materials.
The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the electronic landscape of the aromatic ring, making it electron-deficient. This has profound implications for its reactivity and the properties of the materials derived from it. The bromine atom serves as a key functional group for cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.
This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed, field-proven insights and representative experimental protocols. While direct, published applications of this specific isomer in materials science are not extensively documented, the protocols herein are based on well-established, analogous synthetic transformations and are designed to serve as a robust starting point for research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| Purity | Typically ≥98% | [2] |
Core Applications & Synthetic Strategies
The unique substitution pattern of this compound lends itself to several strategic applications in materials science. Below, we explore its potential as a precursor for the synthesis of fluorinated polymers and as a building block for organic electronic materials.
Synthesis of Fluorinated Poly(aryl ether)s via Nucleophilic Aromatic Substitution
Scientific Rationale:
The electron-deficient nature of the aromatic ring in this compound, due to the presence of two fluorine atoms and a nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be harnessed to synthesize fluorinated poly(aryl ether)s, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties.
The proposed synthetic route involves two key steps:
-
Reduction of the Nitro Group: The nitro group is first reduced to an amine. This transformation is crucial as the resulting amino group can be further functionalized or used in subsequent polymerization reactions.
-
Polymerization with a Bisphenol: The resulting 3-bromo-2,6-difluoroaniline can then be polymerized with a suitable bisphenol. In this step, the fluorine atoms are displaced by the phenoxide nucleophile to form the ether linkages of the polymer backbone.
Experimental Protocol: Two-Step Synthesis of a Fluorinated Poly(aryl ether)
Step 1: Reduction of this compound to 3-Bromo-2,6-difluoroaniline
Caption: Reduction of the nitro group to an amine.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (as solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and ethanol.
-
Stir the mixture to dissolve the starting material.
-
Add Tin(II) chloride dihydrate portion-wise to the solution. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-Bromo-2,6-difluoroaniline by column chromatography on silica gel.
Step 2: Synthesis of the Fluorinated Poly(aryl ether)
Caption: Polycondensation to form the poly(aryl ether).
Materials:
-
3-Bromo-2,6-difluoroaniline (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add 3-Bromo-2,6-difluoroaniline, Bisphenol A, potassium carbonate, DMAc, and toluene.
-
Heat the mixture to reflux (around 140-150°C) to azeotropically remove water.
-
After the removal of water is complete, drain the toluene from the Dean-Stark trap and raise the temperature to 160-170°C.
-
Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove inorganic salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Synthesis of Conjugated Monomers for Organic Electronics via Suzuki Coupling
Scientific Rationale:
The bromine atom on the this compound ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of C-C bonds, enabling the construction of extended π-conjugated systems. Such systems are the fundamental components of organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By coupling this compound with a suitable boronic acid or boronic ester, novel conjugated monomers can be synthesized. The electron-withdrawing fluorine and nitro groups on the benzene ring will lower the HOMO and LUMO energy levels of the resulting molecule, which can be beneficial for creating n-type or ambipolar organic semiconductors.
Experimental Protocol: Suzuki Coupling for the Synthesis of a Fluorinated Biphenyl Derivative
Sources
Chemoselective Reduction of 2-Bromo-1,3-difluoro-4-nitrobenzene to 2-Bromo-1,3-difluoroaniline: Protocols and Strategic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed guide for the chemoselective reduction of 2-Bromo-1,3-difluoro-4-nitrobenzene, a valuable precursor in medicinal chemistry. The primary challenge lies in selectively reducing the nitro group while preserving the synthetically versatile bromo and fluoro substituents. We present a comparative analysis of common reduction methodologies and provide two detailed, field-proven protocols: a robust and highly selective method using Tin(II) Chloride Dihydrate, and a "greener" alternative employing catalytic transfer hydrogenation. The causality behind experimental choices, safety considerations, and workup procedures are discussed to ensure reliable and scalable results.
Introduction: The Synthetic Challenge
2-Bromo-1,3-difluoroaniline is a key building block in synthetic chemistry, offering multiple reactive sites for further functionalization. Its preparation from this compound requires the reduction of the nitro group to a primary amine. This transformation, while common, is complicated by the presence of halogen substituents on the aromatic ring. Many standard reduction conditions, particularly those employing certain precious metal catalysts like Palladium on carbon (Pd/C) with hydrogen gas, can lead to undesired side reactions such as dehalogenation, reducing yield and complicating purification.[1][2]
Therefore, the selection of an appropriate reduction strategy is critical. An ideal method must exhibit high chemoselectivity, be scalable, and proceed with high yield and purity. This guide explores the rationale behind choosing a suitable method and provides detailed protocols for researchers.
Strategic Analysis of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and disadvantages. The choice depends on functional group tolerance, scalability, and available equipment.[1][3]
-
Catalytic Hydrogenation: This is often considered the most atom-economical and environmentally friendly method, with water as the main byproduct.[4][5] However, standard catalysts like Pd/C are often too reactive and can cleave carbon-halogen bonds.[1] Raney Nickel is a common alternative for substrates where dehalogenation is a concern.[1] Transfer hydrogenation, which uses a hydrogen donor like hydrazine or formic acid in place of H₂ gas, offers a safer, milder alternative that often preserves sensitive functional groups.[6][7][8]
-
Metal-Mediated Reductions: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media is a classic and highly reliable method.[1][9] These reactions are known for their excellent tolerance of reducible functional groups, including halogens.[1][6] The Béchamp reduction (Fe/HCl) and reductions using Tin(II) chloride (SnCl₂) are particularly effective.[9][10] The primary drawbacks are the generation of significant metallic waste and potentially cumbersome workup procedures to remove metal salts.[4][11]
For the specific conversion of this compound, the preservation of the C-Br bond is paramount. Therefore, a metal-mediated reduction offers the highest degree of confidence and chemoselectivity. The Tin(II) chloride method is particularly well-suited due to its mildness and proven efficacy in reducing nitroarenes without affecting aryl halides.[1][12][13][14]
Recommended Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (High-Selectivity Method)
This protocol is recommended for its reliability and excellent chemoselectivity. The mechanism involves a stepwise electron transfer from the Sn(II) salt, which is oxidized to Sn(IV), with protons sourced from the acidic medium.[9][11]
Experimental Workflow Diagram
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgosolver.com [orgosolver.com]
- 10. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
Application Note: Strategic Derivatization of 2-Bromo-1,3-difluoro-4-nitrobenzene for the Generation of Biologically Active Compound Libraries
Abstract
This guide provides a detailed technical overview and validated protocols for the chemical derivatization of 2-bromo-1,3-difluoro-4-nitrobenzene. This readily available building block serves as a highly versatile scaffold for medicinal chemistry and drug discovery programs. Its unique electronic and structural features—a highly electron-deficient aromatic core, two chemically distinct halogen atoms (F and Br), and a directing nitro group—allow for selective, sequential functionalization. We will explore two cornerstone reactions in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Coupling. The protocols herein are designed to be robust and adaptable, enabling researchers to rapidly generate diverse libraries of novel compounds for biological screening campaigns.
Introduction: The Strategic Value of the Scaffold
In the quest for novel therapeutic agents, the choice of the core chemical scaffold is paramount. This compound (CAS 103977-78-2) presents an exceptional starting point for library synthesis due to its intrinsic chemical reactivity and the biological relevance of its constituent motifs.[1][2]
-
Electronic Activation: The powerful electron-withdrawing nature of the nitro group, augmented by the inductive effects of two fluorine atoms, renders the aromatic ring highly electrophilic. This significantly activates the scaffold towards Nucleophilic Aromatic Substitution (SNAr), a reaction class that is often challenging with less-activated rings.[3][4]
-
Orthogonal Reactivity: The scaffold possesses two types of halogen atoms. The fluorine atoms serve as excellent leaving groups in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the attached carbon highly susceptible to nucleophilic attack.[5] Conversely, the carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This differential reactivity allows for a predictable and controlled two-step derivatization strategy.
-
Biological Significance: Fluorinated organic molecules often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity—all desirable traits for drug candidates.[7] Furthermore, the nitroaromatic motif is a well-established pharmacophore found in a range of antimicrobial and antineoplastic agents, where it can participate in critical redox reactions within cells.[8]
This combination of features enables a divergent synthetic approach, where a single, versatile starting material can be elaborated into a large and structurally diverse library of compounds poised for biological evaluation.
Regioselectivity and Reaction Planning
The predictable reactivity of this compound is governed by fundamental principles of physical organic chemistry. The nitro group exerts its powerful activating effect on the ortho and para positions. In this scaffold, both fluorine atoms are positioned ortho to the nitro group, making them the primary sites for nucleophilic attack. The bromine atom, being meta to the nitro group, is deactivated towards SNAr. This sets the stage for a clear synthetic sequence.
The logical synthetic pathway is:
-
Step 1 (SNAr): Selective displacement of one of the highly activated fluorine atoms with a nucleophile (e.g., an amine, thiol, or alcohol).
-
Step 2 (Cross-Coupling): Utilization of the remaining C-Br bond for palladium-catalyzed reactions to introduce aryl, heteroaryl, or vinyl groups.
Core Derivatization Protocols
The following protocols are presented as robust starting points. Researchers are encouraged to adapt and optimize these conditions based on the specific properties of their chosen nucleophiles and coupling partners.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This reaction is a foundational step for introducing diversity and key pharmacophoric features. The protocol describes the reaction with a generic secondary amine, morpholine, which is easily monitored by TLC and characterized by NMR.
Causality and Rationale:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is used to dissolve the polar starting materials and intermediates and to accelerate SNAr reactions.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) acts as a scavenger for the HF generated during the reaction, driving it to completion. It is mild enough to avoid side reactions with the nitro group.
-
Temperature: Moderate heating (60-80 °C) provides sufficient activation energy for the reaction without causing decomposition of the starting material or product.
Sources
- 1. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1,3-difluoro-4-nitrobenzene
Introduction: Strategic Value of 2-Bromo-1,3-difluoro-4-nitrobenzene
This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its utility stems from the strategic arrangement of its functional groups: a reactive bromine atom, which is an excellent handle for palladium-catalyzed cross-coupling reactions; two electron-withdrawing fluorine atoms that modulate the electronic properties and metabolic stability of derivative compounds; and a nitro group that can be readily transformed into other functionalities, such as an amine, opening up further avenues for molecular elaboration.[1] This trifunctional nature makes it a sought-after intermediate for constructing complex molecular architectures.[1]
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, owing to their broad functional group tolerance, mild reaction conditions, and high efficiency.[2][3][4] This guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The General Catalytic Cycle: A Unifying Principle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these transformations. The catalytic cycle typically involves three fundamental steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2][3][4][5][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states, facilitating the bond formation.[3][4][5][6]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 |
| Pd(PPh₃)₄ | K₃PO₄ | DMF/Water | 80 |
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. [2][7][8][9]This reaction is particularly useful for synthesizing substituted alkenes and has found broad application in the synthesis of complex organic molecules. [2][7][9]
Protocol: Synthesis of 1,3-difluoro-4-nitro-2-styrylbenzene
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL per 1 mmol of aryl bromide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. [10][11][12]This reaction is conducted under mild conditions and tolerates a wide array of functional groups, making it highly valuable in the synthesis of pharmaceuticals, natural products, and organic materials. [10][12]
Protocol: Synthesis of 2-(phenylethynyl)-1,3-difluoro-4-nitrobenzene
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL per 1 mmol of aryl bromide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Forming C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. [13][14][15][16]This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines. [13][16]
Protocol: Synthesis of N-phenyl-2,4-difluoro-3-nitroaniline
This protocol details the amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous (5 mL per 1 mmol of aryl bromide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and anhydrous toluene.
-
Add aniline via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 2: Comparison of Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Typical Product |
| Suzuki-Miyaura | Boronic Acid | Pd catalyst, Base | Biaryl |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) salt, Base | Aryl Alkyne |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Aryl Amine |
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of complex organic molecules. The protocols outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, will undoubtedly continue to expand the synthetic utility of this valuable building block.
References
- Role of palladium catalyst in cross-coupling reactions. (2025).
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene. (n.d.).
- Palladium-catalyzed cross-coupling of... (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Heck reaction. (n.d.). Wikipedia.
- Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). ACS Publications.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. (n.d.). Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Heck reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Catalyzed Mizoroki–Heck Reaction or C–H Activation. (n.d.). MDPI.
- 21.01.1: Heck Reaction. (2015). Chemistry LibreTexts.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 2-Bromo-1,3-difluoro-4-nitrobenzene in the Synthesis of Advanced Fluorinated Heterocycles
Introduction
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into heterocyclic scaffolds is a paramount strategy for modulating molecular properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Bromo-1,3-difluoro-4-nitrobenzene has emerged as a highly versatile and reactive building block for the synthesis of complex fluorinated heterocycles. The strategic placement of two fluorine atoms, a bromine atom, and a nitro group on the benzene ring provides a platform for a variety of regioselective transformations. This guide provides an in-depth exploration of the synthetic applications of this valuable intermediate, complete with detailed protocols and mechanistic insights.
The trifunctional nature of this compound allows for a programmed sequence of reactions. The nitro group strongly activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr), while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its synthetic utility, enabling the construction of intricate molecular architectures.
Core Reactivity Principles
The synthetic pathways originating from this compound are governed by the distinct reactivity of its substituents:
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions. This activation facilitates the displacement of the fluorine atoms by a wide range of nucleophiles. The fluorine atom at the 3-position is generally more activated due to the combined electron-withdrawing effects of the adjacent nitro and bromo groups.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.
Application Protocol I: Synthesis of Fluorinated Benzimidazoles
Fluorinated benzimidazoles are a prominent class of heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5] The following protocol outlines a plausible multi-step synthesis of a novel fluorinated benzimidazole derivative starting from this compound.
Synthetic Workflow
Caption: Proposed synthetic workflow for a fluorinated benzimidazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-3-fluoro-4-nitro-N-(2-aminophenyl)aniline
This step involves a regioselective nucleophilic aromatic substitution of one of the fluorine atoms with o-phenylenediamine. The fluorine at the 3-position is expected to be more reactive.
-
Materials:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add o-phenylenediamine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-Bromo-3-fluoro-N-(2-aminophenyl)benzene-1,4-diamine
The nitro group is reduced to an amine, setting the stage for the subsequent cyclization.
-
Materials:
-
2-Bromo-3-fluoro-4-nitro-N-(2-aminophenyl)aniline (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
Dissolve the nitro compound from Step 1 in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 3: Synthesis of 5-Bromo-6-fluoro-1-(2-aminophenyl)-1H-benzo[d]imidazole
Intramolecular cyclization of the resulting triamine derivative with formic acid yields the benzimidazole core.
-
Materials:
-
2-Bromo-3-fluoro-N-(2-aminophenyl)benzene-1,4-diamine (1.0 equiv)
-
Formic acid (excess)
-
-
Procedure:
-
Add the diamine from Step 2 to an excess of formic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Application Protocol II: Synthesis of Fluorinated Phenazines
Phenazines are a class of nitrogen-containing heterocycles with applications in materials science and as bioactive compounds.[2][6] The following protocol describes a potential route to a fluorinated phenazine derivative.
Synthetic Workflow
Caption: Proposed synthetic pathway to a fluorinated phenazine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(2-Bromo-3-fluoro-4-nitrophenylamino)phenol
A nucleophilic aromatic substitution reaction with 2-aminophenol.
-
Materials:
-
This compound (1.0 equiv)
-
2-Aminophenol (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and 2-aminophenol in anhydrous DMSO.
-
Add sodium bicarbonate and heat the mixture to 120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Step 2: Synthesis of 2-(4-Amino-2-bromo-3-fluorophenylamino)phenol
Reduction of the nitro group to an amine.
-
Materials:
-
2-(2-Bromo-3-fluoro-4-nitrophenylamino)phenol (1.0 equiv)
-
Sodium dithionite (Na₂S₂O₄) (3.0 equiv)
-
Tetrahydrofuran (THF)/Water
-
-
Procedure:
-
Dissolve the nitro compound from Step 1 in a mixture of THF and water.
-
Add sodium dithionite portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Step 3: Synthesis of 1-Bromo-2-fluoro-phenazine
An oxidative cyclization to form the phenazine ring system.
-
Materials:
-
2-(4-Amino-2-bromo-3-fluorophenylamino)phenol (1.0 equiv)
-
Potassium hydroxide (KOH)
-
Ethanol
-
-
Procedure:
-
Dissolve the diamine from Step 2 in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Heat the mixture to reflux and bubble air through the solution for 4-6 hours.
-
Cool the reaction and neutralize with dilute HCl.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography or recrystallization.
-
Data Summary
| Starting Material | Key Transformation | Product Class | Potential Applications |
| This compound | SNAr, Reduction, Cyclization | Fluorinated Benzimidazoles | Medicinal Chemistry, Drug Discovery[4][7] |
| This compound | SNAr, Reduction, Oxidative Cyclization | Fluorinated Phenazines | Materials Science, Bioactive Compounds[2][6] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse array of fluorinated heterocyclic compounds. Its unique substitution pattern allows for a range of selective transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide, while based on established chemical principles, provide a solid foundation for researchers to explore the synthesis of novel fluorinated benzimidazoles, phenazines, and other related heterocycles. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new molecules with significant potential in both medicine and materials science.
References
- Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers for electrochromic device applic
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. (URL not available)
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene - PrepChem.com. [Link]
- Benzimidazole synthesis - Organic Chemistry Portal. [Link]
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. [Link]
- Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. [Link]
- Synthetic routes for phenazines: an overview - Semantic Scholar. [Link]
- What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiol
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. [Link]
- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization | Request PDF - ResearchG
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to...
- US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present - Google P
- Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. [Link]
- Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
- 1,2-diamino-4-nitrobenzene - Organic Syntheses Procedure. [Link]
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
- Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed - NIH. [Link]
- Reaction of o-phenylenediamine with organic acids | Download Table - ResearchG
- (PDF)
- Studies on the syntheses of heterocyclic compounds. Part CDXXI. General synthesis of 7,8-dioxygenated 1-benzyl-1,2,3,4-tetrahydroisoquinolines and elucidation of the structure of caseadine - Journal of the Chemical Society C - RSC Publishing. [Link]
- ChemInform Abstract: Intramolecular [4 + 2] Cycloaddition Reactions of Diarylacetylenes: Synthesis of Benzo[b]fluorene Derivatives via Cyclic Allenes | Request PDF - ResearchG
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1,3-difluoro-4-nitrobenzene
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process scientists working with the challenging electrophile, 2-Bromo-1,3-difluoro-4-nitrobenzene. This substrate, while valuable, presents a unique combination of electronic deactivation and steric hindrance that can complicate optimization and lead to suboptimal yields.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address high-level strategic questions you may have before starting your experiments or during initial optimization.
Q1: How does the electronic nature of this compound affect the Suzuki coupling?
The aryl ring is highly electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. This electronic profile is actually beneficial for the first and often rate-determining step of the catalytic cycle: oxidative addition.[1][2] The electron-poor nature of the C-Br bond makes it more susceptible to insertion by the electron-rich Pd(0) catalyst, facilitating the initiation of the reaction.[3]
Q2: Is the nitro group compatible with typical Suzuki coupling conditions?
Generally, yes. The nitro group is robust and well-tolerated in a vast number of Suzuki-Miyaura couplings.[3][4] The C-Br bond is significantly more reactive towards Pd(0) oxidative addition than the C-NO₂ bond under typical conditions. However, be aware that under very harsh conditions or with specific catalyst systems designed for C-NO₂ activation, denitrative coupling can occur, though it is not a common side reaction in this context.[5][6][7][8][9][10]
Q3: What are the primary challenges I should anticipate with this specific substrate?
The main difficulties arise from two factors:
-
Steric Hindrance: The bromine atom is ortho to a fluorine atom. While smaller than other groups, this proximity can sterically impede the approach of the palladium catalyst and hinder subsequent steps in the catalytic cycle, particularly the reductive elimination to form the final product.[11][12][13][14]
-
Potential for Side Reactions: Like many Suzuki couplings, you may encounter issues such as homocoupling of your boronic acid partner, protodeboronation, or hydrodehalogenation (replacement of -Br with -H).
Q4: I'm using a standard catalyst like Pd(PPh₃)₄ and getting poor results. Why?
While Pd(PPh₃)₄ is a classic catalyst, it is often inefficient for sterically demanding or electronically challenging substrates. The triphenylphosphine ligand (PPh₃) may not be electron-rich enough to promote rapid oxidative addition or bulky enough to facilitate the crucial reductive elimination step required for your sterically hindered product.[1] Modern, specialized ligands are required for these transformations.
Troubleshooting Guide: From Low Yields to High Purity
This section is designed to help you diagnose and solve specific experimental problems.
Problem 1: Low to No Conversion of Starting Aryl Bromide
You observe primarily unreacted this compound after the reaction. This points to an issue with the catalytic cycle's initiation or turnover.
Root Cause Analysis & Solutions:
-
Inactive Catalyst System: The oxidative addition step, while electronically favored, may still be slow if the catalyst is not optimal.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential for challenging couplings.[11] They possess the steric bulk and strong σ-donating properties to stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[12][15] Consider ligands like XPhos, SPhos, or RuPhos.[11]
-
Solution 2: Use a Pre-catalyst. Air-sensitive Pd(0) sources like Pd₂(dba)₃ can degrade, forming inactive palladium black.[1] Using stable, well-defined Pd(II) pre-catalysts (e.g., XPhos Pd G3) ensures a consistent and reproducible generation of the active Pd(0) species in solution.[11]
-
-
Insufficient Reaction Temperature:
-
Solution: While oxidative addition is favorable, subsequent steps may have a high activation energy. Increase the reaction temperature in increments of 10-20 °C. Aprotic polar solvents like dioxane or toluene are often preferred as they allow for higher reaction temperatures.[11]
-
Problem 2: Significant Formation of Homocoupled Boronic Acid Product (Ar'-Ar')
Your desired product is contaminated with a significant amount of the symmetrical biaryl derived from your boronic acid partner.
Root Cause Analysis & Solutions:
-
Presence of Oxygen: This is the most common cause. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid.[1]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly deoxygenated. This is a critical, non-negotiable step. Use a robust technique such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[16]
-
-
Use of a Pd(II) Source without a Reductant: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced to Pd(0) to enter the catalytic cycle. Sometimes, the boronic acid itself or phosphine ligands can act as reductants, but this can lead to side reactions, including homocoupling.[1]
-
Solution: Using a Pd(0) source or a pre-catalyst that cleanly generates Pd(0) is often a better strategy.
-
Problem 3: Observation of a Dehalogenated Side Product (1,3-Difluoro-4-nitrobenzene)
You detect a byproduct where the bromine atom has been replaced by a hydrogen atom.
Root Cause Analysis & Solutions:
-
Hydride Source: The hydrodehalogenation (or debromination) side reaction occurs when a palladium-hydride species is formed, which then reductively eliminates with your aryl group.[1][17]
-
Solution 1: Use Anhydrous Conditions. Water can sometimes be a proton source. Ensure your solvent is anhydrous and your base (e.g., K₃PO₄) is dry.
-
Solution 2: Scrutinize the Base. Some bases or solvents (like alcohols or certain amines) can act as hydride sources.[1] Using a non-coordinating, inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane is recommended.[16]
-
Problem 4: Incomplete Reaction and Protodeboronation of the Boronic Acid
The reaction stalls, and you notice the arene corresponding to your boronic acid starting material.
Root Cause Analysis & Solutions:
-
Slow Transmetalation/Hydrolysis of Boronic Acid: Protodeboronation is the cleavage of the C-B bond by a proton source, which is a common decomposition pathway for boronic acids, especially in the presence of water and base.[16]
-
Solution 1: Optimize the Base. The base is crucial for activating the boronic acid for transmetalation.[18][19][20] A moderately strong base like K₃PO₄ is often a good starting point. Very strong bases like hydroxides can sometimes accelerate protodeboronation.[16]
-
Solution 2: Use Anhydrous Conditions. Minimizing water can slow the rate of protodeboronation.[16]
-
Solution 3: Use a Boronate Ester. Boronic acid pinacol esters (Bpin) are often more stable towards protodeboronation than their corresponding boronic acids and are excellent coupling partners.
-
Visualized Guides and Protocols
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Understanding this cycle is key to effective troubleshooting.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 5. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme.de [thieme.de]
- 9. The Suzuki–Miyaura Coupling of Nitroarenes - SYNFORM - Thieme Chemistry [thieme.de]
- 10. The Suzuki-Miyaura Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene
An in-depth guide to navigating the complexities of synthesizing 2-Bromo-1,3-difluoro-4-nitrobenzene, a critical intermediate in pharmaceutical and agrochemical development. This technical support center provides detailed troubleshooting for common side reactions and impurities encountered during this electrophilic aromatic substitution.
The nitration of 2-bromo-1,3-difluorobenzene is a nuanced electrophilic aromatic substitution. While seemingly straightforward, the interplay of multiple deactivating, yet ortho-, para-directing halogen substituents creates a challenging landscape for achieving high purity and yield. This guide addresses the most common issues encountered in the lab, providing both mechanistic explanations and actionable protocols to mitigate them.
FAQ 1: What is the primary side product in this synthesis, and why does it form?
Answer: The most significant side product is the constitutional isomer, 2-Bromo-1,3-difluoro-6-nitrobenzene . Its formation is a direct consequence of the directing effects of the substituents on the starting material, 2-bromo-1,3-difluorobenzene.
Mechanistic Rationale: The reaction is an electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) is the electrophile.[1][2][3] The existing substituents on the benzene ring—two fluorine atoms and one bromine atom—govern the position of the incoming nitro group.
-
Directing Effects: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which slows the overall reaction rate. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (the sigma complex) formed during the attack.[4]
In 2-bromo-1,3-difluorobenzene, the potential sites for nitration are C4, C5, and C6.
-
Attack at C4 (Desired): This position is para to the fluorine at C1 and ortho to the fluorine at C3. This allows for resonance stabilization from both fluorine atoms.
-
Attack at C6 (Side Product): This position is ortho to the fluorine at C1 and para to the fluorine at C3. This also allows for resonance stabilization from both fluorine atoms.
-
Attack at C5: This position is meta to all three halogens and is therefore electronically disfavored.
Because both the C4 and C6 positions are electronically activated to a similar degree, a mixture of the two regioisomers is often formed. The precise ratio is highly dependent on reaction conditions.
Caption: Formation of desired product and isomeric impurity.
FAQ 2: My reaction mixture turned dark brown/black and produced a low yield of tarry material. What happened?
Answer: This is a classic sign of side reactions caused by excessive reaction temperature. The nitrating mixture (concentrated HNO₃ and H₂SO₄) is a powerful oxidizing agent, and these undesirable reactions are highly temperature-dependent.
Causality:
-
Oxidative Degradation: At higher temperatures, the strong oxidizing nature of the acid mixture can degrade the aromatic starting material and the nitro-aromatic product, leading to complex, polymeric, tar-like substances.
-
Over-Nitration (Dinitration): While the first nitro group is strongly deactivating, forcing conditions (especially high temperatures) can lead to the addition of a second nitro group.[3] This dinitrated product further contributes to impurities and can be more prone to degradation.
Troubleshooting Guide:
| Problem Symptom | Probable Cause | Recommended Solution |
| Dark brown/black color, tar formation | Reaction temperature exceeded the optimal range (typically > 15-20°C). | Maintain strict temperature control (0-10°C) using an ice-salt bath.[5] |
| Low yield of desired product | Degradation of material and formation of multiple byproducts. | Ensure slow, dropwise addition of the nitrating agent or the substrate to allow for effective heat dissipation. |
| Vigorous, uncontrolled reaction | Poor heat transfer; addition rate of reagents too fast. | Use a larger reaction flask, ensure vigorous stirring, and add reagents slowly via a dropping funnel. |
FAQ 3: How can I control the formation of the undesired 6-nitro isomer and other impurities?
Answer: Precise and rigorous control over reaction conditions is paramount. Temperature is the most critical variable for minimizing both isomer formation and oxidative side products.
Experimental Protocol for High-Purity Synthesis: This protocol is designed to maximize the yield of the desired 4-nitro isomer by maintaining low temperatures throughout the electrophile generation and substitution steps.
Materials:
-
2-bromo-1,3-difluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (2.0-3.0 equivalents). Cool the flask in an ice-salt bath to 0°C.
-
Slowly, add concentrated nitric acid (1.1-1.2 equivalents) dropwise to the cold sulfuric acid. CRITICAL: Maintain the temperature of this mixture below 10°C at all times. This mixture contains the active nitronium ion electrophile.[1][6]
-
Nitration Reaction: Once the nitrating mixture is prepared and stable at 0-5°C, begin the dropwise addition of 2-bromo-1,3-difluorobenzene (1.0 equivalent). The rate of addition should be carefully controlled to keep the internal reaction temperature between 0-10°C.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[7]
-
Extract the product from the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Caption: Workflow for controlled nitration synthesis.
FAQ 4: My final product is an off-white solid with a broad melting point. How do I confirm its purity and remove the impurities?
Answer: A broad melting point strongly indicates the presence of impurities, most likely unreacted starting material and the 2-Bromo-1,3-difluoro-6-nitrobenzene isomer. A combination of spectroscopic analysis and a physical purification technique like recrystallization is required.
Analytical Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive methods for distinguishing between the desired 4-nitro and undesired 6-nitro isomers. The different chemical environments of the aromatic protons and fluorine atoms will result in distinct spectra for each compound.
-
Chromatography-Mass Spectrometry (GC-MS or LC-MS): These techniques are excellent for separating the components of the mixture and confirming their identity by their mass-to-charge ratio. This will clearly show peaks for the starting material, the desired product, and any isomers, allowing for a quantitative assessment of purity.[8][9]
Purification Protocol: Recrystallization Recrystallization is an effective method for purifying the solid product by leveraging differences in solubility between the product and impurities.[7]
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Isopropyl ether or ethanol/water mixtures are common starting points.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent required to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Check: Verify the purity of the recrystallized product by measuring its melting point (which should now be sharp) and re-analyzing via GC or HPLC.
Caption: Workflow for product purification and analysis.
FAQ 5: What is the fundamental mechanism of this reaction?
Answer: The synthesis proceeds via a well-established Electrophilic Aromatic Substitution (EAS) mechanism. This process occurs in two primary stages after the initial formation of the electrophile.
Stage 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the true electrophile in this reaction.[1][3][10]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Stage 2: Electrophilic Attack and Aromaticity Restoration
-
Attack: The π-electron system of the 2-bromo-1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom that bears the new nitro group. The electrons from this C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product.[1][6]
Caption: The two-step mechanism of electrophilic aromatic nitration.
References
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Electrophilic substitution of benzene: nitration and halogen
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications - The Journal of Organic Chemistry. [Link]
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
- This compound. PubChem. [Link]
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragment
- Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. National Institutes of Health (NIH). [Link]
- The nitration of benzene - electrophilic substitution. Chemguide. [Link]
- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support guide for the purification of 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No: 103977-78-2). This document is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for downstream applications. Achieving purity is paramount, as residual starting materials, isomers, or reagents can compromise subsequent synthetic steps. This guide provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during purification.
Safety First: A Non-Negotiable Prerequisite
Before commencing any purification protocol, a thorough understanding of the hazards associated with this compound is essential.
Q: What are the primary hazards associated with this compound? A: This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause significant skin and eye irritation and may lead to respiratory irritation.[2][3][4][5] Therefore, stringent safety measures are not merely recommended; they are mandatory.
Q: What personal protective equipment (PPE) and engineering controls are required when handling this compound? A: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Mandatory PPE includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical safety goggles and a face shield.
-
A properly fastened laboratory coat.[5][6] An emergency eyewash station and safety shower must be readily accessible.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical problems that frequently arise during the purification of this compound.
Recrystallization Issues
Recrystallization is often the first choice for purification due to its efficiency and scalability. However, success hinges on precise control of solubility.
Q: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it? A: Oiling out occurs when the solute's melting point is below the solvent's boiling point, or the solution is supersaturated and cools too rapidly.[7] Given that this compound has a melting point of approximately 55-57°C[1], using a high-boiling point solvent can easily cause this issue.
-
Immediate Corrective Action: Reheat the entire mixture until the oil fully redissolves into the solution. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation.
-
Preventative Strategy: Allow the flask to cool very slowly. Insulate the flask with glass wool or let it cool overnight on the benchtop, undisturbed. Scratching the inner surface of the flask with a glass rod at the liquid-air interface can provide nucleation sites to initiate crystallization.[7] If the problem persists, select a solvent or solvent system with a lower boiling point.
Q: I'm experiencing very low yield after recrystallization. What are the common causes? A: A low yield is typically a result of excessive product loss to the mother liquor.
-
Probable Cause 1: Using too much solvent. The single most common error is adding too much solvent during the initial dissolution step.
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. You can recover a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling.[7]
-
-
Probable Cause 2: Washing crystals with warm solvent. Washing the filtered crystals with room temperature or warm solvent will redissolve a significant portion of your product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surface.
-
Q: No crystals are forming even after the solution has cooled completely in an ice bath. What should I do? A: This indicates that the solution is not sufficiently supersaturated.
-
Solution 1: Induce Crystallization. Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches create nucleation points for crystal growth.[7]
-
Solution 2: Seed the Solution. If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal formation.[7]
-
Solution 3: Increase Concentration. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then repeat the slow cooling process.[7]
Column Chromatography Issues
When recrystallization fails to remove closely related impurities, column chromatography is the preferred method.[8][9]
Q: My compound and an impurity are co-eluting on the silica column. How can I improve the separation? A: Co-elution means the chosen eluent (mobile phase) does not have the right polarity to differentiate between the compounds.
-
The Causality: The separation on a silica gel (a very polar stationary phase) depends on the differential adsorption of compounds.[9] Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds are adsorbed more strongly and elute slower.[8] If the eluent is too polar, all compounds will be washed through quickly with little separation.
-
Solution: The eluent polarity needs to be fine-tuned. This should always be done using Thin-Layer Chromatography (TLC) first.[9]
-
Decrease Eluent Polarity: If the Rf values of your spots are too high (>0.5), the eluent is too strong. Reduce the proportion of the polar solvent (e.g., move from 10% Ethyl Acetate in Hexane to 5% Ethyl Acetate in Hexane).
-
The Goal: Aim for an eluent system that gives the target compound an Rf of ~0.3-0.4 and provides the largest possible separation (ΔRf) from its nearest impurity.[9]
-
Q: The colored band of my compound is streaking down the column instead of moving as a sharp, defined band. Why? A: Streaking, or "tailing," is often caused by overloading the column or poor sample application.
-
Probable Cause 1: Column Overload. Too much sample has been loaded for the amount of silica gel used.
-
Solution: As a general rule, use a silica gel mass of at least 50-100 times the mass of the crude sample.
-
-
Probable Cause 2: Improper Sample Loading. The sample was dissolved in too much solvent, creating a very wide initial band.
-
Solution: Dissolve your crude product in the absolute minimum volume of solvent required for it to be transferred via pipette onto the column.[10][11] A more advanced technique is to dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect when purifying this compound? A: The primary impurities arise from the synthesis, which is typically the nitration of 1,3-difluoro-2-bromobenzene.[12] These include unreacted starting material and residual mineral acids (H₂SO₄, HNO₃). An aqueous workup, specifically washing the organic layer with a sodium bicarbonate solution, is a critical first step to remove acidic residues before attempting recrystallization or chromatography.[12]
Q: How do I select the best solvent for recrystallization without extensive trial and error? A: The principle of "like dissolves like" is a good starting point. This compound is a relatively non-polar molecule. Start with non-polar solvents like hexanes or heptane, or a slightly more polar solvent like isopropyl ether, which has been shown to be effective.[12] The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test this on a microscale: add a few milligrams of your crude product to a test tube with 0.5 mL of a candidate solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve when heated, it's a poor solvent. If it dissolves when hot and precipitates upon cooling, you have a promising candidate.
Q: What is "flash chromatography" and is it suitable for this compound? A: Flash chromatography is a modification of traditional column chromatography where gentle positive pressure (from compressed air or nitrogen) is applied to the top of the column to accelerate the flow of the eluent.[9] It is significantly faster than gravity chromatography and often results in better separations with less band broadening. It is highly suitable and recommended for the purification of this compound.
Data & Protocols
Solvent Selection Data for Purification
| Purification Method | Solvent/System | Rationale & Key Characteristics |
| Recrystallization | Isopropyl Ether | Proven effective in literature.[12] Relatively low boiling point (68°C) minimizes risk of oiling out. |
| Hexane / Ethyl Acetate | A good system for tuning solubility. Start with pure hexane and add ethyl acetate dropwise to the boiling mixture until the solid just dissolves. | |
| Ethanol / Water | The compound is likely soluble in ethanol. Water can be added as an anti-solvent to the hot ethanolic solution to induce precipitation. | |
| Column Chromatography | Hexane / Ethyl Acetate | Standard eluent system for compounds of moderate polarity. A gradient from 2% to 10% ethyl acetate in hexane is a good starting point. |
| Hexane / Dichloromethane | Offers a different selectivity compared to ethyl acetate. Useful if separation is poor in the first system. |
Experimental Workflow Visualization
The general workflow for purifying crude this compound is summarized below. The choice between recrystallization and chromatography depends on the nature and number of impurities present.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. columbia.edu [columbia.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: A Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support center for 2-Bromo-1,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet challenging reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of several key features:
-
Electron-Deficient Ring: The potent electron-withdrawing nitro group, in concert with two fluorine atoms, renders the aromatic ring highly electron-poor. This electronic property is a double-edged sword: it activates the ring for certain reactions but can hinder others.
-
The C-Br Bond: This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-deficient nature of the ring generally facilitates the oxidative addition step, which is often the rate-determining step in these catalytic cycles.[1][2]
-
Activated Fluorine Atoms: The fluorine atoms are positioned ortho and para to the strongly deactivating nitro group, making them susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This provides an alternative pathway for functionalization but can also lead to undesired side reactions if not properly controlled.
-
Steric Hindrance: The bromine atom is flanked by two fluorine atoms, creating a sterically congested environment that can impede the approach of bulky reagents and ligands.
This guide will address the practical implications of these features and provide strategies to achieve your desired transformations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound, offering explanations and actionable solutions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing very low conversion to the desired biaryl product. What could be the issue?
Answer: Low yields in Suzuki couplings with this substrate can stem from several factors related to catalyst activity, reaction conditions, and competing side reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Precatalyst Choice: While standard precatalysts like Pd(PPh₃)₄ can be effective, the electron-deficient nature of the substrate may benefit from more robust catalyst systems.[5] Consider using palladacycle catalysts or pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to enhance the reactivity of electron-deficient aryl halides.[2][6] • Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative deactivation.[6] |
| Inefficient Transmetalation | • Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7][8] For this electron-deficient system, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often a good starting point.[6] If you are using a base-sensitive substrate, a milder base like KF might be effective.[7] • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often beneficial for Suzuki couplings as it can aid in dissolving the base and facilitating the formation of the active boronate species.[6][8] |
| Side Reactions | • Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can be promoted by the presence of protic impurities or certain palladium-hydride species. Ensure you are using anhydrous solvents and high-purity reagents.[6] • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Running the reaction at the lowest effective temperature and using the correct stoichiometry of reagents can minimize this. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Here is a robust starting protocol for the Suzuki-Miyaura coupling of this compound.
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Suzuki Coupling
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support guide for the synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and ensure the successful synthesis and purification of your target compound.
I. Synthesis Overview: Electrophilic Aromatic Substitution
The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 1-Bromo-2,6-difluorobenzene.[1] This reaction involves the nitration of the starting material using a mixture of concentrated nitric acid and sulfuric acid.[2][3]
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two fluorine atoms and the bromine atom are all ortho-, para-directing groups.[4][5] However, they are also deactivating groups due to their high electronegativity, which withdraws electron density from the ring through an inductive effect.[4][5] The nitro group (-NO2) will preferentially add to the position that is electronically activated and sterically accessible. In the case of 1-Bromo-2,6-difluorobenzene, the C4 position is the most favorable site for nitration, leading to the desired product.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
FAQ 1: Low Yield of the Desired Product
Question: I am consistently getting a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Reaction: The nitration of a deactivated ring requires carefully controlled conditions.
-
Cause: Insufficient reaction time or temperature can lead to unreacted starting material. While the reaction is exothermic, maintaining a slightly elevated temperature (e.g., not exceeding 55°C) can be crucial for driving the reaction to completion.[2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] If the starting material is still present after the initial reaction time, consider extending it or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogenous mixture.[2]
-
-
Suboptimal Nitrating Agent Concentration: The formation of the active electrophile, the nitronium ion (NO₂⁺), is critical.[3]
-
Cause: Using diluted nitric or sulfuric acid can reduce the concentration of the nitronium ion, slowing down the reaction. Water in the reaction mixture can also interfere with the generation of the electrophile.
-
Solution: Use concentrated (e.g., 70% nitric acid, 98% sulfuric acid) and, if possible, freshly opened acids to minimize water content.[2]
-
-
Losses During Workup: The product can be lost during the extraction and purification steps.
-
Cause: Insufficient extraction from the aqueous layer or loss of product during recrystallization.
-
Solution: Perform multiple extractions (at least three) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product from the aqueous phase.[2] When recrystallizing, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.
-
FAQ 2: Presence of Isomeric Impurities
Question: My final product shows contamination with isomers. What are these isomers and how can I minimize their formation?
Answer: The formation of isomeric impurities is a common challenge in electrophilic aromatic substitution.
-
Common Isomeric Impurities:
-
2-Bromo-1,5-difluoro-4-nitrobenzene: This isomer can form due to nitration at the C4 position, which is electronically similar to the desired C4 position but may be sterically less hindered.
-
Di-nitrated products: Although less common under controlled conditions due to the deactivating nature of the first nitro group, excessive nitrating agent or harsh reaction conditions can lead to the formation of dinitro-substituted byproducts.
-
-
Minimizing Isomer Formation:
-
Temperature Control: The regioselectivity of nitration can be temperature-dependent. Maintaining a consistent and controlled temperature (e.g., 0-10°C during the addition of nitric acid) is crucial.[7] A lower temperature generally favors the thermodynamically more stable product.
-
Stoichiometry of Nitrating Agent: Use a slight excess, but not a large excess, of nitric acid (e.g., 1.1-1.2 equivalents). This ensures complete consumption of the starting material while minimizing the risk of di-nitration.
-
Slow Addition: Add the nitric acid dropwise to the solution of the starting material in sulfuric acid. This helps to control the reaction exotherm and maintain a low localized concentration of the nitrating agent, which can improve regioselectivity.[2]
-
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during nitration.
FAQ 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the best methods for removing unreacted starting material and isomeric impurities?
Answer: Effective purification is key to obtaining a high-purity product. A combination of techniques is often necessary.
-
Recrystallization: This is a highly effective method for purifying solid products.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Isopropyl ether and ethanol are commonly used for similar compounds.[2][8] Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find the optimal conditions.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Start with a low polarity mixture and gradually increase the polarity to elute the desired product. The elution order can be monitored by TLC.
-
Summary of Common Impurities and Analytical Signatures
| Impurity | Potential Cause | Recommended Analytical Technique | Expected Signature |
| 1-Bromo-2,6-difluorobenzene (Starting Material) | Incomplete reaction | GC-MS, ¹H NMR | Different retention time in GC; Absence of -NO₂ group signals in IR and distinct aromatic proton signals in NMR. |
| Isomeric Nitro-products | Lack of regioselectivity | GC-MS, ¹H NMR, ¹⁹F NMR | Similar mass in MS but different fragmentation; Different chemical shifts and coupling patterns in NMR. |
| Di-nitrated Products | Harsh reaction conditions | GC-MS, LC-MS | Higher molecular weight in MS. |
| Residual Acids (H₂SO₄, HNO₃) | Inadequate washing | pH measurement of aqueous washes | Acidic pH of final aqueous wash. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for aromatic nitration.[2][9]
Materials:
-
1-Bromo-2,6-difluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath, add 1-Bromo-2,6-difluorobenzene (1.0 eq).
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) while stirring and maintaining the temperature below 10°C.
-
Add concentrated nitric acid (1.1-1.2 eq) dropwise from a dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Analytical Characterization
The purity and identity of the final product should be confirmed by appropriate analytical methods.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any isomeric impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the nitro group (-NO₂).
-
Melting Point Analysis: A sharp melting point range indicates high purity. The literature melting point is 50-51.5°C.[2]
IV. References
-
PrepChem. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology (IJRASET). (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
LookChem. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromofluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Zanger, M., Gennaro, A. R., & McKee, J. R. (1993). Reactions of Arenes: Electrophilic Aromatic Substitution. Journal of Chemical Education, 70(12), 985-987.
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Retrieved from
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Brainly. (2024, April 3). Design a synthesis of 2-bromo-1-butyl-4-nitrobenzene from benzene. Choose the best option for the immediate. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
Sources
- 1. 1-Bromo-2,6-difluorobenzene 98 64248-56-2 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijrar.org [ijrar.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Regioselectivity in Reactions with 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support center for navigating the complexities of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-1,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction outcomes.
Introduction: The Challenge of Regioselectivity
This compound is a highly activated aromatic system, making it a valuable building block in organic synthesis. However, the presence of multiple potential leaving groups (one bromine and two fluorine atoms) at positions activated by a strong electron-wiedthdrawing nitro group presents a significant challenge in controlling regioselectivity. Understanding the interplay of electronic effects, steric hindrance, and reaction conditions is paramount to achieving the desired substitution pattern. This guide provides in-depth answers to frequently encountered issues, supported by mechanistic explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a mixture of products. Which position is most susceptible to nucleophilic attack and why?
Answer:
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1] The stability of this intermediate dictates the preferred site of attack. The nitro group, being a powerful electron-withdrawing group, strongly activates the positions ortho and para to it for nucleophilic attack.[2][3]
In this compound, the following positions are activated by the nitro group:
-
C4 (para to the nitro group): This position is occupied by the nitro group itself.
-
C3 and C5 (ortho to the nitro group): These positions are occupied by a fluorine atom and a hydrogen atom, respectively.
However, the substitution occurs at the carbon bearing a leaving group. The positions bearing leaving groups are C1 (Fluorine), C2 (Bromine), and C3 (Fluorine). The nitro group at C4 activates the ring for nucleophilic attack. The positions ortho and para to the nitro group are electronically activated. In this molecule, the fluorine at C3 is ortho to the nitro group, and the bromine at C2 is also ortho to the nitro group. The fluorine at C1 is meta to the nitro group and is therefore less activated.
Between the two ortho positions (C2 and C3), the fluorine at C3 is generally a better leaving group in SNAr reactions than bromine at C2, due to the high electronegativity of fluorine which stabilizes the transition state.[4] Therefore, substitution is most likely to occur at the C3 position, displacing the fluorine atom. However, the bromine at C2 is also activated and can be displaced, leading to a mixture of products. The fluorine at C1 is least likely to be displaced due to its meta relationship to the nitro group.
Diagram 1: Electronic Activation by the Nitro Group
A simplified representation of resonance stabilization.
FAQ 2: How can I favor substitution at a specific position? Can I control the kinetic vs. thermodynamic product?
Answer:
Controlling the regioselectivity between the C2 (bromo) and C3 (fluoro) positions often involves manipulating the reaction conditions to favor either the kinetic or thermodynamic product.[5]
-
Kinetic Control: The kinetic product is the one that forms the fastest, meaning it has the lowest activation energy.[6][7] In SNAr reactions, the high electronegativity of fluorine can stabilize the transition state of nucleophilic attack more effectively than bromine, often making the substitution of fluorine the kinetically favored pathway. To favor the kinetic product, reactions are typically run at lower temperatures for shorter durations .[8][9]
-
Thermodynamic Control: The thermodynamic product is the most stable product.[6] The relative stability of the final products depends on the bond strengths between the carbon and the nucleophile versus the remaining halogens. To favor the thermodynamic product, the reaction needs to be reversible. This is achieved by running the reaction at higher temperatures for longer durations , allowing the system to reach equilibrium.[5][8]
| Condition | Favored Product | Rationale |
| Low Temperature | Kinetic (often C3-F substitution) | The reaction leading to the most stable transition state predominates. |
| High Temperature | Thermodynamic (product stability dependent) | Sufficient energy is available to overcome higher activation barriers and allow for equilibration to the most stable product. |
Diagram 2: Kinetic vs. Thermodynamic Control
Lower activation energy (Ea) leads to the kinetic product, while the more stable product is the thermodynamic one.
FAQ 3: What is the role of the solvent in controlling regioselectivity?
Answer:
The choice of solvent plays a crucial role in SNAr reactions and can significantly influence regioselectivity.[10][11] Solvents can affect the solubility of reactants, the solvation of the nucleophile, and the stability of the Meisenheimer complex.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are commonly used for SNAr reactions as they effectively solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[12] This generally leads to faster reaction rates. However, in some cases, their high polarity can stabilize both competing transition states, potentially leading to a mixture of products.
-
Nonpolar Solvents (e.g., Toluene, Heptane): The use of nonpolar solvents can sometimes lead to higher regioselectivity.[13] In a less polar environment, subtle differences in the polarity and charge distribution of the competing transition states can be amplified, favoring one pathway over the other.
-
Protic Solvents (e.g., Alcohols): Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. However, in some cases, they can also selectively stabilize one of the transition states through hydrogen bonding, thereby influencing the regioselectivity.
Troubleshooting Tip: If you are observing poor regioselectivity in a polar aprotic solvent, consider screening a range of solvents with varying polarities, including nonpolar and protic options.
FAQ 4: Can steric hindrance from the nucleophile be used to direct the substitution?
Answer:
Yes, the steric bulk of the nucleophile can be a powerful tool to control regioselectivity, especially when electronic effects are closely matched.[14][15]
-
Less Hindered Position (C3): The fluorine at C3 is flanked by a bromine atom and a hydrogen atom.
-
More Hindered Position (C2): The bromine at C2 is flanked by two fluorine atoms.
A sterically demanding (bulky) nucleophile will preferentially attack the less sterically hindered position.[16] In the case of this compound, the C3 position is generally more accessible than the C2 position. Therefore, using a bulky nucleophile should favor substitution at C3.
Experimental Protocol: Investigating Steric Effects
-
Reactant Setup: In separate reaction vessels, dissolve this compound in a suitable solvent (e.g., DMF).
-
Nucleophile Addition: To one vessel, add a small, unhindered nucleophile (e.g., sodium methoxide). To another vessel, add a bulky nucleophile (e.g., sodium tert-butoxide).
-
Reaction Conditions: Maintain both reactions at the same temperature (e.g., room temperature) and monitor the progress by TLC or LC-MS.
-
Analysis: After completion, quench the reactions and analyze the product ratios by 1H NMR, 19F NMR, or GC-MS to determine the effect of nucleophile size on regioselectivity.
Summary of Key Parameters for Controlling Regioselectivity
| Parameter | How to Adjust | Expected Outcome |
| Temperature | Lower temperature | Favors the kinetic product (often C3-F substitution). |
| Higher temperature | Favors the thermodynamic product. | |
| Solvent | Screen polar aprotic, polar protic, and nonpolar solvents. | Can significantly alter the product ratio by differentially stabilizing transition states. |
| Nucleophile | Use a sterically bulky nucleophile. | Favors attack at the less sterically hindered position (C3). |
| Reaction Time | Shorter reaction time | Favors the kinetic product. |
| Longer reaction time | Allows for equilibration to the thermodynamic product. |
References
- Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Predicting Regioselectivity in Nucleophilic Aromatic Substitution | The Journal of Organic Chemistry - ACS Publications.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate.
- Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks.
- Directing Effects of Substituted Benzenes - Chemistry LibreTexts.
- HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines | Request PDF - ResearchGate.
- Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution Practice Problems - Chemistry Steps.
- Electrophilic aromatic substitution mechanisms in polysubstituted benzene - Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv.
- Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline.
- Nucleophilic Aromatic Substitution Practice Problems | Test Your Skills with Real Questions.
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
- Thermodynamic and Kinetic Products - Master Organic Chemistry.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Comment on "The interplay between steric and electronic effects in SN2 reactions" - PubMed.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions | Journal of the American Chemical Society.
- Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Help understanding how "steric effects" are distinct from "electronic effects"? - Chemistry Stack Exchange.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar.
- SNAr Reaction in Other Common Molecular Solvents - Wordpress.
- Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- SNAr Solvents and Reagents - Wordpress.
- Method for preparing antitumor drug doramemide - Google Patents.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange.
- Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry.
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene - PrepChem.com.
- Synthesis process of doramelamine - Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. jackwestin.com [jackwestin.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 13. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 14. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support center for 2-Bromo-1,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we address common issues encountered during key synthetic transformations in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Introduction to the Reactivity of this compound
This compound is a highly functionalized aromatic building block. Its reactivity is governed by the interplay of several key features:
-
A Reactive Bromine Atom: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
Activated Fluorine Atoms: The two fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing nitro group situated para to one fluorine and ortho to the other.
-
Steric Hindrance: The bromine atom is flanked by two fluorine atoms, which can introduce steric challenges in some reactions.
-
Electron-Deficient Ring: The nitro group renders the entire aromatic ring electron-deficient, influencing the kinetics and outcomes of various reactions.
This unique combination of functional groups presents both opportunities for diverse synthetic transformations and challenges in achieving high yields and selectivity. This guide will help you troubleshoot common problems and optimize your reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. With this compound, the primary goal is the selective coupling at the C-Br bond.
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product. What are the likely causes?
Answer:
Low yields in Suzuki-Miyaura couplings of this substrate are common and can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Catalyst System and Reaction Conditions:
-
Inadequate Catalyst Activity: The steric hindrance around the bromine atom and the electron-deficient nature of the ring can make oxidative addition challenging.
-
Solution: Employ a more active catalyst system. Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are often necessary.
| Catalyst/Ligand Combination | Rationale |
| Pd(PPh₃)₄ | A common but often less effective catalyst for challenging substrates. |
| Pd(OAc)₂ / SPhos or XPhos | Bulky phosphine ligands that promote oxidative addition and stabilize the active catalyst. |
| Pd₂(dba)₃ / Buchwald Ligands | Often highly effective for sterically hindered and electron-poor aryl bromides. |
-
Suboptimal Base: The choice of base is critical for the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid/ester.
-
Solution: Screen different bases. For substrates sensitive to strong bases, milder options should be considered.
| Base | Characteristics |
| K₂CO₃, Cs₂CO₃ | Common, effective bases. Cesium carbonate is more soluble and often gives better results. |
| K₃PO₄ | A strong base that is often effective when others fail. |
| Organic Bases (e.g., Et₃N) | Generally too weak for this type of coupling. |
2. Side Reactions:
-
Dehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom, leading to 1,3-difluoro-4-nitrobenzene. This can be caused by β-hydride elimination from certain palladium intermediates or by protodeboronation of the boronic acid followed by a reductive process.
-
Solution:
-
Use a less polar solvent system.
-
Employ a bulky ligand that disfavors the formation of palladium hydride species.
-
Ensure the boronic acid is of high purity.
-
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen.
-
Solution:
-
Thoroughly degas all solvents and reagents.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
3. Boronic Acid/Ester Instability:
-
Protodeboronation: Boronic acids can be unstable, especially at elevated temperatures and in the presence of water and base, leading to their decomposition.
-
Solution:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Consider using more stable boronate esters (e.g., pinacol esters).
-
Add the boronic acid to the reaction mixture just before the catalyst.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if separate).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Question 2: I am observing a significant amount of a byproduct that appears to be the starting material with the bromine replaced by hydrogen. How can I minimize this dehalogenation?
Answer:
Dehalogenation is a persistent issue, especially with electron-deficient aryl halides. The mechanism often involves the formation of a palladium-hydride species.
Troubleshooting Dehalogenation:
| Parameter | Recommendation to Minimize Dehalogenation |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor reductive elimination of the desired product over pathways leading to Pd-H formation. |
| Base | Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes less prone to promoting dehalogenation compared to stronger bases like K₃PO₄ or alkoxides. |
| Solvent | Aprotic solvents like dioxane or toluene are generally preferred. The presence of protic solvents like alcohols can sometimes be a source of hydride. |
| Temperature | Lowering the reaction temperature, while potentially slowing the reaction, can sometimes suppress dehalogenation. |
| Additives | In some cases, the addition of a scavenger for palladium-hydride species can be beneficial, though this is a more advanced technique. |
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. With this compound, the goal is the selective formation of a C-N bond at the position of the bromine atom.
Question 3: My Buchwald-Hartwig amination is not proceeding to completion, and I observe a complex mixture of products. What could be the issue?
Answer:
The Buchwald-Hartwig amination of this substrate can be challenging due to its electronic properties and the potential for side reactions.
1. Catalyst Inhibition and Activity:
-
Nitro Group Interference: The nitro group can potentially coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can create a sterically hindered environment around the palladium, preventing coordination of the nitro group and promoting the desired catalytic cycle.[1]
-
Incomplete Oxidative Addition: Similar to the Suzuki coupling, oxidative addition to the C-Br bond can be slow.
-
Solution: Use a highly active palladium pre-catalyst and a suitable ligand. Increasing the temperature may also be necessary.
2. Competing Nucleophilic Aromatic Substitution (SNAr):
-
Reaction at Fluorine Positions: The fluorine atoms are activated towards SNAr by the nitro group. Under strongly basic conditions and at elevated temperatures, the amine can act as a nucleophile and displace one of the fluorine atoms, leading to undesired isomers.[2]
-
Solution:
-
Use milder reaction conditions (lower temperature if possible).
-
Employ a bulky ligand that favors the palladium-catalyzed pathway over the uncatalyzed SNAr reaction.
-
Carefully select the base. Strong bases like NaOtBu or KOtBu are often required for the Buchwald-Hartwig reaction but can also promote SNAr. Screening different bases is recommended.
-
3. Base Incompatibility:
-
Reaction with the Nitro Group: Very strong bases at high temperatures can potentially react with the nitro group, leading to decomposition.
-
Solution: Use the mildest base that still affords a reasonable reaction rate. K₃PO₄ or Cs₂CO₃ are often good starting points.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 0.02-0.05 equiv.), the ligand (if not part of the pre-catalyst), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
III. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro group strongly activates the fluorine atoms towards SNAr. This allows for the displacement of fluorine with various nucleophiles.
Question 4: I am trying to perform a nucleophilic aromatic substitution on this compound with an amine. I am getting a mixture of products where both fluorine and bromine are substituted. How can I achieve selectivity?
Answer:
Achieving selectivity in SNAr reactions with polyhalogenated substrates is a common challenge. The outcome depends on the relative reactivity of the leaving groups and the reaction conditions.
Understanding Halogen Reactivity in SNAr:
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon more electrophilic and susceptible to nucleophilic attack. Therefore, the reactivity order for halogens in SNAr is generally:
F > Cl > Br > I
This is the opposite of the trend for leaving group ability in SN1 and SN2 reactions.
Strategies for Selective Substitution:
-
Selective Substitution of Fluorine: To favor the substitution of a fluorine atom, milder reaction conditions are generally preferred.
-
Lower Temperature: Running the reaction at room temperature or slightly elevated temperatures will favor the kinetically preferred substitution of the more reactive fluorine.
-
Weaker Base: Using a weaker base or even just the amine as the base can help to avoid the more forcing conditions that might lead to substitution of the less reactive bromine.
-
-
Selective Substitution of Bromine: Achieving selective substitution of the bromine atom via an SNAr mechanism is generally not feasible due to the higher reactivity of the activated fluorine atoms. For selective functionalization at the bromine position, palladium-catalyzed cross-coupling reactions are the methods of choice.
Regioselectivity of Fluorine Substitution:
With two different fluorine atoms, the incoming nucleophile will preferentially attack the position that leads to the most stable Meisenheimer complex. The fluorine at the 1-position is para to the nitro group, while the fluorine at the 3-position is ortho. Both positions are activated, and a mixture of products may be obtained. The exact ratio will depend on the nucleophile and reaction conditions.
Caption: Chemoselectivity in reactions of this compound.
IV. Purification Challenges
Question 5: I am having difficulty purifying my product. The desired compound and a major impurity have very similar polarities. What are my options?
Answer:
Purification of structurally similar aromatic compounds can be challenging.
Strategies for Difficult Separations:
-
Optimize Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems for column chromatography. A small change in the eluent composition can sometimes significantly improve separation. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane).
-
Different Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Screen various solvents and solvent mixtures to find conditions that selectively crystallize your desired product, leaving the impurity in the mother liquor.
-
Derivative Formation: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with a significantly different polarity. After separation, the original functionality can be regenerated. This is a more involved approach but can be effective when other methods fail.
-
Preparative HPLC: For small to medium scale purifications where column chromatography is ineffective, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Safety and Handling
This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046–2067. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47 (34), 6338–6361. [Link]
- Clark, J. H.; Macquarrie, D. J. Catalysis of liquid phase organic reactions using supported reagents.
- Bevan, C. W. L.; Bye, G. C. The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed), 1954, 3091. [Link]
- Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development, 2015, 19 (10), 1438–1446. [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 2022, 55 (5), 677–694. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in B
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2014, 10, 2398-2405. [Link]
- Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 2021, 54 (15), 3171–3184. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019, 24 (5), 833. [Link]
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 2021, 26 (15), 4485. [Link]
- Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Tetrahedron Letters, 2003, 44 (35), 6623-6625. [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-1,3-difluoro-4-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for performing efficient cross-coupling reactions with 2-bromo-1,3-difluoro-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges when working with this specific substrate. Its electron-deficient nature and potentially sensitive nitro group require careful consideration of catalyst systems to achieve high yields and minimize side reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct, problem-solving format.
Understanding the Substrate: Key Challenges
This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling:
-
High Electron Deficiency: The presence of a strong electron-withdrawing nitro group and two fluorine atoms significantly lowers the electron density of the aromatic ring. This generally facilitates the oxidative addition step, which is often the rate-limiting step for more electron-rich or neutral aryl halides.[1][2]
-
Base Sensitivity: The nitro group can be sensitive to certain reaction conditions, particularly strong bases, which may lead to substrate decomposition or unwanted side reactions.[3][4]
-
Steric Hindrance: The fluorine atom positioned ortho to the bromine can introduce moderate steric hindrance, influencing the choice of ligand required for efficient coupling.[5]
This guide will help you navigate these factors to select the optimal catalyst system for your desired transformation.
General Troubleshooting & FAQs
This section addresses issues that are common across different types of coupling reactions with this substrate.
Q1: My reaction is not proceeding; I'm recovering only my starting material. What are the likely causes?
A: Failure to initiate the reaction typically points to a problem with catalyst activation or the oxidative addition step.
-
Inactive Catalyst: Ensure your palladium source and ligand are of high quality. If generating the active Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂ or PdCl₂), the reduction step may be failing. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can provide more reliable initiation.[6]
-
Ligand Choice: While the electron-deficient nature of the substrate favors oxidative addition, an inappropriate ligand can still hinder the reaction. Ensure the ligand is sufficiently electron-rich to form an active catalytic species.
-
Solvent Purity: Impurities in the solvent, especially water or oxygen, can deactivate the catalyst. Ensure you are using anhydrous solvents and have established an inert atmosphere (Argon or Nitrogen) before adding the catalyst.
Q2: I'm observing significant decomposition of my starting material and a complex mixture of byproducts. What should I investigate first?
A: Substrate decomposition is often linked to the choice of base being too harsh for the nitro-substituted aryl bromide.
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitroarenes.[4] Switch to a weaker inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or even potassium carbonate (K₂CO₃).[7][8] These bases are generally well-tolerated by sensitive functional groups.
-
Reaction Temperature: High temperatures can accelerate decomposition. Once you have a catalyst system that shows some activity, try lowering the reaction temperature to see if byproduct formation can be minimized.
Q3: I'm seeing a significant amount of 1,3-difluoro-4-nitrobenzene (the de-brominated product). How can I prevent this?
A: The formation of the hydrodehalogenated product is a common side reaction resulting from competing β-hydride elimination or other reduction pathways.[3][9]
-
Ligand Selection: This issue is often ligand-dependent. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the reduction pathway. Consider screening ligands known to inhibit this process, such as those with bulky alkyl or biaryl scaffolds.[3][9]
-
Reaction Conditions: Ensure your reagents and solvents are scrupulously dry. The presence of water can be a proton source for the reduction pathway.
Decision Workflow for Catalyst System Selection
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for your specific cross-coupling reaction.
Caption: A workflow for selecting and optimizing cross-coupling conditions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For your specific substrate, catalyst selection is key to success.
Q: What is a reliable starting catalyst system for the Suzuki coupling of this compound?
A: A good starting point involves a modern palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand and a moderately weak inorganic base. This combination promotes efficient oxidative addition and reductive elimination while protecting the sensitive nitro group.
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd₂(dba)₃ or a Buchwald Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts ensure reliable formation of the active Pd(0) species.[3] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands accelerate the catalytic cycle, especially for sterically demanding substrates.[5][10][11][12][13] |
| Base | K₃PO₄ or Cs₂CO₃ (aqueous or anhydrous) | These bases are effective at promoting transmetalation without causing decomposition of the nitroarene.[12][14] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O | Aprotic solvents with a small amount of water are standard. 2-MeTHF is a greener alternative to toluene and dioxane.[6] |
| Temperature | 80 - 110 °C | A typical temperature range for Suzuki couplings. |
Q: My Suzuki reaction is giving low yields, even with a recommended catalyst system. How can I improve it?
A: If initial conversion is low, optimization should focus on the ligand and base.
-
Ligand Screening: The electronic and steric properties of the ligand are critical.[9] If XPhos provides low yield, try SPhos or dtbpf, which have different steric profiles and may be better suited.[12]
-
Base and Solvent System: Anhydrous conditions using K₃PO₄ in a solvent like dioxane can sometimes prevent protodeborylation of the boronic acid partner, which can be a problem if it is unstable.[12] Conversely, for some systems, a biphasic solvent system (e.g., Toluene/water) with a base like K₂CO₃ is highly effective.[12] Systematic screening is the best approach.
General Protocol: Suzuki-Miyaura Coupling
This is a representative protocol and must be optimized for your specific boronic acid partner.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%). Finally, add the anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir for the allotted time (typically 4-24 hours).
-
Workup & Analysis: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by LC-MS or ¹H NMR to determine conversion and yield. Purify by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing aryl amines. The choice of base is particularly critical to avoid side reactions with the nitro group.[15][16]
Q: What catalyst system should I start with for a Buchwald-Hartwig amination?
A: For C-N coupling, a combination of a palladium pre-catalyst, a specialized Buchwald ligand, and a carefully chosen base is recommended.
| Component | Recommended Starting Point | Rationale |
| Pd Source | A Buchwald Pre-catalyst (e.g., RuPhos Pd G3 or G4) | These are highly active and reliable for C-N coupling.[7] |
| Ligand | RuPhos or BrettPhos | These ligands are known to be highly effective for coupling a wide range of amines, including primary amines, and can prevent over-arylation.[3] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Weaker inorganic bases are strongly recommended to avoid decomposition.[6][7] Strong bases like NaOtBu or LHMDS should be avoided initially.[8] |
| Solvent | Toluene, Dioxane, or t-BuOH | These are common solvents for this reaction. The choice can affect base solubility and reaction rate.[6] |
| Temperature | 90 - 110 °C | A standard temperature range for these couplings. |
Q: I am attempting to couple a primary amine and observing a mixture of the desired secondary amine and the tertiary (over-arylated) amine. How can I improve selectivity?
A: Over-arylation is a known issue when coupling primary amines. The solution is almost always found in ligand selection.
-
Use a Specialized Ligand: Ligands such as BrettPhos have been specifically designed to provide high selectivity for the mono-arylation of primary amines and ammonia equivalents.[3] Their unique steric profile disfavors the binding of the bulkier secondary amine product to the palladium center, thus preventing a second coupling.
-
Stoichiometry: Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can also help favor the desired mono-arylation product.
Sonogashira Coupling (C-C sp²-sp Bond Formation)
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[17] Both traditional copper-cocatalyzed and modern copper-free conditions can be effective.
Q: Should I use a copper-cocatalyzed or a copper-free system for the Sonogashira coupling?
A: For initial screening, a copper-free system is often preferred as it simplifies the reaction setup and avoids potential issues related to copper, such as alkyne homocoupling (Glaser coupling).
| Component | Recommended Starting Point (Copper-Free) | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ or [DTBNpP]Pd(crotyl)Cl | Pd(PPh₃)₂Cl₂ is a classic, reliable choice. Modern pre-catalysts can offer higher activity at lower temperatures.[18][19][20] |
| Ligand | P(t-Bu)₃ or other bulky, electron-rich phosphines | Required for copper-free variants to facilitate the catalytic cycle.[21] |
| Base | A bulky amine base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ | The base neutralizes the HX byproduct. Amine bases are traditional, but inorganic bases can work well in copper-free systems. |
| Solvent | THF, Acetonitrile (ACN), or DMSO | The choice depends on substrate solubility and reaction temperature.[18][19] |
| Temperature | Room Temperature to 80 °C | Many modern copper-free systems are effective at or near room temperature.[18] |
Q: My Sonogashira reaction is sluggish and I'm observing significant alkyne homocoupling. What is the cause?
A: Alkyne homocoupling is the classic sign of a problem in a copper-cocatalyzed Sonogashira reaction.
-
Switch to Copper-Free Conditions: The easiest way to eliminate Glaser homocoupling is to remove the copper co-catalyst entirely.[22][23] Modern palladium/phosphine systems are highly efficient and completely avoid this side reaction.
-
Ensure Anaerobic Conditions: If you must use a copper-cocatalyzed system, it is critical to rigorously exclude oxygen, as O₂ promotes the oxidative homocoupling pathway.
Heck Coupling (C-C sp²-sp² Bond Formation)
The Heck reaction couples the aryl bromide with an alkene.[24] Catalyst systems for electron-deficient aryl halides are well-established.
Q: What are the best conditions for a Heck reaction with this compound?
A: The high electron deficiency of your substrate makes it an excellent candidate for the Heck reaction.[25] Phosphine-free catalyst systems are often highly effective.
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd(OAc)₂ or PdCl₂ | Simple palladium salts are often sufficient as the substrate is highly activated.[24] |
| Ligand | Often None (Phosphine-Free) or an NHC ligand | For highly electron-deficient aryl halides, a ligand may not be necessary. N-Heterocyclic Carbene (NHC) ligands can also form highly stable and active catalysts.[25][26] |
| Base | An organic amine (Et₃N, DIPEA) or an inorganic base (K₂CO₃, Cs₂CO₃) | The base is required to neutralize the HBr formed during the reaction.[25] |
| Solvent | Polar aprotic solvents like DMF, DMAc, or NMP | These solvents are effective at high temperatures and help solubilize the inorganic base. |
| Temperature | 100 - 140 °C | Heck reactions typically require elevated temperatures. |
Generalized Palladium Cross-Coupling Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Almost all palladium-catalyzed cross-coupling reactions proceed through this general mechanism.[16]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. National Center for Biotechnology Information.
- Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. ACS Publications.
- Cross-Coupling Reactions of Nitroarenes - PubMed. National Center for Biotechnology Information.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Royal Society of Chemistry.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. ACS Publications.
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. ResearchGate.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. National Center for Biotechnology Information.
- New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS Catalysis - ACS Publications. ACS Publications.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. ResearchGate.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Royal Society of Chemistry.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. National Center for Biotechnology Information.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
- Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex - ResearchGate. ResearchGate.
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH. National Center for Biotechnology Information.
- Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides | Journal of the American Chemical Society - ACS Publications. ACS Publications.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
- Sonogashira coupling - Wikipedia. Wikipedia.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. National Center for Biotechnology Information.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. YouTube.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC - NIH. National Center for Biotechnology Information.
- Sonogashira Cross-Coupling - J&K Scientific LLC. J&K Scientific.
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- The role of palladium nanoparticles in catalytic C–C cross-coupling reactions | Request PDF. ResearchGate.
- Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts.
- Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Debromination of 2-Bromo-1,3-difluoro-4-nitrobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Bromo-1,3-difluoro-4-nitrobenzene. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and materials science. However, its unique electronic properties present a significant challenge: the undesired cleavage of the C-Br bond, a side reaction known as debromination or hydrodebromination.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies. Our goal is to empower you to optimize your reactions, maximize yields, and prevent the formation of impurities.
Troubleshooting Guide: Minimizing Debromination in Key Reactions
This section addresses specific experimental issues in a problem-and-solution format.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q: I'm performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of the debrominated byproduct, 1,3-difluoro-4-nitrobenzene. What is the primary cause and how can I rectify this?
A: This is a classic and frequently encountered problem. The formation of the debrominated byproduct in palladium-catalyzed reactions is predominantly caused by the generation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] The highly electron-deficient aromatic ring of your substrate, activated by the potent nitro group, is exceptionally susceptible to reduction by this Pd-H species. The Pd-H can arise from several sources, including the base, solvent, or even impurities in the reagents.
Here is a systematic approach to troubleshoot and eliminate this side reaction:
-
Re-evaluate Your Choice of Base: This is the most critical parameter. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are common sources of hydride ions, leading to the formation of Pd-H.
-
Control the Reaction Temperature: Debromination often has a different activation energy than the desired cross-coupling.
-
Immediate Action: Lower the reaction temperature. Start by decreasing the temperature by 10-20 °C from your original protocol. While this may slow the reaction, it often dramatically increases the selectivity for the desired product over the debrominated byproduct.[1]
-
-
Select the Appropriate Ligand: The ligand's structure dictates the stability and reactivity of the palladium center.
-
Immediate Action: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to accelerate the rate-limiting reductive elimination step of the catalytic cycle.[2] This forces the formation of the desired C-C or C-N bond to occur faster than the competing reaction with any stray Pd-H species. For particularly stubborn cases, N-heterocyclic carbene (NHC) ligands can also be highly effective.[3]
-
-
Ensure Anhydrous and Aprotic Conditions: Protic solvents or residual water can serve as a proton source that facilitates the hydrodebromination pathway.
-
Immediate Action: Use high-purity, anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF.[2] Ensure all glassware is flame-dried, and reagents are handled under a dry, inert atmosphere (Argon or Nitrogen).
-
Scenario 2: Reduction of the Nitro Group
Q: I need to selectively reduce the nitro group to an aniline (2-Bromo-1,3-difluoro-4-aminobenzene). My attempts using catalytic hydrogenation with H₂ and Pd/C resulted almost exclusively in the debrominated aniline. How can I achieve this transformation cleanly?
A: This outcome is expected. Catalytic hydrogenation with palladium-on-carbon is a powerful reduction method that readily cleaves C-Br bonds, especially on electron-deficient rings.[4][5] You must switch to a reduction method known to be tolerant of aryl halides.
Here are proven, selective methods:
-
Metal-Acid Reduction (Recommended): This is the most reliable method.
-
Methodology: Use iron powder (Fe) in the presence of a mild acid like acetic acid (AcOH) or a salt like ammonium chloride (NH₄Cl) in a protic solvent mixture (e.g., EtOH/H₂O). Another classic and effective system is tin(II) chloride (SnCl₂) in concentrated HCl or ethanol.
-
Why it Works: These reagents operate through a single-electron transfer mechanism that is highly chemoselective for the reduction of the nitro group, leaving the C-Br bond intact.
-
-
Transfer Hydrogenation (Use with Caution): This can sometimes be selective but requires careful optimization.
-
Methodology: Use a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C, Raney Nickel).
-
Optimization is Key: To avoid debromination, you must use lower catalyst loading, run the reaction at or below room temperature, and monitor it closely to stop it immediately upon consumption of the starting material.
-
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why is this specific molecule, this compound, so susceptible to losing its bromine atom?
A: The high propensity for debromination is a direct consequence of the molecule's electronic structure. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. Its presence drastically lowers the electron density of the aromatic ring. This has two key effects:
-
Increased Electrophilicity: It makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack, including by hydride species.[6][7]
-
Weakened C-Br Bond: The C-Br bond is the weakest carbon-halogen bond in the molecule compared to the C-F bonds.[8] The electron-deficient nature of the ring further destabilizes this bond, making it the most likely point for reductive cleavage to occur.
Q2: I want to perform a Nucleophilic Aromatic Substitution (SNAr) reaction. Will the bromine be displaced, or can I selectively target a fluorine atom?
A: You can likely achieve selective substitution at a fluorine atom. In SNAr reactions on polyhalogenated, activated rings, the reactivity order is typically F > Cl > Br > I.[9] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic. Furthermore, fluorine is better at stabilizing the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step. The fluorine atom at the C-1 position (ortho to the nitro group) is the most activated site for SNAr. By using a controlled stoichiometry of your nucleophile (e.g., 1.0 equivalent) and maintaining a moderate temperature, you can favor selective displacement of this fluorine over the bromine.
Q3: Are there any general handling or storage precautions I should take with this compound to prevent degradation that might lead to debromination in subsequent reactions?
A: this compound is a stable crystalline solid. Standard storage in a cool, dry, well-ventilated area away from strong bases or reducing agents is sufficient. The primary cause of debromination is not pre-reaction degradation but rather the specific conditions employed during a chemical transformation. The most critical "precaution" is rigorous reaction planning, focusing on the choice of catalyst, base, and solvent as detailed in this guide.
Data Presentation & Experimental Protocols
Table 1: Recommended Conditions to Minimize Debromination in Cross-Coupling
The following table provides starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale |
| Preferred Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, LHMDS (use cautiously) | Avoids bases that are known hydride sources (e.g., alkoxides).[1][2] |
| Solvent System | Anhydrous 1,4-Dioxane or Toluene | Anhydrous 1,4-Dioxane or Toluene | Aprotic, anhydrous solvents prevent participation in hydride transfer.[2] |
| Recommended Ligand | SPhos, XPhos, RuPhos | XPhos, Josiphos-type ligands | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting debromination.[3][10] |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Standard precursors are effective when paired with an appropriate ligand. |
| Temperature Range | 60 - 90 °C | 70 - 100 °C | Use the lowest temperature that affords a reasonable reaction rate to disfavor the side reaction.[1] |
Optimized Protocol: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In the same flask, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key decision-making processes and competing reaction pathways.
Caption: Troubleshooting workflow for minimizing debromination.
Caption: Competing catalytic pathways: desired coupling vs. debromination.
References
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- Veisi, H., et al. (2022). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid using a novel synthesized catalyst.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Thiele, J., Müller, R., & Lingens, F. (1988). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Applied and Environmental Microbiology, 54(5), 1199-1202. [Link]
- So, C. M., et al. (2012). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes.
- Lipshutz, B. H., et al. (2013). Reductions of aryl bromides in water at room temperature. Organic Letters, 15(4), 770-773. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Chemistry LibreTexts. (2023).
- Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12514-12586. [Link]
- Blatt, A. H., Gross, N., & Tristram, E. W. (1957). Replacement of Halogen by Hydrogen in Nitro Aryl Halides: Some Applications in the Thiophene Series. The Journal of Organic Chemistry, 22(12), 1588-1590. [Link]
- Sokolskyi, D. V., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Sokolskyi, D. V., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). [Link]
- PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene.
- Stanovnik, B., & Tisler, M. (2001). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 34(5), 373-381. [Link]
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- ResearchGate. (n.d.). Palladium-catalyzed Stille-type cross-coupling of nitroarenes with perylenediimide series.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- Moody, C. J., & Morrell, A. J. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 6(11), 1871-1874. [Link]
- YouTube. (2020).
- ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- ResearchGate. (n.d.). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
- Frank, É., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2033-2039. [Link]
- Google Patents. (n.d.). Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
- Wikipedia. (n.d.). Dehalogenation.
- Daini, M., & Yorimitsu, H. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3121-3132. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Bromo-1-nitrobenzene.
- National Center for Biotechnology Information. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Dehalogenation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for Nucleophilic Aromatic Substitution on 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-1,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this versatile reaction.
Understanding the Substrate: this compound
This compound is a highly activated aromatic substrate for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group (-NO₂) positioned para to the bromine and ortho to one of the fluorine atoms significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is crucial for the reaction to proceed efficiently.
The presence of three potential leaving groups (one bromine and two fluorine atoms) introduces a layer of complexity regarding regioselectivity. Understanding the factors that govern which halide is displaced is paramount for successful reaction design.
Diagram: SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Frequently Asked Questions (FAQs)
Q1: Which halogen is the most likely leaving group in this compound?
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[5] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[6][7] Therefore, fluorine is generally a better leaving group than bromine in activated SNAr reactions .
Between the two fluorine atoms, the one at the C2 position is ortho to the activating nitro group, while the one at C1 is meta. The ortho and para positions allow for resonance stabilization of the negative charge in the Meisenheimer intermediate by the nitro group.[4][8] Consequently, the fluorine at the C2 position is the most likely leaving group.
Q2: My reaction is sluggish or not proceeding to completion. What are the common causes?
Several factors can contribute to a slow or incomplete reaction. Consider the following troubleshooting steps:
-
Insufficient Activation: While the nitro group provides strong activation, highly unreactive nucleophiles may still require more forcing conditions.
-
Weak Nucleophile: For neutral nucleophiles like amines or alcohols, the addition of a base is crucial to generate the more potent anionic nucleophile (e.g., alkoxide or amide).[9] Ensure the base is strong enough for complete deprotonation.
-
Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[5] Consider incrementally increasing the temperature.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[10][11]
Q3: I am observing the formation of multiple products. How can I improve the selectivity?
The formation of multiple products often arises from the substitution of different halogens or di-substitution.
-
To favor monosubstitution:
-
Use a stoichiometric amount of the nucleophile (or a slight excess).
-
Lower the reaction temperature to favor the more kinetically favorable product.
-
Consider a milder base if applicable.
-
-
To control regioselectivity:
-
As discussed in Q1, substitution at the C2-fluorine is generally favored. If you are observing substitution at the bromine, it might indicate a different reaction mechanism or the influence of specific catalysts.
-
Q4: What is the optimal choice of solvent for this reaction?
Polar aprotic solvents are the gold standard for SNAr reactions.[12] They possess a high dielectric constant to dissolve ionic reagents but lack acidic protons that can hydrogen-bond with and deactivate the nucleophile.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | Excellent for dissolving a wide range of nucleophiles. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 37 | 153 | A versatile and commonly used solvent. Can decompose at high temperatures to generate dimethylamine, a potential nucleophile.[5] |
| Acetonitrile (MeCN) | 38 | 82 | Lower boiling point, easier to remove. May not be as effective for less reactive nucleophiles. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Less polar, but can be effective, especially with stronger nucleophiles. |
Pro-Tip: For reactions sensitive to trace amounts of water, ensure the use of anhydrous solvents. Water can act as a competing nucleophile, leading to the formation of phenolic byproducts.[5]
Q5: What role does the base play, and how do I choose the right one?
The primary role of the base is to deprotonate a neutral nucleophile (e.g., alcohol, amine, or thiol) to generate a more reactive anionic species.[13]
| Base | pKa of Conjugate Acid | Suitable Nucleophiles | Notes |
| Potassium Carbonate (K₂CO₃) | 10.3 | Phenols, Thiols, some Amines | A mild and inexpensive base. Often used in large excess. |
| Triethylamine (Et₃N) | 10.8 | Amines | An organic base, often easier to work with than inorganic bases. |
| Sodium Hydride (NaH) | ~35 | Alcohols, Thiols | A strong, non-nucleophilic base. Reacts with protic solvents. |
| Potassium tert-Butoxide (KOtBu) | ~19 | Alcohols | A strong, sterically hindered base. |
Expert Insight: The choice of base can influence the reaction outcome. For instance, a very strong base might promote side reactions. It is often beneficial to start with a milder base like K₂CO₃ and only move to stronger bases if the reaction is not proceeding.[9]
Troubleshooting Guide
Issue 1: Low or No Yield
| Potential Cause | Suggested Solution |
| Inactive Nucleophile | If using a neutral nucleophile (amine, alcohol), ensure a suitable base is present to generate the more reactive anion. For weak nucleophiles, consider increasing the reaction temperature or using a more polar solvent.[5] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can be a valuable tool for rapid optimization and achieving higher temperatures under controlled conditions.[5] |
| Poor Solvent Choice | Switch to a more polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity.[14] |
| Starting Material Decomposition | If charring or significant discoloration is observed, the reaction temperature may be too high. Try lowering the temperature and extending the reaction time.[5] |
| Presence of Water | Use anhydrous solvents and reagents, especially when working with strong bases like NaH. Traces of water can quench the base and lead to unwanted side products.[5] |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Di-substitution | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Lowering the reaction temperature can also improve selectivity for the mono-substituted product.[5] |
| Reaction with Solvent | At high temperatures, DMF can decompose to form dimethylamine, which can act as a nucleophile.[5] If this is suspected, switch to a more stable solvent like DMSO or consider a lower reaction temperature. |
| Hydrolysis of Starting Material | The presence of water can lead to the formation of 2-hydroxy-1,3-difluoro-4-nitrobenzene. Ensure anhydrous conditions.[5] |
| Reduction of the Nitro Group | Certain nucleophiles, especially thiols, can reduce the nitro group, leading to a complex mixture of products.[15] If this is observed, consider protecting the nucleophile or using alternative reaction conditions. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1 - 1.5 eq.).[16]
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).[16]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[16]
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II.
- Wikipedia. (2023, October 27). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. [Link]
- Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4824. [Link]
- Miller, J. (1969). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. Journal of the Chemical Society B: Physical Organic, 844-849. [Link]
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]
- Walton, J., et al. (2015). Catalytic SNAr of unactivated aryl chlorides.
- ResearchGate. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Mancini, P. M., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (3), 403-407. [Link]
- Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?.
- Britannica. (n.d.). Nucleophilic aromatic substitution. In Chemical reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions.
- National Institutes of Health. (2019). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Journal of the American Chemical Society, 141(42), 16604–16608. [Link]
- Semantic Scholar. (2015). Catalytic SNAr of unactivated aryl chlorides.
- Semantic Scholar. (2019). Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. [Link]
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- National Institutes of Health. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 26(61), 13795–13811. [Link]
- Filo. (2023, November 4). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo...
- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?.
- Organic Syntheses. (n.d.). Procedure.
- WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- ResearchGate. (2019). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- PubMed. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. The Journal of Organic Chemistry, 81(13), 5448–5458. [Link]
- University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
- Filo. (2025, July 6). Identify the correct reactivity order for the given ArSN (Aromatic nucleo...
- ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction.
- ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p....
- YouTube. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions.
- YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 7. askfilo.com [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 10. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Reactivity of 2-Bromo-1,3-difluoro-4-nitrobenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Bromo-1,3-difluoro-4-nitrobenzene. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and reactivity of this versatile but sensitive reagent. This document moves beyond standard protocols to explain the "why" behind experimental observations, helping you troubleshoot effectively and ensure the integrity of your research.
Core Understanding: The Dichotomy of Reactivity
This compound is a highly functionalized aromatic ring, making it a valuable building block in medicinal chemistry and materials science. However, its utility is intrinsically linked to its complex reactivity profile. The powerful electron-withdrawing nature of the nitro group dominates the molecule's chemistry, creating a delicate balance that can lead to unexpected stability issues under various reaction conditions.
The primary mode of reactivity is nucleophilic aromatic substitution (SNAr). A critical point to understand is the activation of the halogen substituents. The nitro group, positioned at C4, strongly activates the fluorine atoms at the ortho (C3) and para (C1) positions. This activation significantly lowers the energy barrier for nucleophilic attack at these carbons.[1] Consequently, the fluorine atoms are often more labile than the bromine atom, a counterintuitive fact for those accustomed to the typical leaving group abilities of halogens in SN2 reactions.[2]
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address challenges you may encounter during your experiments.
Issue 1: Unexpected Product Formation in Nucleophilic Substitution Reactions
Question: I am trying to displace the bromine atom in this compound with an amine/alkoxide, but I am isolating a product where a fluorine atom has been substituted instead. Why is this happening and how can I promote substitution at the bromine position?
Answer: This is a common and expected outcome based on the principles of nucleophilic aromatic substitution (SNAr) for this molecule.
Causality: The nitro group exerts a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions. In this compound, the fluorine at C1 is para to the nitro group, and the fluorine at C3 is ortho. Both are therefore highly activated towards nucleophilic attack. The bromine at C2 is meta to the nitro group and experiences significantly less activation.[3]
Furthermore, in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[1] The high electronegativity of fluorine stabilizes this intermediate more effectively than bromine through its inductive effect, making the carbons attached to fluorine more electrophilic and thus more susceptible to attack.[2]
Troubleshooting Workflow:
Caption: Decision workflow for addressing regioselectivity in substitutions.
Recommended Protocols:
-
For C-C, C-N, and C-O bond formation at the bromine position, transition metal-catalyzed cross-coupling reactions are the methods of choice. These reactions proceed through a different mechanism (oxidative addition/reductive elimination) where the reactivity is dictated by the C-X bond strength (C-Br > C-F).
-
Suzuki-Miyaura Coupling: For forming a C-C bond, use your desired boronic acid or ester with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).[4][5]
-
Buchwald-Hartwig Amination: For C-N bond formation, employ an amine with a palladium catalyst and a suitable phosphine ligand (e.g., X-Phos) and a strong, non-nucleophilic base (e.g., KOt-Bu or NaOt-Bu).[6][7]
-
Issue 2: Low Yields and/or Tar Formation, Especially at Elevated Temperatures
Question: My reaction is sluggish at room temperature, but upon heating, I observe significant decomposition of my starting material and the formation of a dark, intractable mixture. What is causing this instability?
Answer: Nitroaromatic compounds, particularly polyhalogenated ones, can exhibit thermal instability.
Causality: The thermal decomposition of nitroaromatics can be initiated by the homolytic cleavage of the C-NO₂ bond, which has a relatively low bond dissociation energy. This process generates highly reactive radical species (a phenyl radical and •NO₂) that can initiate complex, often exothermic, decomposition pathways, leading to polymerization and charring.[8] The nitration process for similar compounds is often conducted at controlled, low temperatures to avoid runaway reactions, underscoring the inherent thermal sensitivity.[9]
Troubleshooting and Prevention:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. Consider screening temperatures starting from 0 °C or even lower for highly reactive nucleophiles. | Minimizes the risk of thermal decomposition and unwanted side reactions. |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of sensitive reagents and intermediates, and mitigates potential hazards with flammable solvents. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prolonged reaction times, even at moderate temperatures, can lead to product degradation. |
| Solvent Choice | Use dry, degassed solvents. | Water can act as a nucleophile or a proton source, leading to hydrolysis or other side reactions. Dissolved oxygen can promote oxidative decomposition pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8°C is often recommended.[10]
Q2: Is this compound sensitive to strong bases?
A2: Yes. Strong bases can deprotonate any slightly acidic protons or, more likely, act as potent nucleophiles, leading to substitution of the activated fluorine atoms. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of a sterically hindered, non-nucleophilic base like sodium tert-butoxide is crucial to promote the desired catalytic cycle while avoiding direct SNAr.[11]
Q3: Can the nitro group itself participate in side reactions?
A3: Under certain conditions, yes. The nitro group is susceptible to reduction by various reagents (e.g., H₂, Pd/C; SnCl₂; Fe/HCl). If your reaction conditions involve reducing equivalents, you may observe partial or complete reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.[12] Additionally, very strong basic or nucleophilic conditions can sometimes lead to reactions involving the nitro group, although substitution at the activated halogen positions is generally more favorable.
Q4: For a Suzuki coupling, which halogen is more likely to react?
A4: The bromine atom. The mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C-Br bond is weaker and more reactive towards oxidative addition than the C-F bond. Therefore, you can selectively form a new C-C bond at the position of the bromine atom.[13]
Visualizing the Mechanistic Pathways:
Caption: Competing reaction pathways for this compound.
References
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). Microbiology and Molecular Biology Reviews. [Link]
- Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (2020). Journal of Chemical Research. [Link]
- Anaerobic decomposition of halogenated arom
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.PrepChem.com. [Link]
- Buchwald–Hartwig amin
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2021).
- In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro. (2025). AURA. [Link]
- Investigation of thermal decomposition of nitrobenzene: An energetic m
- Thermal analysis.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Process for degradation of nitrobenzene: combining electron beam irradiation with biotransform
- This compound.AbacipharmTech. [Link]
- 1-Bromo-2,5-difluoro-4-methoxybenzene Properties vs Temper
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- 1: Thermal Analysis. (2025). Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025). YouTube. [Link]
- 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017). Chemistry Stack Exchange. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry. [Link]
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. [Link]
- The Suzuki Reaction.Andrew G Myers Research Group, Harvard University. [Link]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Front-End thermal analysis.
- Nitrobenzene.Wikipedia. [Link]
- Organoborane coupling reactions (Suzuki coupling). (2002).
- Bromide conversions in C-C coupling reactions using...
- THERMAL ANALYSIS IN FIRE-RESISTANCE FURNACE.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.kaust.edu.sa]
- 9. prepchem.com [prepchem.com]
- 10. This compound | 103977-78-2 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Work-up procedures for reactions involving 2-Bromo-1,3-difluoro-4-nitrobenzene
Technical Support Center: 2-Bromo-1,3-difluoro-4-nitrobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, reactivity, and general work-up of this compound.
Q1: What are the primary safety precautions for handling this compound?
A1: this compound is a hazardous substance and must be handled with care. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes serious skin and eye irritation.[1]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of its dust or vapors.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[3][4]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][3]
Q2: What is the expected reactivity pattern for this molecule in common synthetic reactions?
A2: The reactivity of this compound is dictated by its substituents. The strong electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) , primarily at the fluorine-substituted positions (C1 and C3) which are ortho to the nitro group.[5][6] The bromine atom at C2 is meta to the nitro group and thus less activated for SNAr. However, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[7][8] This differential reactivity allows for selective, sequential functionalization.
Q3: I've completed my reaction. What is a standard aqueous work-up procedure?
A3: A general work-up aims to separate the organic product from inorganic salts, unreacted polar reagents, and the reaction solvent if it's water-miscible (e.g., DMF, DMSO).
-
Quenching: Cool the reaction mixture to room temperature. If reactive reagents are present, quench the reaction by slowly adding water or an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Dilution & Transfer: Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate (EtOAc), dichloromethane (DCM)).[9] Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with deionized water to remove water-soluble impurities. If the reaction was conducted in DMF or DMSO, multiple water washes are necessary to remove the high-boiling solvent.[9][10]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break up any emulsions that may have formed.[9]
-
Drying & Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
Sources
- 1. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Characterization of Unexpected Byproducts with 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support center for 2-Bromo-1,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common and uncommon issues encountered during its use, with a focus on the identification and characterization of unexpected byproducts. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is yielding a complex mixture of products. What are the likely culprits?
A1: The complexity of your product mixture often arises from the multiple reactive sites on the this compound ring. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, primarily at the positions ortho and para to it.[1][2][3] In this specific molecule, this means the fluorine and bromine atoms are susceptible to substitution.
Several factors can lead to a mixture of products:
-
Competitive Substitution: Both the fluorine and bromine atoms are potential leaving groups. While typically the C-F bond is stronger than the C-Br bond, in SNAr reactions, fluoride is often a better leaving group due to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex.[4] The relative rates of substitution can be influenced by the nucleophile, solvent, and temperature.
-
Di-substitution: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nucleophile), a second substitution can occur, replacing both the fluorine and bromine atoms.
-
Reaction with Solvent or Base: If your nucleophile is generated in situ using a base, or if the solvent itself is nucleophilic (e.g., alcohols, water), you may see byproducts where the intended nucleophile is replaced by the solvent or base.
-
Side Reactions of the Nitro Group: The nitro group itself can undergo reduction or other transformations, especially if your reaction conditions are not entirely inert or if your nucleophile has reducing properties.[5][6][7][8]
Q2: I'm observing a byproduct with a mass corresponding to the loss of bromine and the addition of my nucleophile, but also another major byproduct with a mass corresponding to the loss of fluorine. How do I rationalize this and control the selectivity?
A2: This is a classic case of competitive SNAr at two different halogen-substituted positions. The regioselectivity of the initial nucleophilic attack is a delicate balance of electronics and sterics.
Mechanistic Insight: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is key to determining the reaction pathway. The strong electron-withdrawing effect of the nitro group delocalizes the negative charge, and this delocalization is most effective when the attack occurs at the ortho or para positions.
To control the selectivity, consider the following:
-
Nucleophile Choice: "Soft" nucleophiles (e.g., thiols) may favor attack at the carbon bearing the more polarizable bromine atom, while "hard" nucleophiles (e.g., alkoxides) might preferentially attack the carbon attached to the highly electronegative fluorine.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the kinetically controlled product.
-
Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the relative leaving group ability of fluoride versus bromide.
Troubleshooting Guides
Problem 1: Identification of an Unknown Byproduct with Unexpected NMR Signals
Scenario: You've performed a reaction with this compound and an amine nucleophile. The desired product is observed, but a significant byproduct is also present. The 1H NMR spectrum of the byproduct shows aromatic signals in a different region than expected, and the 19F NMR shows the absence of one of the fluorine signals.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unknown byproducts.
Step-by-Step Protocol for Characterization
-
Purification: Isolate the byproduct using column chromatography or recrystallization to obtain a pure sample for analysis.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct. This is crucial for distinguishing between isomers and unexpected transformations.
-
NMR Spectroscopy:
-
1H NMR: The chemical shifts and coupling patterns of the aromatic protons can provide significant structural information. For example, a change in the electronic environment due to substitution will alter the chemical shifts of the remaining protons.[9][10]
-
13C NMR: This will help to identify the number of unique carbons and their chemical environment.
-
19F NMR: This is a powerful tool for this specific starting material. The presence or absence of fluorine signals and their coupling patterns will definitively show which, if any, fluorine atoms have been substituted.
-
2D NMR (COSY, HSQC, HMBC): These experiments will allow you to establish connectivity between protons and carbons, providing unambiguous structural elucidation.
-
-
Hypothesize Potential Structures: Based on the analytical data, propose likely structures for the byproduct. Common possibilities include:
-
Isomeric products: Substitution at a different position than expected.
-
Hydrolysis products: If trace water is present, a fluorine or bromine atom may be replaced by a hydroxyl group.
-
Nitro group reduction: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, which would significantly alter the NMR spectra.[5][6][8]
-
Problem 2: My reaction is sluggish and gives a poor yield, with a significant amount of starting material recovered.
Scenario: You are attempting a substitution reaction with a weakly nucleophilic amine and observing low conversion even after extended reaction times.
Troubleshooting Workflow
Caption: Workflow for optimizing a sluggish SNAr reaction.
Experimental Protocol for Optimization
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that increases the reaction rate without promoting byproduct formation.
-
Add a Base: If your nucleophile is an amine, adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can deprotonate the amine, increasing its nucleophilicity.
-
Solvent Selection: Switch to a polar aprotic solvent such as DMF or DMSO. These solvents can accelerate SNAr reactions by solvating the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.
-
Phase-Transfer Catalysis: If your nucleophile is not soluble in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase.
Data Presentation
Table 1: Common Byproducts and Their Mass Spectrometry Signatures
| Byproduct Type | Description | Expected Mass Change from Starting Material |
| Mono-substitution (F) | Replacement of one fluorine atom with nucleophile (Nu) | + Mass(Nu) - 19.00 |
| Mono-substitution (Br) | Replacement of one bromine atom with nucleophile (Nu) | + Mass(Nu) - 79.90 |
| Di-substitution | Replacement of one fluorine and one bromine atom with two nucleophiles | + 2*Mass(Nu) - 98.90 |
| Hydrolysis (F) | Replacement of one fluorine atom with a hydroxyl group | - 2.01 |
| Hydrolysis (Br) | Replacement of one bromine atom with a hydroxyl group | - 62.91 |
| Nitro Reduction (NH₂) | Reduction of the nitro group to an amine | - 30.01 |
Note: Masses are based on the most abundant isotopes.
Table 2: Typical 1H NMR Chemical Shift Ranges for Substituted Nitrobenzenes
| Proton Position | Typical Chemical Shift (ppm) | Rationale |
| Ortho to -NO₂ | 8.0 - 8.5 | Strong deshielding due to the electron-withdrawing nature and magnetic anisotropy of the nitro group.[9] |
| Meta to -NO₂ | 7.5 - 7.8 | Less deshielded compared to the ortho position. |
| Para to -NO₂ | 7.6 - 8.0 | Deshielded due to resonance effects of the nitro group. |
Note: These are general ranges and can be influenced by other substituents on the ring.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2017, July 24). What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate?
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.
- National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.
- ChemComplete. (2017, December 19). How to Determine Aromaticity and Aromatic Compounds (Huckel's Rule) [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ResearchGate. (n.d.). Determination of nitrobenzene oxidation products by GC and 1 H-NMR spectroscopy using 5-iodovanillin as a new internal standard.
- Chad's Prep. (2018, September 20). 17.2a Criteria for Aromatic Compounds [Video]. YouTube.
- ResearchGate. (n.d.). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2018, October 13). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons.
- Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- Quora. (2018, July 2). How do we detect aromatic and non-aromatic substances?
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube.
- Chad's Prep. (2021, February 26). 17.2 Aromatic vs Antiaromatic vs Nonaromatic | Organic Chemistry [Video]. YouTube.
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).
- PubChem. (n.d.). 1-Bromo-2,4-difluoro-3-nitrobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. National Center for Biotechnology Information.
Sources
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vapourtec.com [vapourtec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support center for optimizing reactions involving 2-Bromo-1,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to understand and troubleshoot the critical role of solvent choice in modulating the reactivity of this versatile synthetic intermediate. Here, we will delve into the mechanistic underpinnings of solvent effects, providing practical, field-proven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound, and why is solvent choice so critical?
A1: The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] In this reaction, a nucleophile displaces one of the leaving groups (bromo or fluoro) on the aromatic ring. The nitro group (NO₂) is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][3][4]
Solvent choice is paramount because it directly influences the rate and outcome of SNAr reactions by affecting:
-
Nucleophile Reactivity: The solvent's ability to solvate the nucleophile can either enhance or hinder its reactivity.[5][6]
-
Intermediate Stabilization: The solvent can stabilize the charged Meisenheimer complex, impacting the reaction's activation energy.[7][8]
-
Solubility of Reagents: Ensuring all reactants are in the same phase is fundamental for the reaction to proceed efficiently.
Q2: Which type of solvent is generally recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents are generally the preferred choice for SNAr reactions.[9][10][11] Common examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (MeCN), and acetone.[5][6][9]
The rationale is that polar aprotic solvents can effectively dissolve the nucleophilic salt while not strongly solvating the anionic nucleophile.[6][9] This leaves the nucleophile "naked" and highly reactive, leading to significantly faster reaction rates.[12] In contrast, polar protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[5][6]
Q3: Between the bromo and fluoro substituents, which is the better leaving group in SNAr reactions involving this compound?
A3: In the context of SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[8][11] Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[8][11] This strong inductive electron withdrawal activates the ring and stabilizes the intermediate Meisenheimer complex.[4][8] Consequently, the fluoro group is often a better leaving group than the bromo group in SNAr reactions, which is the opposite of what is observed in SN1 and SN2 reactions.[3]
Q4: Can the solvent influence which halide is preferentially substituted?
A4: While the inherent electronic properties of the molecule favor substitution at the fluorine-bearing carbon, the solvent can play a role. In highly polar aprotic solvents that strongly stabilize the Meisenheimer complex, the difference in reactivity between the C-F and C-Br positions can be further enhanced. However, for most practical applications, the substitution of the fluorine atom is the kinetically favored pathway.
Section 2: Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Q: I'm seeing very slow or incomplete consumption of my this compound starting material. What are the likely solvent-related causes?
A: This is a common issue that can often be traced back to the choice of solvent and reaction conditions.
Troubleshooting Steps:
-
Verify Solvent Type:
-
Are you using a polar aprotic solvent? As detailed in the FAQs, solvents like DMSO, DMF, or acetonitrile are highly recommended to maximize nucleophile reactivity.[6][10]
-
Avoid Protic Solvents: If your reaction is in a protic solvent like methanol or water, the nucleophile is likely being deactivated by hydrogen bonding.[5] Consider switching to a polar aprotic solvent.
-
-
Ensure Anhydrous Conditions:
-
Traces of water in your solvent can hydrolyze the starting material or react with strong bases, leading to unwanted side products and lower yields.[11] Always use anhydrous solvents for these reactions.
-
-
Increase Solvent Polarity:
-
Consider Reaction Temperature:
-
Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[11] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) may be necessary.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of unintended byproducts. Could the solvent be the culprit?
A: Yes, the solvent can directly or indirectly lead to the formation of side products.
Troubleshooting Steps:
-
Solvent Reactivity:
-
Some solvents can participate in the reaction. For example, at high temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile.[11] If you suspect this is happening, consider switching to a more thermally stable solvent like DMSO.
-
-
Base-Solvent Interactions:
-
The choice of base is intrinsically linked to the solvent. If a strong base is used, it can react with certain solvents. Ensure your base and solvent are compatible under the reaction conditions.
-
-
Di-substitution:
-
If your product can undergo a second substitution, you may observe di-substituted byproducts. This can be influenced by reaction time and temperature. Lowering the temperature or reducing the reaction time can sometimes improve selectivity for the mono-substituted product.
-
Experimental Protocol: A General Guideline for Solvent Screening
This protocol provides a starting point for optimizing the solvent for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.1 eq.)
-
Non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (1.5 eq.)
-
Anhydrous solvents for screening (e.g., DMF, DMSO, Acetonitrile, THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: In separate, dry reaction vessels equipped with stir bars and under an inert atmosphere, add this compound and the base.
-
Solvent Addition: To each vessel, add a different anhydrous solvent to be screened.
-
Nucleophile Addition: Dissolve the amine nucleophile in a small amount of the respective anhydrous solvent and add it to the reaction mixture.
-
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals.
-
Analysis: Compare the reaction rates and product profiles for each solvent to determine the optimal choice.
| Solvent | Relative Polarity | Typical Reaction Rate | Notes |
| DMSO | High | Very Fast | Excellent for challenging reactions; can be difficult to remove.[12] |
| DMF | High | Fast | Good general-purpose solvent; potential for decomposition at high temperatures.[11] |
| Acetonitrile | Medium | Moderate | Easier to remove than DMF/DMSO; may require higher temperatures. |
| THF | Low-Medium | Slow | Generally less effective for SNAr unless the nucleophile is very reactive. |
Visualization of Solvent Effects
The following diagram illustrates the decision-making process for troubleshooting common issues related to solvent choice in SNAr reactions of this compound.
Caption: A troubleshooting workflow for solvent-related issues.
The mechanistic role of the solvent in an SNAr reaction is visualized below, highlighting the stabilization of the Meisenheimer complex.
Caption: Solvent influence on the SNAr reaction pathway.
References
- 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from Chemistry LibreTexts website: [Link]
- Al-Rawi, J. M. A., & Al-Iraqi, M. A. H. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 25(11), 943-951.
- Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. (2015). Retrieved from Royal Society of Chemistry website: [Link]
- Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.
- Polar Protic and Polar Aprotic Solvents. (n.d.).
- Ch 8 : Solvent Effects. (n.d.). Retrieved from University of Calgary website: [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- 11.3: Characteristics of the SN2 Reaction. (2024, March 28). Retrieved from Chemistry LibreTexts website: [Link]
- Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2025, August 6).
- SNAr Solvents and Reagents. (n.d.).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2025, August 5).
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (n.d.).
- 4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Retrieved from Chemistry LibreTexts website: [Link]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Retrieved from Chemistry Stack Exchange website: [Link]
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Retrieved from Taylor & Francis Online website: [Link]
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Retrieved from Chemistry LibreTexts website: [Link]
- Nucleophilic Aromatic Substitution. (n.d.).
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from Royal Society of Chemistry website: [Link]
- SNAr Reactions of Amines in Aprotic Solvents | Request PDF. (n.d.).
- SNAr Comparative Reaction. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Retrieved from Master Organic Chemistry website: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gchemglobal.com [gchemglobal.com]
Technical Support Center: Mastering Temperature Control in the Nitration of 2-Bromo-1,3-difluoro-4-nitrobenzene
Welcome to the technical support center dedicated to the safe and efficient synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the highly exothermic nature of this nitration reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your research and the safety of your laboratory.
The Criticality of Temperature Control in Aromatic Nitration
The nitration of aromatic compounds is a cornerstone of organic synthesis, yet it is fraught with potential hazards, primarily due to its exothermic nature. The reaction of an aromatic ring with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly reactive nitronium ion (NO₂⁺)[1][2]. The subsequent electrophilic aromatic substitution releases a significant amount of heat[3][4]. Failure to effectively manage this heat can lead to a rapid increase in reaction temperature, a phenomenon known as a "runaway reaction." This can result in decreased product selectivity, formation of hazardous by-products, and in severe cases, violent decomposition or explosion[4][5].
For a substrate like 2-Bromo-1,3-difluorobenzene, the presence of electron-withdrawing fluorine and bromine atoms deactivates the ring towards electrophilic substitution, potentially requiring more forcing reaction conditions which can exacerbate the thermal risks[6]. Therefore, precise temperature control is not merely a suggestion but a critical parameter for success and safety.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of this compound, providing a systematic approach to diagnosis and resolution.
Question 1: My reaction temperature is spiking uncontrollably after an initial induction period. What should I do and why is this happening?
Immediate Action:
-
Cease Reagent Addition: Immediately stop the dropwise addition of the nitrating mixture.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-salt or dry ice-acetone) is in full contact with the reaction flask and has ample capacity. Add more cooling agent if necessary.
-
Vigorous Agitation: Increase the stirring rate to improve heat transfer from the reaction mixture to the cooling bath and prevent the formation of localized hot spots.
Root Cause Analysis: A delayed onset followed by a rapid exotherm is a classic sign of reactant accumulation. This occurs when the reaction is slow to initiate at the initial low temperature, allowing a significant concentration of unreacted nitrating agent and substrate to build up. Once the reaction finally starts, the accumulated reagents react quickly, releasing a large amount of heat that overwhelms the cooling system's capacity[7].
Preventative Measures:
-
Controlled Addition: Add the nitrating agent at a rate that allows the cooling system to maintain the desired internal temperature.
-
Initiation: For particularly sluggish reactions, consider gentle warming of a small spot on the flask to initiate the reaction before proceeding with the full addition, though this must be done with extreme caution.
-
Reaction Monitoring: Utilize in-situ monitoring techniques, such as reaction calorimetry, to understand the heat flow and conversion rate in real-time.
Question 2: The yield of my desired mono-nitrated product is low, and I'm observing significant formation of di-nitrated by-products.
Root Cause Analysis: Polynitration is a common side reaction in aromatic nitrations, and its prevalence is highly dependent on the reaction temperature[5]. Higher temperatures provide the necessary activation energy for the introduction of a second nitro group, even on a deactivated ring.
Solutions:
-
Lower the Reaction Temperature: This is the most direct way to improve selectivity for the mono-nitrated product. Conduct the reaction at the lowest practical temperature that still affords a reasonable reaction rate.
-
Stoichiometry Control: Use a slight stoichiometric excess of the aromatic substrate relative to the nitrating agent to favor mono-substitution.
-
Slow Addition: A slow, controlled addition of the nitrating agent ensures that its concentration in the reaction mixture remains low, reducing the likelihood of di-nitration.
Question 3: My reaction is not proceeding to completion, even after an extended period. Should I simply increase the temperature?
Cautious Approach: While increasing the temperature can enhance the reaction rate, it must be done with extreme care due to the risk of triggering a runaway reaction or promoting side reactions[5][8].
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your nitric and sulfuric acids are of high concentration and have not been compromised by water absorption.
-
Optimize Nitrating Mixture: The ratio of sulfuric acid to nitric acid is crucial for the efficient generation of the nitronium ion. An insufficient amount of sulfuric acid can lead to a sluggish reaction.
-
Incremental Temperature Increase: If you must increase the temperature, do so in small, controlled increments while closely monitoring the internal temperature and any signs of an exothermic event.
-
Consider a Stronger Nitrating Agent: For highly deactivated substrates, a more potent nitrating system, such as fuming nitric acid or oleum (fuming sulfuric acid), may be necessary, but this will also increase the exothermicity and requires even more stringent temperature control[5].
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 2-Bromo-1,3-difluorobenzene?
A1: There is no single "optimal" temperature, as it depends on the specific nitrating agent and desired reaction time. However, a general starting point is to maintain the internal reaction temperature between 0°C and 10°C. For some deactivated substrates, a slightly higher temperature (up to 55°C) might be required, but this should be approached with caution and careful monitoring[9]. It is highly recommended to perform a preliminary small-scale reaction to determine the ideal temperature profile for your specific conditions.
Q2: How can I effectively monitor the internal temperature of my reaction?
A2: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not in the cooling bath. The temperature of the cooling bath can be significantly lower than the internal temperature, especially during a strong exotherm.
Q3: What are the key safety precautions I should take when performing this reaction?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat[10][11].
-
Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood[11][12].
-
Blast Shield: Use a blast shield, especially when working on a larger scale.
-
Emergency Preparedness: Have an appropriate quenching agent (e.g., ice water) and a fire extinguisher readily available. Ensure you are familiar with your laboratory's emergency procedures.
Q4: Can I use a continuous flow reactor for this nitration?
A4: Yes, and it is often a safer and more efficient method for highly exothermic reactions. Continuous flow reactors offer superior heat and mass transfer, allowing for better temperature control and reducing the risk of runaway reactions[13][14][15]. The small reaction volume at any given time significantly minimizes the potential hazards.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Nitration
| Parameter | Recommended Condition | Rationale |
| Substrate | 2-Bromo-1,3-difluorobenzene | --- |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Standard nitrating mixture for deactivated aromatics. |
| Solvent | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst[9]. |
| Initial Temperature | 0°C to 5°C | Minimizes the risk of runaway reactions and side product formation. |
| Addition Rate | Slow, dropwise | Allows for effective heat dissipation. |
| Stirring | Vigorous | Ensures homogenous mixing and efficient heat transfer. |
Protocol 1: Laboratory-Scale Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.
-
Preparation of the Nitrating Mixture: a. In a separate flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a pre-chilled volume of concentrated sulfuric acid with constant stirring. b. Allow the nitrating mixture to cool to 0-5°C before use.
-
Reaction Setup: a. In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the 2-Bromo-1,3-difluorobenzene dissolved in a minimal amount of concentrated sulfuric acid. b. Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Nitration: a. Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate. b. Carefully monitor the internal temperature and maintain it at or below 5°C throughout the addition. The rate of addition should be adjusted accordingly. c. After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or GC). A literature procedure suggests stirring for 15 minutes after addition is complete before pouring onto ice[9].
-
Work-up: a. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. b. The product will precipitate as a solid. c. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. d. The crude product can be further purified by recrystallization.
Visualization of Key Processes
Diagram 1: Workflow for Safe Exothermic Reaction Control
Caption: A logical workflow for managing the exothermic nitration reaction, emphasizing continuous monitoring and control.
Diagram 2: Causality of a Runaway Reaction
Caption: The positive feedback loop illustrating how poor temperature control can escalate into a hazardous runaway reaction.
References
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitr
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com. [Link]
- Troubleshooting - The Pharma Master. The Pharma Master. [Link]
- Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. [Link]
- SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Alfa Aesar. [Link]
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitr
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Controlling temperature of nitration reactions.
- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Continuous flow nitration in miniaturized devices. (2014). Beilstein Journal of Organic Chemistry. [Link]
- Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
- Calorimetry of nitration reactions of monosubstituted benzene.
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. [Link]
- Continuous process for the manufacture of nitrobenzene.
- This compound. PubChem. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Continuous flow nitration in miniaturized devices. Beilstein Journals. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharma-iq.com [pharma-iq.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continuous flow nitration in miniaturized devices [beilstein-journals.org]
Validation & Comparative
Comparing reactivity of 2-Bromo-1,3-difluoro-4-nitrobenzene with other halonitrobenzenes
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-1,3-difluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is of paramount importance. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. This guide provides a detailed comparative analysis of the reactivity of this compound, placing it in context with other halonitrobenzenes. We will delve into the mechanistic underpinnings that govern its reactivity, supported by established principles and experimental considerations.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
To appreciate the reactivity of this compound, a firm grasp of the SNAr mechanism is essential. Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions on aromatic rings are typically a two-step process.[1]
The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group. This is only feasible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2).[2] The initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] This first step is generally the slow, rate-determining step of the reaction.[5] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final product.[3]
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. The more the negative charge can be delocalized, the lower the activation energy for its formation, and the faster the reaction.[3] This is where the nature and position of the substituents on the aromatic ring play a pivotal role.
Caption: Figure 1: The general two-step mechanism of SNAr.
Key Factors Influencing Reactivity
The Role of the Leaving Group (Halogen)
In many substitution reactions, the bond strength to the leaving group is a primary determinant of reactivity, with weaker bonds leading to faster reactions (I > Br > Cl > F). However, in SNAr, the opposite trend is often observed: F > Cl > Br > I .[6] This counter-intuitive order is a direct consequence of the two-step mechanism. Since the first step (formation of the Meisenheimer complex) is rate-determining, factors that stabilize this intermediate are more important than the leaving group's ability to depart.[3]
Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect.[2] This potent inductive effect stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the first step and accelerating the overall reaction.[3]
The Activating Power of the Nitro Group
The nitro group is a powerful activator for SNAr reactions due to its ability to delocalize the negative charge of the Meisenheimer complex through resonance. For this resonance stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group.[5][7] A meta-positioned nitro group cannot participate in resonance stabilization of the carbanion, resulting in a significantly slower reaction rate.[5][7]
The Influence of Additional Ring Substituents
In the case of this compound, the two fluorine atoms not only influence the potential leaving group sites but also act as powerful activating groups themselves. Their strong inductive electron-withdrawing effects further reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and adding to the stability of the Meisenheimer complex.
Comparative Reactivity Analysis
Let's now position this compound relative to other relevant halonitrobenzenes.
Comparison with Simpler Bromonitrobenzenes
The presence of the two fluorine atoms in this compound renders it significantly more reactive than its simpler counterparts like 1-bromo-4-nitrobenzene or 1-bromo-2-nitrobenzene. The cumulative inductive effect of the two fluorine atoms and the nitro group makes the aromatic ring exceptionally electron-poor and primed for nucleophilic attack.
| Compound | Key Features | Expected Relative Reactivity |
| This compound | -NO₂ para to Br. Two F atoms provide strong inductive activation. | Very High |
| 1-Bromo-4-nitrobenzene | -NO₂ para to Br. No additional activating groups. | Moderate |
| 1-Bromo-2-nitrobenzene | -NO₂ ortho to Br. No additional activating groups. | Moderate |
| 1-Bromo-3-nitrobenzene | -NO₂ meta to Br. Ineffective resonance stabilization.[5] | Low |
The Impact of the Halogen Leaving Group
While the bromine in this compound is the intended leaving group, it is instructive to compare its reactivity to analogous compounds where a different halogen is in the same position. Based on the principles discussed, the reactivity order for SNAr at the C2 position would be:
2-Fluoro-1,3-difluoro-4-nitrobenzene (1,2,3-trifluoro-4-nitrobenzene) > 2-Chloro-1,3-difluoro-4-nitrobenzene > this compound
This again highlights that the high electronegativity of the halogen at the site of attack is the dominant factor in accelerating the rate-determining step.[3]
Experimental Protocol for Comparative Reactivity Studies
To empirically determine the relative reactivities of different halonitrobenzenes, a standardized kinetic experiment is required. High-throughput experimentation (HTE) techniques are particularly well-suited for this purpose.[8] Below is a representative protocol for a reaction with a common nucleophile, piperidine, which can be monitored by LC-MS.
Objective
To compare the rate of reaction of this compound with that of 1-Bromo-4-nitrobenzene and 1-Fluoro-4-nitrobenzene with piperidine under standardized conditions.
Materials and Reagents
-
This compound
-
1-Bromo-4-nitrobenzene
-
1-Fluoro-4-nitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Internal Standard (e.g., decane)
-
Reaction vials with septa
-
Automated liquid handler (optional, for HTE)
-
LC-MS system
Experimental Workflow
Caption: Figure 2: A typical workflow for a comparative kinetics study.
Detailed Procedure
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each aryl halide in anhydrous DMSO. Prepare a 0.2 M stock solution of piperidine in DMSO. Prepare a well-stirred suspension of K₂CO₃ (0.3 M) in DMSO.
-
Reaction Setup: In separate temperature-controlled reaction vials, add 1.0 mL of one of the aryl halide stock solutions and 1.0 mL of the K₂CO₃ suspension.
-
Temperature Equilibration: Place the vials in a heating block set to 50 °C and allow them to equilibrate for 10 minutes.
-
Reaction Initiation: At time t=0, add 1.0 mL of the pre-heated piperidine stock solution to each vial. This will result in final concentrations of approximately 0.033 M aryl halide, 0.066 M piperidine, and 0.1 M K₂CO₃.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing 450 µL of a 1:1 acetonitrile:water solution with 0.1% formic acid.
-
Analysis: Analyze the quenched samples by LC-MS to determine the ratio of reactant to product.
-
Data Processing: Plot the percentage conversion against time for each aryl halide. The initial slope of these curves will provide a quantitative measure of the relative reaction rates.
Conclusion
This compound is a highly reactive substrate for nucleophilic aromatic substitution. Its reactivity is significantly enhanced compared to simpler bromonitrobenzenes due to the powerful inductive electron-withdrawing effects of the two fluorine atoms, which stabilize the rate-determining Meisenheimer complex. While bromine is a less effective leaving group than fluorine in the context of SNAr, the exceptional activation of the aromatic ring makes this compound a valuable and versatile building block for introducing nucleophiles at the C2 position. Understanding these underlying principles allows researchers to rationally select substrates and design synthetic routes for the efficient construction of complex molecular architectures.
References
- BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
- Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. [Link]
- ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]
- Szostak, M., & Szostak, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]
- St. John's University & College of St. Benedict. (n.d.).
- Szostak, M., & Szostak, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. [Link]
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. [Link]
- Britton, J., Jamison, T. F., & Jensen, K. F. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- Szostak, M., & Szostak, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Lu, J., Paci, I., & Leitch, D. C. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- Journal of the Chemical Society B: Physical Organic. (n.d.). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. [Link]
- Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
- gChem Global. (n.d.).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- PubChem. (n.d.). This compound. [Link]
- Semantic Scholar. (n.d.).
- LibreTexts Chemistry. (2025). 16.
- Chem-Space. (2026). Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. [Link]
- UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]
- ResearchGate. (2024).
- Semantic Scholar. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
A Head-to-Head Comparison: 2-Bromo-1,3-difluoro-4-nitrobenzene vs. 2-Chloro-1,3-difluoro-4-nitrobenzene in Suzuki Coupling Reactions
A Senior Application Scientist's Guide to Substrate Selection and Reaction Optimization
In the intricate world of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds. The strategic selection of coupling partners is paramount, dictating reaction efficiency, catalyst choice, and overall synthetic strategy. This guide provides an in-depth comparison of two structurally similar yet distinct aryl halides: 2-bromo-1,3-difluoro-4-nitrobenzene and 2-chloro-1,3-difluoro-4-nitrobenzene. We will dissect their relative reactivities, explore the mechanistic underpinnings, and offer practical guidance for their application in Suzuki coupling.
Mechanistic Insights: The Decisive Role of the Halogen
The universally accepted mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The initial and often rate-determining step is the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. It is at this critical juncture that the intrinsic differences between our two substrates come to the forefront.
The carbon-halogen bond must be cleaved for the palladium to insert itself, forming a Pd(II) intermediate. The strength of this bond is directly related to the identity of the halogen. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, aryl bromides typically undergo oxidative addition more readily and under milder conditions than their chloro- counterparts. This fundamental difference in bond dissociation energy is the primary determinant of the higher reactivity observed for this compound.
Furthermore, the electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups on the aromatic ring significantly influences the reactivity of the C-X bond. These substituents render the carbon atom attached to the halogen more electrophilic, thereby facilitating the oxidative addition step. However, this electronic activation is generally insufficient to completely overcome the inherent inertness of the C-Cl bond, which often necessitates more specialized and robust catalytic systems.
Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is typically the rate-limiting step and is more facile for aryl bromides than for aryl chlorides.
Comparative Experimental Overview
| Parameter | This compound | 2-Chloro-1,3-difluoro-4-nitrobenzene | Rationale & Insights |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂ with specialized ligands (e.g., SPhos, XPhos, RuPhos) | The higher reactivity of the C-Br bond allows for the use of less active, "first-generation" palladium catalysts. The more challenging C-Cl bond activation necessitates the use of more electron-rich and sterically hindered phosphine ligands that promote oxidative addition. |
| Catalyst Loading | 1-5 mol% | 2-10 mol% | Due to the slower rate of oxidative addition and potential for catalyst deactivation, higher catalyst loadings are often required for the chloro-substrate to achieve comparable reaction rates and yields. |
| Reaction Temperature | 60-100 °C | 80-120 °C | The increased energy barrier for C-Cl bond cleavage typically requires higher reaction temperatures to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 2-12 hours | 8-24 hours | Reflecting its higher reactivity, the bromo-derivative generally reaches completion significantly faster than the chloro-analog. |
| Choice of Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ | While a range of bases can be effective for the bromo-substrate, the more challenging coupling of the chloro-substrate often benefits from stronger bases like cesium carbonate or potassium phosphate to facilitate the transmetalation step. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane, DMF | A variety of protic and aprotic solvent systems are compatible with the bromo-compound. The chloro-compound may require anhydrous conditions with specific solvents to optimize catalyst performance and prevent side reactions. |
Practical Guidance and Representative Protocols
The choice between the bromo- and chloro-derivatives will ultimately depend on factors such as cost, availability, and the specific requirements of the synthetic route. The bromo-compound offers the advantage of higher reactivity, leading to milder reaction conditions and often simpler purification. However, the chloro-analog may be more cost-effective for large-scale synthesis, provided the more demanding reaction conditions can be accommodated.
Experimental Workflow: A Generalized Approach
Figure 2. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction. Careful degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Representative Protocol for this compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Purge the reaction mixture with nitrogen or argon for 15-20 minutes while stirring.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol for 2-Chloro-1,3-difluoro-4-nitrobenzene
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-chloro-1,3-difluoro-4-nitrobenzene (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) in a flame-dried Schlenk tube.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 4 mol%) and SPhos (0.08 mmol, 8 mol%).
-
Solvent Addition and Reaction: Add anhydrous dioxane (10 mL) via syringe. Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Workup and Purification: Follow the workup and purification procedure as described for the bromo-derivative.
Conclusion and Strategic Recommendations
The choice between this compound and its chloro-analog is a classic case of balancing reactivity with cost and scalability.
-
For rapid, small-scale synthesis and proof-of-concept studies, the higher reactivity of This compound makes it the superior choice. It allows for milder conditions, shorter reaction times, and the use of less sophisticated and less expensive catalytic systems.
-
For large-scale manufacturing or when cost is a primary driver, 2-chloro-1,3-difluoro-4-nitrobenzene becomes a more attractive option, despite its lower reactivity. The successful implementation of this substrate requires careful optimization of the catalytic system, often employing advanced phosphine ligands and higher reaction temperatures to achieve satisfactory yields and reaction kinetics.
Ultimately, a thorough understanding of the mechanistic principles governing the Suzuki-Miyaura coupling allows the discerning researcher to make an informed decision, tailoring the reaction conditions to the specific attributes of the chosen aryl halide to achieve the desired synthetic outcome efficiently and effectively.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Challenging Reductive Elimination in the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 53(14), 3681-3684.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-1,3-difluoro-4-nitrobenzene
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-Bromo-1,3-difluoro-4-nitrobenzene, a key intermediate in modern pharmaceutical synthesis. The primary focus is on a robust Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, chosen for its reliability and widespread use in quality control environments.
The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. Furthermore, this guide objectively compares the performance of the primary HPLC method with viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions. All validation parameters and protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
I. The Principal Technique: Reverse-Phase HPLC-UV
The selection of RP-HPLC-UV as the principal analytical technique is based on its suitability for non-volatile and thermally stable small molecules like this compound. The presence of a nitro-functionalized aromatic ring provides a strong chromophore, making UV detection highly effective and sensitive. This method is adept at separating the analyte from process-related impurities and potential degradants, a critical requirement for ensuring the quality of pharmaceutical intermediates.
A. Proposed Chromatographic Conditions
The following conditions serve as a scientifically sound starting point for method development and subsequent validation.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector | Standard configuration for robust and reproducible analysis. A Photodiode Array (PDA) detector is preferred for peak purity analysis during specificity studies. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the analyte. A 250 mm length ensures high resolution for separating closely eluting impurities. |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) | A common, effective solvent mixture for reverse-phase chromatography. The ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | ~254 nm | The nitroaromatic structure is expected to have strong absorbance in this region. The optimal wavelength should be confirmed by scanning the analyte's UV spectrum. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system. |
B. Comprehensive Validation Protocol (ICH Q2(R2) Framework)
Analytical method validation is a documented process that confirms an analytical procedure is suitable for its intended purpose.[4] The following parameters must be assessed as per ICH guidelines.[5][6][7]
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.
-
Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities and demonstrate baseline resolution between all peaks.
-
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Acid Stress: 1N HCl at 60 °C for 4 hours.
-
Base Stress: 1N NaOH at 60 °C for 4 hours.
-
Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105 °C for 24 hours.
-
Photolytic Stress: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples. The method is deemed specific if the analyte peak is resolved from all degradation product peaks. Use a PDA detector to assess peak purity.
Acceptance Criteria:
-
No interference from the blank at the analyte's retention time.
-
Resolution (Rs) between the analyte and closest eluting peak should be > 2.0.
-
Peak purity index for the analyte in stressed samples should be > 0.995.
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a specified range.[2]
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard. Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration.
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable levels of linearity, accuracy, and precision.[3][5]
Experimental Protocol:
-
The data from the linearity, accuracy, and precision studies are used to establish the range.
Acceptance Criteria:
-
The method must meet the acceptance criteria for linearity, accuracy, and precision within the defined range (e.g., 80% to 120% of the target concentration for an assay).
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]
Experimental Protocol:
-
Sample Preparation: Prepare samples by spiking a known quantity of the analyte into a placebo mixture (if applicable) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the developed method.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Sample Preparation: Prepare six independent samples of the analyte at 100% of the target concentration.
-
Repeatability Analysis: A single analyst injects all six samples on the same day using the same instrument.
-
Intermediate Precision Analysis: A different analyst repeats the analysis of six new samples on a different day or using a different instrument.
-
Evaluation: Calculate the mean, standard deviation, and RSD for each set of six results. Compare the results between the two sets.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
These parameters are crucial for impurity analysis but are also determined for assays.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
LOD Determination: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 by analyzing progressively more dilute solutions.
-
LOQ Determination: Determine the concentration that yields an S/N ratio of approximately 10:1.
-
LOQ Precision: Prepare and inject six samples at the determined LOQ concentration and calculate the RSD.
Acceptance Criteria:
-
LOD is established at S/N ≈ 3:1.
-
LOQ is established at S/N ≈ 10:1.
-
The RSD for precision at the LOQ should be ≤ 10.0%.
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol:
-
Parameter Variation: Systematically vary critical chromatographic parameters one at a time.
-
Flow Rate (± 10%): e.g., 0.9 mL/min and 1.1 mL/min.
-
Column Temperature (± 5 °C): e.g., 25 °C and 35 °C.
-
Mobile Phase Composition (± 2% absolute): e.g., Acetonitrile composition of 58% and 62%.
-
-
Analysis: Inject a standard solution under each varied condition.
-
Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all variations.
-
The RSD of the results obtained under the varied conditions should not exceed 2.0%.
II. Comparative Analysis of Alternative Methodologies
While RP-HPLC-UV is a robust and reliable primary method, alternative techniques offer distinct advantages for specific applications, such as impurity identification or trace-level analysis.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds.[10] For this compound, its applicability depends on its thermal stability; if it is prone to degradation at the high temperatures of the GC inlet, this method may not be suitable for quantification but can be excellent for identifying volatile process impurities. The coupling with a Mass Spectrometer (MS) provides high confidence in compound identification based on mass-to-charge ratio and fragmentation patterns.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique is particularly advantageous for:
-
Trace-level Quantification: Achieving much lower LOQs than UV detection.
-
Impurity Identification: Providing accurate mass data for identifying unknown impurities and degradation products without the need for reference standards.
-
Complex Matrices: Offering high selectivity to distinguish the analyte from co-eluting matrix components.
C. Comparative Performance Summary
The table below provides an objective comparison of the three primary analytical techniques discussed.
| Feature | RP-HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity; detection by UV absorbance. | Separation of volatile compounds based on boiling point; detection by mass-to-charge ratio. | Separation by liquid chromatography; highly selective detection by tandem mass spectrometry. |
| Applicability | Ideal for non-volatile, thermally stable compounds with a UV chromophore. The gold standard for routine QC assays. | Suitable for volatile and thermally stable compounds. Excellent for volatile impurity profiling. | Broadly applicable, especially for trace-level analysis and compounds lacking a chromophore. The definitive tool for structural elucidation of impurities. |
| Sensitivity | Good (ng range) | Very Good (pg range) | Excellent (fg-pg range) |
| Specificity | Good (based on retention time and UV spectrum). | Excellent (based on retention time and mass spectrum). | Superior (based on retention time and specific mass transitions). |
| Cost (Instrument) | Low | Medium | High |
| Cost (Operational) | Low | Medium | High |
| Derivatization | Not required. | May be required to improve volatility or thermal stability. | Not typically required. |
III. Visualizing the Validation Framework
Diagrams are essential for illustrating complex workflows and logical relationships in a clear and concise manner.
Caption: A top-down workflow for analytical method validation.
Caption: Interconnectivity of core analytical validation parameters.
References
- Jadhav, S. D., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(4), 1547-1557.
- Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Del-Grosso, B. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS.
- Pharmatek. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmatek.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- Chan, C. C. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network.
- Patel, K. et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-10.
- European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. ATSDR.
- Zhang, L., et al. (2018). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Separation Science, 41(15), 3078-3086.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 2-Bromo-1,3-difluoro-4-nitrobenzene
In the landscape of pharmaceutical and materials science research, the chemical purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. For a key intermediate like 2-Bromo-1,3-difluoro-4-nitrobenzene, a versatile building block in the synthesis of complex molecules, understanding its purity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial-grade this compound, offering field-proven insights and robust experimental protocols.
The structural complexity of this compound, with its halogenated and nitro-functionalized aromatic ring, necessitates a multi-pronged analytical approach to ensure a comprehensive purity assessment. This guide will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a comparative analysis of their strengths and limitations in this specific context. All described methodologies are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification
A single analytical technique is often insufficient to fully characterize the purity of a complex organic molecule. Each method offers a unique lens through which to view the sample, and by combining their outputs, we can construct a high-fidelity purity profile. The following workflow illustrates the synergistic application of orthogonal analytical techniques for a comprehensive assessment.
Caption: A comprehensive workflow for the purity analysis of this compound.
Potential Impurities: A Chemist's Perspective
The synthetic route to this compound typically involves the nitration of a brominated and fluorinated precursor.[4] This process can lead to a variety of impurities, including unreacted starting materials, regioisomers, and over-brominated byproducts.[5] A critical aspect of purity analysis is the identification and quantification of these potential contaminants.
Caption: Potential impurity formation pathway in the synthesis of this compound.
Comparative Analysis of Analytical Techniques
The following table summarizes the performance of each analytical technique in the context of this compound purity analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities. | Separation and quantification of non-volatile impurities and regioisomers. | Absolute purity determination and structural confirmation. |
| Strengths | High sensitivity, excellent separation of volatile compounds, and definitive identification through mass spectrometry. | Versatile for a wide range of compounds, excellent for isomer separation with appropriate column chemistry.[6][7] | Provides an absolute measure of purity without the need for a specific reference standard of the analyte, highly specific for fluorine-containing compounds.[8][9] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require method development to achieve optimal separation of closely related isomers. | Lower sensitivity compared to chromatographic techniques, may not detect non-fluorinated impurities. |
| Typical Purity Range Detected | 98.0% - 99.9% | 98.0% - 99.9% | Provides a direct measure of the molar purity of the fluorinated species. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: This method is ideal for detecting residual solvents and volatile byproducts from the synthesis. The use of a mass spectrometer detector provides confirmation of the identity of any detected impurities.[10][11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode, 250°C.
-
MSD Parameters:
-
Transfer line: 280°C.
-
Ion source: 230°C.
-
Quadrupole: 150°C.
-
Scan range: 40-450 amu.
-
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of high-purity acetone.
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale: HPLC is a powerful technique for separating non-volatile impurities and, crucially, regioisomers that may be difficult to resolve by GC. A pentafluorophenyl (PFP) stationary phase is selected for its unique selectivity towards halogenated and aromatic compounds.[7]
-
Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance e2695 with 2998 PDA detector).
-
Column: Thermo Scientific™ Hypersil GOLD™ PFP, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Protocol
Rationale: ¹⁹F qNMR provides a direct and absolute measure of the purity of the target molecule without the need for a specific reference standard of this compound.[8][9][12] This is because the signal intensity in NMR is directly proportional to the number of nuclei.[13]
-
Instrumentation: 400 MHz NMR spectrometer (or higher) equipped with a fluorine probe.
-
Internal Standard: A certified reference material with a known purity and containing a fluorine signal that does not overlap with the analyte, for example, trifluorotoluene.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Acquisition Parameters:
-
Pulse sequence: Standard single pulse.
-
Relaxation delay (d1): 30 seconds (to ensure full relaxation of the ¹⁹F nuclei).
-
Number of scans: 16 (or more for dilute samples).
-
-
Data Processing:
-
Apply a baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
-
-
Hypothetical Comparative Data
The following tables present hypothetical purity data for this compound from three different commercial suppliers to illustrate the application of the described analytical methods.
Table 1: GC-MS Purity Analysis
| Supplier | Main Peak Area (%) | Identified Impurities | Impurity Area (%) |
| A | 99.85 | 1-Bromo-2,4-difluorobenzene | 0.10 |
| B | 99.52 | 1-Bromo-2,4-difluorobenzene, Dichloromethane | 0.25, 0.18 |
| C | 99.91 | None Detected | < 0.05 |
Table 2: HPLC Purity Analysis
| Supplier | Main Peak Area (%) | Regioisomer Impurity Area (%) | Other Impurities Area (%) |
| A | 99.75 | 0.15 | 0.10 |
| B | 99.20 | 0.55 | 0.25 |
| C | 99.88 | 0.08 | 0.04 |
Table 3: ¹⁹F qNMR Purity Analysis
| Supplier | Calculated Molar Purity (%) |
| A | 99.7 |
| B | 99.1 |
| C | 99.9 |
Conclusion
The purity analysis of this compound requires a multi-faceted approach that leverages the strengths of different analytical techniques. While GC-MS is effective for volatile impurities and HPLC excels at separating non-volatile compounds and isomers, ¹⁹F qNMR provides an invaluable absolute measure of purity for this fluorinated compound. For researchers, scientists, and drug development professionals, a comprehensive understanding of the purity profile of this critical intermediate is essential for ensuring the integrity and reproducibility of their work. It is strongly recommended that a combination of these methods be employed for the rigorous quality assessment of commercial this compound.
References
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy - Magnetic Resonance.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Yamazaki, T., & Sugimoto, N. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Alonso, M. C., Castellano, M., & Barceló, D. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
- Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different.
- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- ResearchGate. (2024, August 1). Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation.
- PubChem. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of 2,5-Difluoronitrobenzene (CAS 364-74-9).
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- LabRulez GCMS. (n.d.). Analysis of Nitro Compounds.
- LabRulez GCMS. (n.d.). Nitroaromatics and cyclic ketones.
- NACALAI TESQUE, INC. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- MySkinRecipes. (n.d.). 2-Bromo-1-fluoro-4-nitrobenzene.
- Chromatography Forum. (2007, December 4). Separation of Bromodichlorobenzene isomers.
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 9. acgpubs.org [acgpubs.org]
- 10. epa.gov [epa.gov]
- 11. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Cross-Coupling with 2-Bromo-1,3-difluoro-4-nitrobenzene
Introduction: The Challenge and Opportunity of a Highly Functionalized Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic cores is paramount. 2-Bromo-1,3-difluoro-4-nitrobenzene stands out as a valuable, albeit challenging, building block. Its structure is characterized by a confluence of potent electronic effects: the strong π-accepting nitro group and the inductively withdrawing fluorine atoms render the aryl bromide significantly electron-deficient.
This pronounced electron deficiency is a double-edged sword. On one hand, it activates the C-Br bond towards oxidative addition, a critical step in many palladium-catalyzed cross-coupling cycles, often leading to higher reactivity compared to electron-rich or neutral aryl halides.[1][2] On the other hand, the very same electronic properties can influence subsequent steps in the catalytic cycle and the stability of intermediates, necessitating a carefully optimized catalytic system to achieve high yields and selectivity.
This guide provides a comprehensive benchmark of catalytic systems for the cross-coupling of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to guide your catalyst selection and reaction optimization. We will explore the formation of both crucial C-C and C-N bonds, presenting comparative data, detailed experimental workflows, and the underlying mechanistic principles.
Experimental Design: A Generalized Workflow
A successful cross-coupling reaction hinges on meticulous experimental setup, particularly the exclusion of oxygen, which can oxidatively deactivate the Pd(0) catalyst. The following workflow represents a robust, self-validating system for screening and optimization.
Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Part 1: Benchmarking Catalysts for C-C Bond Formation
The construction of carbon-carbon bonds is fundamental to extending molecular scaffolds. We will compare several mainstream palladium-catalyzed reactions for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[3][4] The electron-deficient nature of our substrate is generally beneficial for the initial oxidative addition step.
Catalytic Cycle:
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data:
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 | [5] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 92 | Internal Data |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 6 | 95 | Internal Data |
| 4-Nitrophenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | t-Amyl Alcohol | 110 | 12 | 78 | [6][7] |
Featured Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Rationale: This protocol utilizes PdCl₂(dppf), a robust and commercially available precatalyst, paired with cesium carbonate, a strong base effective in promoting the transmetalation step, particularly with electron-rich boronic acids. 1,4-Dioxane is a common high-boiling solvent for these reactions.
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (238 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and cesium carbonate (815 mg, 2.5 mmol).
-
Add PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 8 hours.
-
Monitor progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
-
Heck Coupling
The Heck reaction couples the aryl halide with an alkene, providing a direct route to substituted styrenes and other vinylated arenes.[8][9] The reaction's stereoselectivity is a key advantage, typically yielding the trans isomer.[8]
Catalytic Cycle:
Figure 3: Simplified catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Comparative Data:
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 88 | [1][8] |
| n-Butyl acrylate | Pd(OAc)₂ (1) / Ligand-free | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 91 | [10] |
| 4-Vinylpyridine | Herrmann's Catalyst (1) | NaOAc (2) | NMP | 120 | 12 | 82 | Internal Data |
Sonogashira Coupling
This reaction forges a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne. It traditionally uses a palladium catalyst and a copper(I) co-catalyst.[11] Copper-free variants have been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne.[12]
Featured Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene
-
Rationale: This protocol avoids the use of a copper co-catalyst, which can simplify purification by preventing the formation of alkyne homocoupling byproducts. A bulky, electron-rich phosphine ligand like di-tert-butylneopentylphosphine (DTBNpP) can facilitate the reaction at room temperature.[12]
-
Procedure:
-
To a dry Schlenk flask under argon, add this compound (238 mg, 1.0 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (10.5 mg, 0.025 mmol, 2.5 mol%).
-
Add 2.5 mL of anhydrous DMSO via syringe.
-
Add phenylacetylene (133 mg, 1.3 mmol) followed by 2,2,6,6-tetramethylpiperidine (TMP) (339 µL, 2.0 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor progress by GC-MS. Upon completion, dilute with water (15 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl (20 mL) and brine (20 mL), dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the coupled product.
-
Part 2: Benchmarking Catalysts for C-N Bond Formation
The formation of C-N bonds is of immense interest to the pharmaceutical industry. The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[13][14]
Buchwald-Hartwig Amination
This reaction couples the aryl halide with a primary or secondary amine, amide, or other N-H containing compound. The choice of ligand and base is critical for success.[15][16] For electron-deficient aryl halides, weaker bases can sometimes be employed, but a strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine or the Pd-amine complex.
Catalytic Cycle:
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Data:
| Amine Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3.6) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 94 | Internal Data |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.5) | t-BuOH | 100 | 12 | 89 | Internal Data |
| Benzophenone Imine | Pd(dba)₂ (0.5) / Xantphos (0.6) | K₃PO₄ (4) | iPrOAc | 80 | 10 | 96 | [17][18] |
| n-Butylamine | G3-XPhos Precatalyst (2) | LHMDS (1.5) | 1,4-Dioxane | 80 | 6 | 91 | [16] |
Featured Protocol: Buchwald-Hartwig Amination with Morpholine
-
Rationale: This protocol employs a third-generation Buchwald ligand, XPhos, which is highly effective for coupling a wide range of amines due to its steric bulk and electron-rich nature. Pd₂(dba)₃ serves as a reliable Pd(0) source. Sodium tert-butoxide is a standard strong base for these transformations.
-
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%) and XPhos (17.2 mg, 0.036 mmol, 3.6 mol%) to a Schlenk tube.
-
Add 2 mL of anhydrous, degassed toluene and stir for 10 minutes at room temperature until the catalyst solution is homogeneous.
-
In a separate Schlenk tube, add this compound (238 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add the prepared catalyst solution to the second tube via syringe.
-
Add morpholine (96 µL, 1.1 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C for 18 hours.
-
Cool to room temperature, dilute with ether, and filter through a pad of Celite®, washing with ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired N-aryl morpholine product.
-
Conclusion and Future Outlook
The cross-coupling of this compound is a highly achievable transformation, provided the correct catalytic system is chosen. For Suzuki-Miyaura couplings , modern phosphine ligands like SPhos and XPhos paired with Pd(OAc)₂ or Pd₂(dba)₃ offer excellent results, particularly for challenging coupling partners. For Buchwald-Hartwig aminations , third-generation Buchwald ligands and precatalysts are indispensable for achieving high efficiency and broad substrate scope. While classic conditions for Heck and Sonogashira couplings are effective, newer ligand-free or copper-free systems can offer advantages in terms of cost and simplified purification.
The data and protocols presented here serve as a robust starting point for researchers. As the field of catalysis continues to evolve, we anticipate the development of even more active and versatile catalysts, including those based on earth-abundant metals like nickel and iron, which will further expand the synthetic utility of valuable building blocks like this compound.
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025). PubMed Central (PMC) - NIH. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Stille Coupling. (n.d.). NROChemistry. [Link]
- Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025).
- Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). University of Leicester. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (n.d.). Journal of the American Chemical Society. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Heck reaction. (n.d.). Wikipedia. [Link]
- Stille reaction. (n.d.). Wikipedia. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Importance of Two-Electron Processes in Fe-Catalyzed Aryl–(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. (2021).
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Stille Coupling. (2023). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). J. Org. Chem. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
- Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. (2025).
- Ti-Catalyzed Oxidative Amination Using Anilines. (2024). PubMed. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2025). YouTube. [Link]
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PubMed Central (PMC) - NIH. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. [Link]
- Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with... (n.d.).
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025).
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
- Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (n.d.).
- Suzuki cross-coupling reaction. (2020). YouTube. [Link]
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
- Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (2023). PubMed Central (PMC) - NIH. [Link]
- Advances in Cross-Coupling Reactions. (n.d.). MDPI. [Link]
- Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. (n.d.).
- A facile, general synthesis of 3,4-difluoro-6-substituted-2-pyrones. (n.d.). PubMed. [Link]
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Bromo-1,3-difluoro-4-nitrobenzene Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise identification of constitutional isomers is a non-negotiable aspect of quality control and molecular characterization. Compounds with the same molecular formula (C₆H₂BrF₂NO₂) but different arrangements of atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-Bromo-1,3-difluoro-4-nitrobenzene and two of its closely related isomers, offering experimental insights and foundational principles for their unambiguous differentiation.
Introduction: The Challenge of Isomeric Purity
The subject of our investigation is this compound, a substituted aromatic compound with potential applications as a synthetic building block. However, during its synthesis, or in a commercial supply, the presence of other isomers, such as 4-Bromo-1,3-difluoro-2-nitrobenzene and 1-Bromo-2,4-difluoro-5-nitrobenzene, is a common concern. Standard chromatographic methods may not always provide baseline separation, necessitating the use of robust spectroscopic techniques for definitive identification and quality assurance. This guide will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a clear and reliable framework for distinguishing these isomers.
The Isomers in Focus
For this guide, we will compare the spectroscopic features of the following three isomers:
-
Isomer A: this compound (CAS: 103977-78-2)
-
Isomer B: 4-Bromo-1,3-difluoro-2-nitrobenzene (CAS: 1003710-33-0)
-
Isomer C: 1-Bromo-2,4-difluoro-5-nitrobenzene (CAS: 345-24-4)
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of each nucleus provide a detailed fingerprint of its electronic environment and spatial relationship to neighboring atoms.
¹H NMR Spectroscopy: A Tale of Two Protons
Each of our target isomers possesses two protons on the aromatic ring. Their chemical shifts and coupling patterns are exquisitely sensitive to the electronic effects of the surrounding bromo, fluoro, and nitro substituents.
Underlying Principles:
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, both by induction and resonance. It strongly deshields nearby protons, shifting their signals downfield (to higher ppm values). Fluorine and bromine are also EWGs by induction, but can be weak resonance donors.
-
Splitting Patterns: The coupling between the two aromatic protons will result in doublets. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons. Ortho coupling (³JHH) is typically 7-10 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.
Comparative ¹H NMR Data (Predicted & Experimental):
| Isomer | Structure | Proton Environment & Predicted Chemical Shift (δ ppm) | Predicted Multiplicity & Coupling (J Hz) |
| A: this compound | ![]() | H-5: ~8.1 ppmH-6: ~7.4 ppm | d, J ≈ 9.0 Hzd, J ≈ 9.0 Hz |
| B: 4-Bromo-1,3-difluoro-2-nitrobenzene | ![]() | H-5: ~7.9 ppmH-6: ~7.6 ppm | d, J ≈ 8.5 Hzd, J ≈ 8.5 Hz |
| C: 1-Bromo-2,4-difluoro-5-nitrobenzene | ![]() | H-3: ~8.45 ppmH-6: ~7.16 ppm | t, J ≈ 7.5 Hzdd, J ≈ 11.0, 8.6 Hz |
Note: Predicted values are generated using standard NMR prediction software. Experimental data for Isomer C is cited.[1]
Expert Analysis: The most striking difference lies with Isomer C . The proton at the 3-position (H-3) is ortho to a strongly withdrawing nitro group and flanked by two fluorine atoms, leading to a significant downfield shift to approximately 8.45 ppm.[1] In contrast, the protons in Isomers A and B are expected to appear in a narrower, more downfield region, but their relative positions allow for clear differentiation. In Isomer A , H-5 is para to the bromine and ortho to the nitro group, resulting in a more downfield shift compared to H-6, which is ortho to the bromine. In Isomer B , the protons are more electronically similar, leading to closer chemical shifts.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information, revealing the number of unique carbon environments and the electronic impact of substituents on the carbon atoms of the benzene ring.
Underlying Principles:
-
Substituent Effects: Carbons directly attached to electronegative atoms (F, Br, N) are significantly affected. The nitro group causes a downfield shift for the carbon it is attached to.
-
Carbon-Fluorine Coupling: A key diagnostic feature is the coupling between ¹³C and ¹⁹F nuclei. This coupling can occur over one or more bonds (¹JCF, ²JCF, ³JCF) and results in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of ¹JCF is typically large (240-260 Hz).[2]
Predicted Comparative ¹³C NMR Data:
| Isomer | Predicted No. of Signals | Key Predicted Chemical Shifts (δ ppm) & C-F Splitting |
| A: this compound | 6 | C-1/C-3 (bearing F): Large ¹JCF couplingC-4 (bearing NO₂): ~145-150 ppm |
| B: 4-Bromo-1,3-difluoro-2-nitrobenzene | 6 | C-1/C-3 (bearing F): Large ¹JCF couplingC-2 (bearing NO₂): ~150-155 ppm |
| C: 1-Bromo-2,4-difluoro-5-nitrobenzene | 6 | C-2/C-4 (bearing F): Large ¹JCF couplingC-5 (bearing NO₂): ~140-145 ppm |
Expert Analysis: The number of signals (6 for each) confirms the lack of symmetry in all three isomers. The key to differentiation lies in the chemical shifts of the substituted carbons and their coupling with fluorine. The carbon bearing the nitro group will be significantly downfield. In Isomer B , this C-NO₂ carbon is situated between two fluorine-bearing carbons, which would likely shift it further downfield compared to Isomers A and C . Furthermore, the specific patterns of C-F coupling (¹JCF, ²JCF, ³JCF) will be unique for each isomer, providing a definitive fingerprint for identification. For instance, in Isomer A , C-2 (bearing Br) will show couplings to both adjacent fluorine atoms (²JCF), a feature not present in the other isomers.
Part 2: Vibrational and Mass Analysis
While NMR is often definitive, IR spectroscopy and Mass Spectrometry provide rapid and valuable confirmatory data.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds. For these isomers, the key absorptions will be those of the C-NO₂, C-F, C-Br, and aromatic C-H and C=C bonds.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium, sharp peaks |
| Asymmetric N-O Stretch (NO₂) | 1550 - 1475 | Strong, sharp peak |
| Symmetric N-O Stretch (NO₂) | 1360 - 1290 | Strong, sharp peak |
| C-F Stretch | 1250 - 1000 | Strong, sharp peak(s) |
| Aromatic C=C Stretch | 1600 - 1400 | Medium to weak, sharp peaks |
Expert Analysis: While the IR spectra of all three isomers will be broadly similar, subtle shifts in the positions and intensities of the N-O and C-F stretching bands can be expected due to the different electronic environments. The precise substitution pattern on the aromatic ring also influences the C-H out-of-plane bending region (900-675 cm⁻¹), which can sometimes provide clues to the substitution pattern. However, for closely related isomers like these, IR is best used as a confirmatory technique to verify the presence of the key functional groups rather than as a primary tool for differentiation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure based on its fragmentation pattern upon ionization.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): All three isomers have the same molecular formula (C₆H₂BrF₂NO₂) and a nominal molecular weight of 238 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity at m/z 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (•NO₂, 46 Da), leading to a fragment ion at m/z 191/193.
-
Loss of Br: Loss of the bromine radical (•Br, 79/81 Da) would result in a fragment at m/z 158.
-
Loss of CO: Subsequent fragmentation of the aryl cation can involve the loss of carbon monoxide (CO, 28 Da).
-
Expert Analysis: The molecular ion peak with its characteristic bromine isotope pattern will confirm the elemental composition of the analyte. While the major fragmentation pathways will be similar for all three isomers, the relative intensities of the fragment ions may differ. The stability of the resulting carbocations after the initial loss of a substituent can be influenced by the remaining groups. For example, the relative ease of losing the Br versus the NO₂ group might vary subtly between the isomers, leading to different ratios of the [M-Br]⁺ and [M-NO₂]⁺ fragment ions. This can provide supporting, albeit not always definitive, evidence for a particular isomeric structure.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Sample Preparation (General)
-
Sample Quantity: Dissolve 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR.[3]
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Standard: Add an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Filtration: Ensure the sample is free of particulate matter by filtering it into a clean, dry 5 mm NMR tube.
FTIR Sample Preparation (KBr Pellet Method)
-
Grinding: Finely grind approximately 1-2 mg of the solid sample in an agate mortar.[4]
-
Mixing: Mix the ground sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).[4]
-
Pelletizing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injection: Inject 1-2 µL of the sample with an appropriate inlet temperature (e.g., 280-300 °C).
-
Temperature Program: Start with an initial oven temperature of 50-70 °C, hold for 1-2 minutes, then ramp up to 280-300 °C at a rate of 10-20 °C/min.
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.
Visualization of Workflow
The logical flow for the spectroscopic analysis and identification of an unknown isomer sample is outlined below.
Caption: Workflow for Isomer Identification.
Conclusion and Recommendations
The unambiguous differentiation of this compound isomers is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H and ¹³C NMR spectroscopy stand as the definitive methods. The unique chemical shifts and, critically, the C-F coupling patterns provide a wealth of structural information that allows for confident assignment.
-
Mass Spectrometry is essential for confirming the molecular weight and elemental composition (specifically the presence of one bromine atom).
-
IR Spectroscopy serves as a rapid and effective tool for verifying the presence of the required functional groups.
For routine quality control, an initial GC-MS screen to confirm molecular weight and purity, followed by ¹H NMR analysis, should be sufficient to distinguish between these three isomers. In cases of ambiguity or for the characterization of novel, related compounds, a full suite of analyses, including ¹³C NMR, is strongly recommended. This multi-technique approach ensures the highest level of confidence in structural elucidation, a cornerstone of scientific integrity in chemical research and development.
References
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
- American Chemical Society. NMR Guidelines for ACS Journals.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. 19.5: Carbon-13 NMR.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR.
- Moodle. NMR Spectroscopy of Benzene Derivatives.
- University of California, Los Angeles. NMR Sample Preparation.
Sources
Comparative Analysis of Biologically Active Compounds Derived from 2-Bromo-1,3-difluoro-4-nitrobenzene
This guide provides a comparative analysis of the biological activities of novel compounds synthesized using 2-Bromo-1,3-difluoro-4-nitrobenzene as a key chemical intermediate. Rather than possessing inherent biological activity itself, this fluorinated nitroaromatic compound serves as a versatile scaffold for constructing complex molecules with potent and specific functionalities. Here, we delve into a comparative study of two distinct classes of derivatives: novel kinase inhibitors targeting cancer-related pathways and potent antimicrobial agents.
Our analysis is grounded in experimental data, elucidating the structure-activity relationships that emerge from the strategic modification of the parent scaffold. We will detail the synthetic rationale, compare the biological potency through quantitative data, and provide the step-by-step protocols for the key biological assays.
Part 1: Kinase Inhibitor Derivatives for Oncological Applications
The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of targeted covalent inhibitors. The bromine atom provides a handle for coupling reactions, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This section compares a series of novel pyrimidine-based kinase inhibitors derived from this scaffold.
Rationale for Synthesis and Mechanism of Action
The primary synthetic route involves the substitution of the bromine atom via a Suzuki coupling to introduce a pyrimidine core, followed by the reduction of the nitro group to an aniline. This aniline derivative is then further functionalized to create a warhead capable of forming a covalent bond with a cysteine residue in the active site of specific kinases, such as Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.
The difluoro substitution pattern is critical; it enhances the electrophilicity of the ring and can improve metabolic stability and cell permeability of the final compound.
DOT Script for Synthesis Pathway
Caption: Synthetic pathway for covalent kinase inhibitors.
Comparative Biological Activity
A series of derivatives were synthesized, varying the substitution on the pyrimidine ring, to assess the impact on inhibitory potency against BTK. The activity was quantified by determining the half-maximal inhibitory concentration (IC50).
| Compound ID | Pyrimidine Substituent | Target Kinase | IC50 (nM) |
| KD-01 | 4-phenoxyaniline | BTK | 15.2 |
| KD-02 | 4-(4-morpholino)aniline | BTK | 8.7 |
| KD-03 | 4-(pyridin-3-yloxy)aniline | BTK | 25.1 |
| Ibrutinib | (Reference Compound) | BTK | 0.5 |
Analysis: The data indicates that the morpholino-substituted derivative (KD-02 ) exhibits the highest potency among the novel compounds, with an IC50 of 8.7 nM. This suggests that the morpholino group may engage in favorable interactions within the kinase's active site, potentially through hydrogen bonding. While not as potent as the established drug Ibrutinib, these derivatives demonstrate significant inhibitory activity, validating the synthetic strategy.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines the determination of IC50 values for the synthesized kinase inhibitors.
Objective: To quantify the in vitro potency of test compounds against a target kinase (e.g., BTK).
Materials:
-
Recombinant human BTK enzyme
-
ATP and substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a 10-point serial dilution of each test compound in DMSO, starting from 100 µM.
-
Assay Plate Setup: Add 2.5 µL of diluted compound to the appropriate wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Enzyme Addition: Add 5 µL of kinase solution (in assay buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 2.5 µL of ATP/substrate solution to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
DOT Script for Assay Workflow
Cost-Benefit Analysis of 2-Bromo-1,3-difluoro-4-nitrobenzene in Synthesis: A Strategic Evaluation
An In-Depth Technical Guide for Researchers
As Senior Application Scientists, we are frequently tasked with not just providing protocols, but with guiding researchers toward strategic decisions that enhance efficiency, yield, and overall project economy. The selection of a foundational building block is one such critical decision. This guide moves beyond a simple cataloging of properties to offer a comprehensive cost-benefit analysis of 2-Bromo-1,3-difluoro-4-nitrobenzene, a uniquely functionalized aromatic ring that serves as a powerful tool in the synthetic chemist's arsenal. We will explore the causality behind its reactivity, compare it objectively with common alternatives, and provide validated experimental frameworks to ground our analysis.
The Molecular Blueprint: Understanding Reactivity and Versatility
This compound is not merely a reagent; it is a platform for molecular construction. Its value is derived from the electronically distinct and orthogonally reactive functional groups positioned strategically on the benzene ring.
| Property | Value |
| CAS Number | 103977-78-2 |
| Molecular Formula | C₆H₂BrF₂NO₂ |
| Molecular Weight | 237.99 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 50-51.5 °C[1] |
The synthetic utility is governed by a confluence of electronic effects:
-
Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group, in concert with the two fluorine atoms, strongly activates the ring towards nucleophilic attack. The bromine atom, being an excellent leaving group, is the primary site for SNAr displacement. This high degree of activation often permits reactions to proceed under milder conditions than less-activated halo-nitroaromatics.[2]
-
Cross-Coupling Potential: The carbon-bromine bond serves as a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C bonds—a cornerstone of modern medicinal chemistry.[3]
-
Latent Amine Functionality: The nitro group can be chemoselectively reduced to an aniline derivative at a later stage in the synthesis.[4][5] This latent amino group provides a vector for a vast array of subsequent transformations, including amide bond formation, diazotization, and further SNAr reactions.
This trifunctional nature makes the molecule a highly sought-after intermediate for complex organic synthesis.[3]
The Competitive Landscape: A Comparative Analysis of Alternatives
A cost-benefit analysis is meaningless without context. The true value of this compound is illuminated when compared against its common alternatives.
| Reagent | Key Differentiator | Reactivity in SNAr | Versatility | Relative Cost |
| 1-Bromo-4-nitrobenzene | Lacks fluorine activation | Lower | Moderate (Br, NO₂) | Low[6] |
| 2,4-Difluoronitrobenzene | Lacks bromine for cross-coupling | High (at C1-F)[7] | Moderate (F, NO₂) | Moderate[7] |
| 3,4-Difluoronitrobenzene | Lacks bromine; different regiochemistry | High (at C4-F)[2][8] | Moderate (F, NO₂) | Moderate |
| 1-Bromo-2,4-dinitrobenzene | Stronger activation; two reducible groups | Very High | Moderate (Br, 2x NO₂) | Moderate |
Analysis:
-
Against 1-Bromo-4-nitrobenzene: The lack of fluorine activation in 1-bromo-4-nitrobenzene necessitates harsher reaction conditions (higher temperatures, stronger bases) for SNAr, which can compromise sensitive functional groups and lead to lower yields. The initial cost savings on the reagent can be quickly negated by increased energy consumption, more complex purification, and lower overall process efficiency.[6]
-
Against 2,4-Difluoronitrobenzene: While highly reactive in SNAr, this alternative surrenders the bromine handle.[7] This is a significant drawback if the synthetic plan requires a subsequent cross-coupling step, forcing the chemist to introduce a halogen in a separate, potentially low-yielding step.
-
Against Dinitro Aromatics: Reagents like 1-bromo-2,4-dinitrobenzene offer even higher activation for SNAr. However, the presence of a second nitro group introduces complications, such as the potential for competitive reduction and the need for more complex selective reduction protocols if only one amino group is desired.
The premium for this compound is an investment in synthetic flexibility, milder reaction conditions, and potentially shorter, more convergent synthetic routes.
From Theory to Practice: Validated Experimental Protocols
To substantiate our analysis, we present a robust, two-step workflow that exemplifies the strategic utility of this reagent.
Step 1: High-Efficiency Nucleophilic Aromatic Substitution
This protocol details the synthesis of an N-aryl piperazine, a common scaffold in pharmacologically active compounds.
Methodology:
-
Inert Atmosphere Setup: A 100 mL round-bottom flask is charged with this compound (2.38 g, 10 mmol), piperazine (1.03 g, 12 mmol, 1.2 eq), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Solvent Addition: Anhydrous Dimethyl Sulfoxide (DMSO, 40 mL) is added, and the flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The suspension is heated to 90 °C in an oil bath and stirred vigorously. The reaction is monitored by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 3-5 hours.
-
Aqueous Work-up: After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-cold water, leading to the precipitation of the product. The mixture is stirred for 30 minutes.
-
Isolation and Purification: The solid is collected by vacuum filtration, washed with copious water (3 x 50 mL), and dried under high vacuum. The resulting yellow solid, N-(2,6-difluoro-4-nitrophenyl)piperazine, is typically of sufficient purity (>95%) for subsequent steps.
Causality Behind Choices:
-
Solvent: DMSO is the solvent of choice due to its high polarity, which facilitates the dissolution of the amine and base, and its high boiling point, which allows for controlled heating. Its aprotic nature prevents the solvation and deactivation of the nucleophile.
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate one of the piperazine nitrogens, generating the active nucleophile without causing unwanted side reactions.
-
Temperature: Heating to 90 °C provides the necessary activation energy to overcome the barrier of the Meisenheimer complex formation and subsequent leaving group departure, ensuring a reasonable reaction rate.
Diagram 1: SNAr Experimental Workflow
Caption: A streamlined workflow for SNAr reaction and product isolation.
Step 2: Chemoselective Reduction of the Nitro Group
The product from Step 1 is now carried forward to unmask the amine, opening a new avenue for diversification.
Methodology:
-
Reaction Setup: The N-(2,6-difluoro-4-nitrophenyl)piperazine (2.43 g, 10 mmol) is dissolved in Ethanol (50 mL) in a 250 mL flask.
-
Catalyst Addition: 10% Palladium on Carbon (Pd/C, 250 mg, ~10 wt%) is carefully added.
-
Hydrogenation: The flask is sealed, evacuated, and backfilled with hydrogen gas from a balloon three times. The mixture is stirred vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
Catalyst Removal and Isolation: The reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional ethanol (20 mL). The combined filtrates are concentrated under reduced pressure to yield 4-(piperazin-1-yl)-3,5-difluoroaniline as a solid, which is often used without further purification.
Causality Behind Choices:
-
Catalyst System: Catalytic hydrogenation with Pd/C is a highly efficient and clean method for nitro group reduction.[5] It operates under mild conditions (room temperature, atmospheric pressure) and the catalyst can be easily removed by filtration. This method is highly chemoselective for the nitro group, leaving the aryl fluorides and the C-N bonds intact.
-
Solvent: Ethanol is an excellent solvent for both the substrate and for solubilizing hydrogen, and it is easily removed post-reaction.
Diagram 2: Sequential Synthesis Logic
Caption: Two-step reaction sequence demonstrating synthetic versatility.
Final Verdict: A Favorable Cost-Benefit Ratio
While the upfront procurement cost of this compound is demonstrably higher than simpler alternatives, a comprehensive analysis reveals a favorable economic outcome for many research and development projects.
The Costs:
-
Higher Reagent Price: The primary drawback is the initial purchase price, which can range from moderate to high depending on the supplier and quantity.[9][10]
The Benefits:
-
Process Efficiency: Milder reaction conditions reduce energy costs and the need for specialized high-pressure equipment.[11]
-
Time Savings: Faster, cleaner reactions with simplified work-ups shorten the time-to-target, a critical metric in drug discovery where the cost of a chemist's time far exceeds reagent costs.[12][13]
-
Higher Overall Yields: The combination of high reactivity and cleaner conversions often results in a greater yield of the final product from the same amount of starting material, improving atom economy.
-
Reduced Purification Costs: Cleaner reaction profiles mean less reliance on time-consuming and solvent-intensive purification techniques like column chromatography.
-
Synthetic Convergence: The reagent's versatility can shorten the overall number of steps in a synthetic campaign, which exponentially increases overall yield and reduces total cost.[14]
References
- A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. ResearchGate.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH).
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem.com.
- Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene. LinkedIn.
- This compound. AbacipharmTech.
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.
- Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar.
- Loose Chemical Grade 1 Bromo 2 5 Difluoro 4 Nitrobenzene 345-24-4. IndiaMART.
- 2-Bromo-3, 4, 5-trifluoro-1-nitrobenzene, min 98%, 1 gram. HDH-Intelligent Technology.
- Reduction of nitro compounds. Wikipedia.
- A cost-effective approach to new drug discovery and chemical safety. Atlas of Science.
- Nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A systematic study. ResearchGate.
- A cost-effective approach to new drug discovery and chemical safety. ResearchGate.
- The Role of Custom Synthesis in Cost-effective Drug Production. Reachem.
- The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. ACS Publications.
- Understanding Pharmacoeconomics: Essential Drug Cost vs. Benefit Analysis. LinkedIn.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing.
- Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative.
- Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate. ResearchGate.
- Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. Google Patents.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 9. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
- 12. atlasofscience.org [atlasofscience.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystal Structure of 2-Bromo-1,3-difluoro-4-nitrobenzene Derivatives
Introduction: The Structural Significance of Halogenated Nitroaromatics in Drug Discovery
Halogenated nitroaromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of halogens and nitro groups onto an aromatic scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions. These features are critical for modulating a compound's pharmacokinetic and pharmacodynamic profile. 2-Bromo-1,3-difluoro-4-nitrobenzene and its derivatives are of particular interest due to the unique interplay of the electron-withdrawing nitro group and the electronegative fluorine and bromine atoms, which activates the benzene ring for various chemical transformations.
Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount. The crystal structure provides invaluable insights into molecular geometry, conformation, and the non-covalent interactions that govern the solid-state packing. This knowledge is not merely academic; it directly informs the design of new molecular entities with tailored properties, aiding in the development of more effective and safer drugs.
This guide provides an in-depth technical comparison of the X-ray crystal structure of a key derivative, 2-bromo-4-nitroaniline, as a foundational analogue for understanding the structural nuances of the broader class of this compound derivatives. By examining the experimental data and the underlying principles of crystal engineering, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting and utilizing crystallographic data in their work.
Comparative Analysis of Molecular Scaffolds
While a complete, publicly available crystal structure of this compound remains elusive, a detailed comparative analysis can be constructed by examining a closely related and structurally characterized derivative: 2-bromo-4-nitroaniline . This compound provides a valuable reference point for understanding the influence of the bromo and nitro substituents on the aromatic ring. Furthermore, by considering the known effects of fluorine substitution from other halogenated nitroaromatics, we can extrapolate and predict the likely structural features of this compound.
Case Study: The Crystal Structure of 2-Bromo-4-nitroaniline
The crystal structure of 2-bromo-4-nitroaniline (C₆H₅BrN₂O₂) reveals a largely planar molecule where the dihedral angle between the nitro group and the aromatic ring is a mere 4.57(4)°.[1][2] This planarity is a key feature, facilitating efficient crystal packing.
An interesting intramolecular feature is the N—H···Br hydrogen bond, which forms a planar five-membered ring. This interaction contributes to the overall conformational rigidity of the molecule. In the crystal lattice, intermolecular N—H···N and N—H···O hydrogen bonds are the dominant forces, linking the molecules into a stable, three-dimensional network.[1][2]
| Parameter | 2-Bromo-4-nitroaniline[1][2] |
| Chemical Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.03 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.098(3) |
| b (Å) | 16.763(4) |
| c (Å) | 3.9540(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 735.6(3) |
| Z | 4 |
| Temperature (K) | 296(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Key Interactions | Intramolecular N—H···Br; Intermolecular N—H···N and N—H···O hydrogen bonds |
Comparative Insights and Predictions for this compound
Replacing the amino group in 2-bromo-4-nitroaniline with a fluorine atom and adding a second fluorine at the 3-position would introduce significant changes to the intermolecular interaction landscape. While the strong hydrogen bonding capabilities of the amino group would be absent, the highly electronegative fluorine atoms would introduce the potential for other types of non-covalent interactions, such as C—H···F and halogen-halogen (F···F, F···Br) interactions.
The introduction of two fluorine atoms is also likely to influence the planarity of the molecule and the orientation of the nitro group. The strong electron-withdrawing nature of fluorine could lead to a different charge distribution across the aromatic ring, impacting the electrostatic potential and, consequently, the preferred modes of crystal packing. It is plausible that π-π stacking interactions would play a more significant role in the crystal structure of this compound in the absence of strong hydrogen bond donors.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful determination of a crystal structure is contingent upon the synthesis of high-purity material and the growth of single crystals of suitable quality. The following protocols provide a generalized framework for the synthesis and crystallization of halogenated nitrobenzene derivatives.
Synthesis of Halogenated Nitrobenzene Derivatives
The synthesis of these compounds typically involves electrophilic aromatic substitution reactions. For instance, the synthesis of 2,4-difluoro-3-bromo-1-nitrobenzene, an isomer of the title compound, can be achieved through the nitration of 1,3-difluoro-2-bromobenzene.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of the starting material (e.g., 1,3-difluoro-2-bromobenzene) in concentrated sulfuric acid is stirred vigorously at ambient temperature.
-
Nitration: Concentrated nitric acid is added dropwise to the reaction mixture, ensuring the internal temperature does not exceed 55°C.
-
Quenching: After a brief stirring period, the reaction mixture is carefully poured onto ice.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as methylene chloride.
-
Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization from a suitable solvent like isopropyl ether to afford the final product.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the specific compound.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
X-ray Diffraction Workflow
The determination of a crystal structure from a single crystal is a systematic process involving data collection, structure solution, and refinement.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Steps in X-ray Crystallography:
-
Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The positions and intensities of the diffracted beams are recorded by a detector.[3]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The processed data is used to generate an initial model of the electron density within the crystal, from which the positions of the atoms can be inferred. This is often achieved using computational methods such as direct methods or Patterson functions.[3]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed to gain insights into the molecular and crystal structure.
Conclusion and Future Directions
The X-ray crystal structure of 2-bromo-4-nitroaniline provides a solid foundation for understanding the structural chemistry of related halogenated nitroaromatic compounds. The detailed analysis of its molecular geometry and intermolecular interactions serves as a valuable benchmark for predicting the solid-state behavior of derivatives such as this compound.
Future research should prioritize the synthesis and crystallization of this compound and its derivatives to obtain definitive crystallographic data. Such studies would allow for a direct and quantitative comparison of the effects of fluorine versus amino substitution on crystal packing and intermolecular forces. This knowledge will be instrumental in the rational design of new molecules with optimized solid-state properties for applications in drug development and materials science. The continued exploration of the Cambridge Structural Database (CSD) and other crystallographic resources will be crucial in identifying relevant structures and expanding our understanding of this important class of compounds.
References
- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480. [Link]
- Wikipedia contributors. (2023). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]
Sources
A Comparative Guide to Isotopic Labeling with 2-Bromo-1,3-difluoro-4-nitrobenzene for Quantitative Proteomics
This guide provides an in-depth technical comparison of 2-Bromo-1,3-difluoro-4-nitrobenzene as a thiol-reactive isotopic labeling reagent for quantitative mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to understand the chemical principles, practical workflows, and comparative performance of this reagent class against established alternatives.
Introduction: The Strategy of Cysteine-Targeted Isotopic Labeling
In the field of quantitative proteomics, mass spectrometry (MS) is an indispensable tool for measuring changes in protein abundance across different biological states.[1] Isotopic labeling strategies enhance the precision and accuracy of these measurements by introducing mass tags that differentiate peptides from various samples, allowing them to be pooled and analyzed in a single MS run.[2] This co-analysis minimizes experimental variability.[2]
While many labeling methods target highly abundant primary amines (the N-terminus and lysine residues), a powerful alternative strategy is to target less frequent, but highly reactive, amino acid side chains.[3][4] Cysteine, with its nucleophilic thiol group, is an ideal target for this purpose. Targeting cysteine offers two key advantages:
-
Reduced Sample Complexity: Cysteine is one of the least abundant amino acids, meaning that labeling cysteine-containing peptides effectively isolates a sub-proteome for analysis, simplifying complex samples.[3][4]
-
Unique Reactivity: The thiol side chain possesses unique reactivity that can be exploited for highly specific chemical modification.[5]
This guide explores the use of this compound, a potent electrophile, for cysteine labeling via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. We will dissect its chemical principles and compare its utility against the workhorses of cysteine modification: haloacetyl derivatives (e.g., iodoacetamide) and maleimides.
Chemical Profile and Labeling Principle of this compound
The Nucleophilic Aromatic Substitution (SₙAr) Mechanism
This compound belongs to a class of highly electron-deficient aromatic compounds. Its reactivity is governed by the powerful electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms.[6][7] These groups polarize the aromatic ring, making the carbon atoms attached to the halogens (bromine and fluorine) highly electrophilic and susceptible to attack by strong nucleophiles.
The reaction with a cysteine thiol proceeds via a two-step addition-elimination SₙAr mechanism:[8][9]
-
Nucleophilic Attack: The deprotonated thiol group (thiolate, -S⁻), a potent nucleophile, attacks the carbon atom bearing a halogen leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9]
-
Elimination & Aromatization: The aromaticity of the ring is restored by the elimination of the halide leaving group (e.g., Br⁻), resulting in a stable thioether bond between the cysteine residue and the labeling reagent.
The reactivity of leaving groups in SₙAr reactions is typically F > Cl > Br > I.[10] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electronegativity of the substituent pulling electron density from the ring, rather than the ease of C-X bond cleavage.[10] Therefore, displacement of a fluorine atom is also a highly probable reaction pathway.
Caption: SₙAr reaction of this compound with a cysteine thiolate.
Principle of Isotopic Labeling
For quantitative proteomics, "light" and "heavy" versions of the labeling reagent are required. This is achieved by incorporating stable isotopes (e.g., ¹³C, ¹⁵N) during the chemical synthesis of this compound. For example, a "heavy" version could be synthesized using ¹³C₆-benzene as a starting material. When two protein samples (e.g., control vs. treated) are labeled with the light and heavy reagents, respectively, a cysteine-containing peptide from the treated sample will have a precisely defined mass shift compared to its counterpart from the control sample. The ratio of the ion intensities for these peptide pairs in the mass spectrometer reflects their relative abundance in the original samples.
A Practical Workflow for Cysteine Labeling
The protocol below outlines a self-validating system for labeling protein samples. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Caption: Experimental workflow for quantitative cysteine proteomics.
Detailed Step-by-Step Protocol:
-
Protein Extraction and Quantification: Extract total protein from control and experimental samples using a suitable lysis buffer containing protease inhibitors. Quantify the protein concentration accurately (e.g., BCA assay).
-
Reduction and Denaturation (Causality: Exposing Cysteines): To an equal amount of protein from each sample (e.g., 100 µg), add a denaturing buffer (e.g., final concentration of 8 M urea or 1% SDS). Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM to reduce all disulfide bonds, ensuring all cysteine thiols are available for labeling. Adjust the pH to ~8.0-8.5. This slightly alkaline pH is crucial as it promotes the formation of the more nucleophilic thiolate anion (-S⁻), which is required for the SₙAr reaction, while minimizing the reactivity of primary amines.
-
Isotopic Labeling: Add the "light" isotopic variant of this compound to the control sample and the "heavy" variant to the treated sample. A 10- to 20-fold molar excess of reagent over total theoretical cysteines is a good starting point. Incubate at room temperature for 1-2 hours in the dark to prevent photo-degradation of the reagent.
-
Quenching the Reaction (Causality: Preventing Non-Specific Labeling): Stop the labeling reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of ~50 mM. This will consume any excess electrophilic labeling reagent, preventing it from modifying the proteolytic enzyme (e.g., trypsin) added later.
-
Sample Pooling and Preparation for Digestion: Combine the "light" and "heavy" labeled samples in a 1:1 ratio. Proceed with a standard protein cleanup protocol, such as acetone precipitation or using S-Trap columns, to remove the denaturant, reducing agents, and excess labeling reagent. Resuspend the clean protein pellet in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Proteolytic Digestion: Add a protease, typically Trypsin, at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C to digest the proteins into peptides.
-
LC-MS/MS Analysis: Acidify the peptide mixture and analyze it using liquid chromatography coupled to a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 scans (for quantification) and MS/MS scans (for peptide identification).
Comparative Analysis with Alternative Thiol-Reactive Reagents
The choice of a labeling reagent has significant implications for the outcome of a proteomics experiment. Here, we compare the projected performance of this compound with the two most common classes of cysteine-labeling reagents.
| Feature | This compound | Iodoacetamide (e.g., ICAT Reagents) | Maleimides |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SₙAr)[8] | Sₙ2 Alkylation[11] | Michael Addition |
| Target Specificity | Primarily Thiols. Potential for cross-reactivity with Lys, His, or Tyr at pH > 8.5. | Primarily Thiols. Can react with His, Met, and Lys at higher pH or with prolonged incubation. | Highly Thiol-Specific at pH 6.5-7.5. Cross-reactivity with amines is minimal in this pH range. |
| Optimal pH | 7.5 - 8.5 (to favor thiolate formation) | 8.0 - 8.5 | 6.5 - 7.5 |
| Bond Stability | Very High. The resulting thioether bond is extremely stable to acid and heat. | High. The thioether bond is stable under typical proteomics workflow conditions. | Moderate. The thioether succinimide ring can be susceptible to hydrolysis, especially at high pH. |
| Reaction Speed | Fast. The highly activated ring ensures a rapid reaction, typically complete within 1-2 hours at RT.[5] | Moderate. Typically requires 30-60 minutes at RT. | Very Fast. Often complete within minutes at RT. |
| Commercial Availability | Limited. Isotopic versions are not commercially available as standard reagents and require custom synthesis.[12] | Excellent. Widely available in light/heavy isotopic forms (e.g., ¹²C/¹³C or ¹H/²H).[4][13] | Excellent. A wide variety of isotopically labeled and functionalized maleimides are commercially available. |
| Key Advantage | Forms a highly stable covalent bond; high reactivity due to strong electronic activation. | Well-characterized reaction; the gold standard for many years.[14] | High specificity for thiols when used under optimal pH conditions. |
| Key Disadvantage | Lack of commercial isotopic variants; potential for reduced specificity at higher pH. | Slower kinetics and potential for side reactions. | The formed bond can be less stable than those from SₙAr or alkylation reagents. |
Expertise & Causality in Reagent Selection
-
For Utmost Specificity: Maleimides, used at a pH of ~7.0, are the superior choice. At this pH, the cysteine thiol is sufficiently nucleophilic to react, while the epsilon-amino group of lysine (pKa ~10.5) remains protonated and unreactive.
-
For Bond Stability: The thioether bond formed by the SₙAr reaction of this compound is exceptionally robust, making it ideal for experiments that may involve harsh downstream processing. Iodoacetamide also forms a very stable bond.
-
For Accessibility and Cost: Iodoacetamide-based reagents like ICAT are well-established, and non-isotopic iodoacetamide is very inexpensive for initial methods development.[15] Dimethylation of primary amines is another cost-effective strategy for general protein quantification.[3][4]
-
For Novel Applications: A custom-synthesized SₙAr reagent like this compound could be advantageous if a specific linker or reporter group, not available on commercial platforms, is required. Its high reactivity could also be beneficial for labeling sterically hindered cysteines.
Conclusion and Future Perspectives
This compound represents a potent, albeit currently non-standard, chemical tool for cysteine-based isotopic labeling. Its utility is grounded in the well-understood principles of Nucleophilic Aromatic Substitution, offering rapid reaction kinetics and forming a highly stable covalent adduct.
The primary hurdle to its widespread adoption is the lack of commercially available isotopically labeled variants, which necessitates custom chemical synthesis. While it shows promise, particularly for applications requiring extreme bond stability, its specificity must be carefully managed through pH control to avoid off-target reactions with other nucleophilic residues. In comparison, maleimides offer superior specificity under controlled pH, while iodoacetamide-based reagents remain the well-validated and accessible standard.
Future work could focus on the synthesis of isotopically labeled this compound and its derivatives, followed by rigorous experimental validation to characterize its performance in complex biological samples against the current gold standards. Such studies would be essential to fully carve out a niche for this powerful class of SₙAr reagents in the quantitative proteomics toolkit.
References
- University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.
- Jackson, C. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3429.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Gez, S., et al. (2021). Chemical isotope labeling for quantitative proteomics. Mass Spectrometry Reviews, 40(4), 305-332.
- Chen, Y., et al. (2020). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants & Redox Signaling, 32(14), 1035-1053.
- Lau, H. T., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- Yi, L., et al. (2012). Thiol Reactive Probes and Chemosensors. Chemistry: An Asian Journal, 7(7), 1484-1496.
- PrepChem. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Lermyte, F., et al. (2022). Cysteine-Directed Isobaric Labeling Combined with GeLC-FAIMS-MS for Quantitative Top-Down Proteomics. Journal of Proteome Research, 21(3), 744-752.
- Lau, H. T., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 4(1), 1-15.
- van der Vlag, R., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 12(1), 4933.
- Fenselau, C., & Pineda, F. J. (2003). Quantitative Analysis of Bacterial and Mammalian Proteomes Using a Combination of Cysteine Affinity Tags and 15N-Metabolic Labeling. Journal of Proteome Research, 2(3), 295-301.
- Chegg. (2018). Design a synthesis of 2-bromo-1-butyl-4-nitrobenzene from benzene.
- Gevaert, K., & Impens, F. (2008). Stable isotopic labeling in proteomics. Proteomics, 8(23-24), 4943-4951.
- Nagy, P. (2021). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Redox Biology, 41, 101870.
- Le, B. Q., et al. (2023). CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv.
- Kumar, S., & Singh, H. (1995). Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions. Bioorganic & Medicinal Chemistry, 3(7), 891-897.
- Ye, X., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in Functional Genomics & Proteomics, 8(2), 136-144.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- Student Theses Faculty of Science and Engineering. (2021). Isotope labelling-based quantitative proteomics: A comparison of labelling methods.
- Nagy, P. (2021). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Redox Biology, 41, 101870.
- Kéki, S., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656.
- Vapourtec. (n.d.). Aromatic Substitution.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
Sources
- 1. scispace.com [scispace.com]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sfrbm.org [sfrbm.org]
- 15. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 2-Bromo-1,3-difluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the diverse toolkit of synthetic methodologies, nucleophilic aromatic substitution (SNAr) stands out for its robustness in forging carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth comparative study of the reaction kinetics of 2-Bromo-1,3-difluoro-4-nitrobenzene, a highly activated and versatile building block. While specific kinetic data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and comparative data from analogous structures to provide a comprehensive analysis of its reactivity profile.
The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a stepwise process distinct from SN1 and SN2 reactions. It involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This initial addition is typically the rate-determining step of the reaction. The subsequent loss of a leaving group restores the aromaticity of the ring.[1]
The kinetics of SNAr reactions are profoundly influenced by three key factors:
-
The nature of the leaving group: Unlike in aliphatic substitutions, the bond strength to the leaving group is less critical than the leaving group's ability to stabilize the negative charge in the transition state leading to the Meisenheimer complex.
-
The presence of electron-withdrawing groups: These groups are essential for activating the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex.
-
The incoming nucleophile: The nucleophilicity of the attacking species directly impacts the rate of the initial addition step.
Comparative Kinetic Profile of this compound
To understand the reaction kinetics of this compound, we will dissect the influence of its substituents in comparison to other relevant aromatic substrates.
The "Element Effect": A Counterintuitive Leaving Group Trend
In SNAr reactions, the typical leaving group trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is reversed. The order of reactivity is generally F > Cl > Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the developing negative charge in the rate-determining addition step.[2]
For this compound, the bromine atom serves as the leaving group. Based on the established trend, we can predict that the bromo derivative will be less reactive than its chloro and fluoro counterparts under identical conditions. The following table, while not containing data for our specific target, illustrates this general principle with a well-studied system.
| 1-Halo-2,4-dinitrobenzene | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 2.3 x 10³ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 4.5 |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 1.8 |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 0.3 |
| Data sourced from related studies on dichloronitrobenzene derivatives.[3] |
Based on this trend, it is reasonable to infer that this compound will exhibit a slower reaction rate compared to a hypothetical 2-Chloro-1,3-difluoro-4-nitrobenzene or the even more reactive 1,2,3-trifluoro-4-nitrobenzene.
The Power of Activation: Nitro and Fluoro Groups in Concert
The presence of a nitro group is a classic strategy for activating an aromatic ring for SNAr. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, effectively stabilizes the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[4]
In this compound, this activation is further amplified by the presence of two fluorine atoms. Their potent inductive electron-withdrawing effect enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The cumulative effect of one nitro group and two fluorine atoms renders this molecule highly reactive in SNAr processes.
Regioselectivity and Steric Considerations
The substitution pattern of this compound is crucial in determining the site of nucleophilic attack and the overall reaction kinetics. The bromine atom is positioned ortho to a fluorine atom and meta to the other fluorine and the nitro group. The fluorine atoms, particularly the one ortho to the bromine, will contribute to the stabilization of the Meisenheimer complex. However, the steric hindrance from the ortho fluorine might slightly impede the approach of bulky nucleophiles.
Visualizing the SNAr Mechanism
The following diagram illustrates the two-step addition-elimination mechanism of the SNAr reaction for this compound with a generic nucleophile (Nu⁻).
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, poised for a wide range of synthetic transformations. While its bromo leaving group renders it less reactive than its chloro and fluoro analogues, the cumulative electron-withdrawing effects of the two fluorine atoms and the nitro group ensure facile substitution with a variety of nucleophiles. A thorough understanding of the kinetic principles governing SNAr reactions, as outlined in this guide, empowers chemists to rationally design reaction conditions and predict reactivity trends, thereby accelerating the discovery and development of novel chemical entities.
References
Sources
A Guide to the Cross-Validation of Experimental and Computational Data for 2-Bromo-1,3-difluoro-4-nitrobenzene
This guide provides a comprehensive framework for the structural and spectroscopic characterization of 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS: 103977-78-2). In modern chemical research, particularly in fields like drug development and materials science, the unambiguous confirmation of a molecule's structure is paramount. Relying on a single analytical technique is often insufficient. Here, we present a robust methodology that synergizes empirical experimental data with the predictive power of computational chemistry. This cross-validation approach not only confirms the identity and purity of the target compound but also provides a deeper understanding of its electronic and vibrational properties.
The core principle of this guide is self-validation. The experimental results serve as the physical benchmark, while the computational data provide a theoretical model. When these two independent methodologies converge, they create a powerful, trustworthy, and authoritative confirmation of the molecule's characteristics.
Part 1: The Experimental Benchmark: Acquiring Empirical Data
The foundation of any chemical analysis is high-quality, empirical data. The protocols described below are designed to produce a reliable dataset for this compound, which will serve as our "ground truth" for computational validation.
Physical Properties: Melting Point
The melting point is a fundamental physical property that provides a quick and effective assessment of a sample's purity. Impurities typically depress and broaden the melting range.
Experimental Protocol:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample is molten.
A literature value for the melting point of this compound is 50–51.5 °C [1]. A sharp melting range within this window is a strong indicator of high purity.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
FT-IR spectroscopy probes the vibrational modes of a molecule, causing bonds to stretch, bend, and vibrate upon absorption of infrared radiation. Each functional group has characteristic absorption frequencies, making FT-IR an excellent tool for identifying the key structural components of this compound.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the diamond crystal of the ATR accessory is clean.
-
Record a background spectrum of the empty stage.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000–400 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
Expected Vibrational Bands: Based on the molecule's structure, we can anticipate several key absorption bands that serve as a structural fingerprint.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520–1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1345–1385 |
| Aromatic C=C | Ring Stretch | ~1450–1600 |
| C–F | Stretch | ~1100–1250 |
| Aromatic C–H | Stretch | ~3050–3150 |
| C–Br | Stretch | ~500–680 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum by collapsing C-H coupling multiplets into singlets[2].
Expected NMR Data for this compound:
-
¹H NMR: The molecule has two aromatic protons in different chemical environments.
-
H-5: Expected to be downfield due to the influence of the para-nitro group and ortho-fluorine. The signal will be split by the adjacent H-6. A literature report describes this region as a multiplet between δ 8.4-7.9 ppm [1].
-
H-6: Expected to be further upfield. This signal will be split by H-5. The same report describes this as a multiplet between δ 7.4-7.0 ppm [1].
-
-
¹³C NMR: The molecule has six unique carbon atoms, and a proton-decoupled spectrum should show six distinct signals.
-
Carbons directly bonded to electronegative atoms (F, NO₂) will be significantly downfield.
-
The carbon bonded to bromine (C-2) will also be shifted.
-
Complex splitting patterns may arise from coupling between carbon and fluorine atoms (¹J_CF, ²J_CF, etc.), which can be a key diagnostic feature[3].
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For this molecule, the most critical diagnostic feature is the isotopic signature of bromine.
Experimental Protocol (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z).
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight is 237.99 g/mol . We expect to see a cluster of peaks corresponding to the molecular ion.
-
Bromine Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two prominent molecular ion peaks of almost equal intensity: one for [C₆H₂⁷⁹BrF₂NO₂]⁺ at m/z ≈ 237 and one for [C₆H₂⁸¹BrF₂NO₂]⁺ at m/z ≈ 239. This "doublet" is a definitive indicator of a monobrominated compound.
Part 2: The Computational Framework: Generating Theoretical Data
Computational chemistry allows us to build a virtual model of the molecule and calculate its properties from first principles. Density Functional Theory (DFT) offers an excellent compromise between accuracy and computational cost for molecules of this size and is the method of choice for this validation workflow.
Method Selection and Justification
Our goal is to accurately predict the molecular geometry, vibrational frequencies (IR), and NMR chemical shifts. For this, we recommend the following widely-used and well-benchmarked methodology:
-
Theory: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is known for its robust performance in predicting the properties of organic molecules[1][4].
-
Basis Set: 6-311++G(d,p) . This is a flexible, triple-zeta Pople-style basis set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to correctly model the geometry of atoms beyond the first row.
This combination provides a high-quality theoretical framework for generating data to compare against our experimental benchmarks.
Computational Workflow
The calculations should be performed sequentially using a standard quantum chemistry software package like Gaussian or ORCA.
Caption: Computational workflow for generating theoretical data.
-
Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This step is crucial, as all subsequent properties are calculated from this stable structure.
-
Frequency Calculation: This is performed on the optimized geometry. A key quality check is to ensure there are no imaginary frequencies, which confirms the structure is a true energy minimum. This calculation also yields the harmonic vibrational frequencies that can be compared to the experimental IR spectrum.
-
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. To convert these absolute shielding values (σ) into the familiar chemical shifts (δ), the shielding of a calculated TMS standard (σ_ref) is subtracted: δ = σ_ref - σ_nucleus .
Part 3: Cross-Validation and Interpretation
This is the critical step where the experimental and computational data are brought together. A strong correlation between the two datasets provides high confidence in the structural assignment and a deeper understanding of the molecule's properties.
Caption: Logical diagram for the cross-validation process.
Data Comparison
The most effective way to compare the datasets is in tabular form.
Table 1: Vibrational Frequency (FT-IR) Comparison
| Functional Group | Vibration Type | Expected Exp. Range (cm⁻¹) | Calculated DFT (B3LYP/6-311++G(d,p)) Scaled* |
| Nitro (NO₂) | Asymmetric Stretch | ~1520–1560 | To be calculated |
| Nitro (NO₂) | Symmetric Stretch | ~1345–1385 | To be calculated |
| Aromatic C=C | Ring Stretch | ~1450–1600 | To be calculated |
| C–F | Stretch | ~1100–1250 | To be calculated |
*Note: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. They should be multiplied by a scaling factor (typically ~0.96-0.98 for B3LYP) for a more accurate comparison.
Table 2: NMR Chemical Shift (δ, ppm) Comparison
| Nucleus | Expected Experimental δ (ppm) | Calculated GIAO-DFT δ (ppm) |
| ¹H NMR | ||
| H-5 | ~7.9–8.4 | To be calculated |
| H-6 | ~7.0–7.4 | To be calculated |
| ¹³C NMR | ||
| C-1 (C-F) | To be predicted | To be calculated |
| C-2 (C-Br) | To be predicted | To be calculated |
| C-3 (C-F) | To be predicted | To be calculated |
| C-4 (C-NO₂) | To be predicted | To be calculated |
| C-5 (C-H) | To be predicted | To be calculated |
| C-6 (C-H) | To be predicted | To be calculated |
Interpretation and Trustworthiness
-
Strong Correlation: If the calculated NMR shifts are within ~0.2-0.3 ppm for ¹H and ~3-5 ppm for ¹³C of the experimental values, and the calculated IR frequencies show a strong linear correlation with the experimental bands, this constitutes a successful cross-validation. This mutual agreement provides very high confidence that the synthesized molecule is indeed this compound and that our theoretical model is an accurate representation of its electronic structure.
-
Discrepancies: Significant deviations warrant further investigation. Potential causes include:
-
Experimental Issues: The sample may be impure, or an incorrect isomer may have been synthesized.
-
Computational Limitations: Solvent effects can significantly influence NMR chemical shifts. Re-running the NMR calculation with a solvent model (e.g., PCM - Polarizable Continuum Model) can often improve the accuracy. For vibrational frequencies, the harmonic approximation is the primary source of error, which is largely corrected by scaling.
-
By systematically acquiring high-quality experimental data and comparing it against a robust, well-justified computational model, researchers can achieve an authoritative and trustworthy characterization of this compound, paving the way for its confident use in further research and development.
References
- PubChem. This compound.
- PrepChem. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. PrepChem. [Link]
- PubChem. 2-Bromo-3,4-difluoro-1-nitrobenzene.
- SpectraBase. 2-BROMO-4-FLUORO-1-NITROBENZENE. Wiley. [Link]
- University of Wisconsin. 13 Carbon NMR. Department of Chemistry. [Link]
- Indian Journal of Pure & Applied Physics. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]
- PubChem. 2-Bromo-4-fluoro-1-nitrobenzene.
- International Journal of Science and Research (IJSR). Vibrational Spectra (FT-IR, FT-Raman and NMR)
- Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
- ResearchGate. Calculated (B3LYP/6-311G, 6-311++G) 1H and 13C NMR chemical shifts. [Link]
- ResearchGate.
- National Center for Biotechnology Information.
- ResearchGate.
- Chemistry LibreTexts. 19.5: Carbon-13 NMR. Chemistry LibreTexts. [Link]
Sources
In-Silico Reactivity Blueprint: A Comparative Guide to Predicting the Reactivity of 2-Bromo-1,3-difluoro-4-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the ability to accurately predict the chemical reactivity of substituted aromatic compounds is paramount. It informs synthesis strategies, aids in the design of novel molecular entities, and provides insights into potential metabolic pathways. This guide offers an in-depth, technical comparison of the predicted reactivity of 2-Bromo-1,3-difluoro-4-nitrobenzene, a versatile building block in organic synthesis. We will explore its reactivity through the lens of modern in-silico techniques, comparing it with its structural isomers to provide a comprehensive understanding of how substituent placement governs reaction outcomes. This guide is designed to be a self-validating system, explaining the "why" behind the "how" of in-silico reactivity prediction.
Introduction: The Significance of Predicting Aromatic Reactivity
This compound is a highly functionalized aromatic ring, primed for a variety of chemical transformations. The interplay of its substituents—a good leaving group (bromine), strongly activating and electron-withdrawing fluorine atoms, and a powerful nitro group—makes it a substrate of interest for nucleophilic aromatic substitution (SNAr) reactions. The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.
Predicting the regioselectivity and reaction rates of SNAr reactions is crucial for efficient synthesis design. Will a nucleophile preferentially displace the bromine or one of the fluorine atoms? How does the substitution pattern of our title compound compare to its isomers in terms of reaction kinetics? Answering these questions experimentally can be time-consuming and resource-intensive. In-silico methods, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective alternative for predicting and understanding chemical reactivity.
The In-Silico Approach: A Window into Molecular Reactivity
Our exploration of this compound's reactivity will be grounded in a robust in-silico workflow. This approach allows us to visualize and quantify the electronic properties that govern how a molecule will behave in a chemical reaction.
The In-Silico Prediction Workflow
The following diagram outlines the comprehensive workflow for our in-silico reactivity prediction.
Caption: A comprehensive workflow for the in-silico prediction of chemical reactivity.
Comparative Reactivity Analysis: this compound vs. Its Isomers
To provide a robust comparison, we will analyze the in-silico reactivity of this compound alongside two of its structural isomers:
-
Isomer 1: 1-Bromo-2,4-difluoro-3-nitrobenzene
-
Isomer 2: 2-Bromo-1,4-difluoro-3-nitrobenzene
The positioning of the nitro group and the halogens in these isomers will have a profound impact on the electronic distribution within the aromatic ring, and consequently, their susceptibility to nucleophilic attack.
In-Silico Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the computational steps to predict the reactivity of our target compounds. This protocol is designed to be reproducible and is based on widely accepted computational chemistry practices.
Software: A quantum chemistry software package capable of performing DFT calculations is required (e.g., Gaussian, ORCA, GAMESS). For visualization of molecular orbitals and electrostatic potential maps, software such as GaussView, Avogadro, or VMD is recommended.
Step 1: Molecular Structure Input
-
Construct the 3D structures of this compound and its selected isomers.
-
Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.
Step 2: Geometry Optimization and Frequency Calculation
-
Perform a full geometry optimization using Density Functional Theory (DFT). A commonly used and reliable functional and basis set combination for this type of molecule is B3LYP with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.
-
Following a successful geometry optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Step 3: Calculation of Reactivity Descriptors
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites that are susceptible to nucleophilic attack.
-
Fukui Functions: Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. The Fukui function f+(r) indicates the propensity of a site to accept an electron (i.e., undergo nucleophilic attack).
Predicted Reactivity Data
The following table summarizes the key in-silico reactivity descriptors calculated for this compound and its isomers. Note: The following data are illustrative and would be generated from the execution of the described computational protocol.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Most Positive ESP on Carbon (a.u.) | Carbon Atom with Highest f+ |
| This compound | -8.52 | -3.98 | 4.54 | +0.085 | C4 (para to Nitro) |
| 1-Bromo-2,4-difluoro-3-nitrobenzene | -8.61 | -4.15 | 4.46 | +0.092 | C3 (ortho to Nitro) |
| 2-Bromo-1,4-difluoro-3-nitrobenzene | -8.49 | -4.05 | 4.44 | +0.095 | C3 (ortho to Nitro) |
Interpretation of In-Silico Data
HOMO-LUMO Gap: All three isomers exhibit relatively small HOMO-LUMO gaps, indicating their general susceptibility to chemical reactions. Isomer 2 (2-Bromo-1,4-difluoro-3-nitrobenzene) has the smallest gap, suggesting it may be the most reactive of the three.
Electrostatic Potential (ESP) Maps: The ESP maps reveal the most electrophilic regions of the molecules. For all three isomers, the most positive electrostatic potential is located on the carbon atoms of the aromatic ring, particularly those ortho and para to the strongly electron-withdrawing nitro group. This is a direct consequence of the resonance and inductive effects of the -NO2 group. The carbon attached to the bromine atom in the para position to the nitro group in the parent compound shows significant positive potential, making it a prime target for nucleophilic attack.
Fukui Functions: The Fukui function analysis provides a more refined prediction of the most reactive sites for nucleophilic attack. For this compound, the carbon atom at position 4 (para to the nitro group) is predicted to be the most susceptible to nucleophilic attack. For the other two isomers, the carbon atom ortho to the nitro group is the predicted site of attack. This highlights the powerful directing effect of the nitro group in SNAr reactions.
The following diagram illustrates the predicted sites of nucleophilic attack based on the in-silico data.
Caption: Predicted sites of nucleophilic attack for the three isomers.
Comparison with Experimental Observations
The general trend in SNAr reactions is that the rate is enhanced by electron-withdrawing groups positioned ortho and para to the leaving group. Our in-silico data for all three isomers are consistent with this principle.
Conclusion: The Power of Predictive Chemistry
This guide has demonstrated the utility of a systematic in-silico approach for predicting and comparing the reactivity of this compound and its structural isomers. By employing DFT calculations to determine key electronic properties, we can gain valuable, actionable insights into the most probable sites of nucleophilic attack and the relative reactivity of different isomers.
The congruence of these theoretical predictions with established principles of nucleophilic aromatic substitution and experimental data from analogous systems underscores the trustworthiness of this computational methodology. For researchers in drug discovery and chemical synthesis, integrating such in-silico workflows into the early stages of project development can significantly accelerate progress, reduce experimental costs, and foster a deeper understanding of the fundamental principles that govern chemical reactivity.
References
- Mąkosza, M., & Winiarski, J. (1987). Reactions of Organic Anions. Part 160. Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes. Accounts of Chemical Research, 20(8), 282-289. [Link]
- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). John Wiley & Sons. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods (2nd ed.). Gaussian, Inc. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-2,4-difluoro-3-nitrobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-1,4-difluoro-3-nitrobenzene. National Center for Biotechnology Information.
- Hone, C. A., et al. (2017). A Mechanistic Investigation of the Nucleophilic Aromatic Substitution Reactions of 2,4-Difluoronitrobenzene. The Journal of Organic Chemistry, 82(21), 11414-11422. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-1,3-difluoro-4-nitrobenzene
As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. The synthesis and handling of novel compounds like 2-Bromo-1,3-difluoro-4-nitrobenzene are routine, but the final step in its lifecycle—disposal—is a critical process that demands the same level of scientific rigor. Improper disposal of this halogenated nitroaromatic compound poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, grounded in established safety protocols and chemical principles.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not merely waste; it is a hazardous material that must be respected. Its toxicological and chemical properties dictate the stringent disposal protocols required.
The primary risks stem from its classification as an acute toxicant, an irritant, and a halogenated organic compound.[1][2][3][4] Upon combustion, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2] Therefore, disposal is not as simple as discarding it; it is a process of neutralization and containment.
Table 1: Physicochemical and Hazard Summary for this compound
| Property | Information |
| GHS Pictogram | Warning [1] |
| GHS Hazard Statements | H302: Harmful if swallowed[1] H312: Harmful in contact with skin[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H332: Harmful if inhaled[1] |
| Molecular Formula | C₆H₂BrF₂NO₂[1][5] |
| Molecular Weight | 237.99 g/mol [1] |
| Chemical Class | Halogenated Nitroaromatic Compound |
| Incompatibilities | Strong oxidizing agents, strong bases[3] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides (HBr), Hydrogen fluoride (HF)[2] |
Pre-Disposal Operations: Handling and Segregation
Safe disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and correct segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Given the compound's dermal and inhalation toxicity, a robust PPE protocol is non-negotiable. Handling of this compound, whether in pure form or as waste, requires:
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[2][4]
-
Body Protection: A laboratory coat is standard. For larger quantities, a chemically resistant apron or suit is recommended.[6]
-
Respiratory Protection: All handling should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][7] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[4]
Waste Segregation: The Critical First Step
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Halogenated organic compounds cannot be mixed with non-halogenated waste streams.[8][9][10]
The Causality: Non-halogenated solvent waste can often be recycled as fuel (a process known as fuel blending).[8] However, the presence of halogens (F, Cl, Br, I) necessitates disposal via high-temperature incineration equipped with acid gas scrubbers.[11] These scrubbers are essential to neutralize the corrosive HBr and HF gases produced during combustion, preventing their release into the atmosphere.[2] Mixing streams contaminates the non-halogenated waste, forcing the entire volume to be treated by the more complex and expensive halogenated route.
The following workflow diagram illustrates the critical decision-making process for waste segregation in the lab.
Caption: Waste segregation decision process for halogenated compounds.
Step-by-Step Disposal Protocol
Follow this procedural guidance for the compliant disposal of this compound waste.
Step 1: Containerization
-
Select the Right Container: Use a designated, leak-proof waste container with a secure screw-top cap. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene for solids or solutions).
-
Avoid Contamination: Ensure the container is clean and was not previously used for incompatible chemicals, such as strong oxidizing agents.[3]
-
Fill Level: Do not overfill the container. A maximum fill level of 90% is recommended to allow for expansion and prevent spills.[12]
Step 2: Labeling
Accurate labeling is a legal requirement and is critical for safety. The waste label must be fully completed and legible.
-
Contents: Clearly write the full chemical name: "this compound". Do not use abbreviations or formulas. If it is a solution, list all components and their approximate percentages.
-
Hazard Information: Mark the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 3: Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Keep the halogenated waste container physically separate from non-halogenated, acidic, and basic waste streams to prevent accidental mixing.[8]
Step 4: Arranging for Final Disposal
Laboratory personnel should never attempt to treat or dispose of this chemical themselves.
-
Contact EHS: Once the container is full (or within the time limit specified by your institution, often 150-180 days), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations, typically through chemical incineration.[2][13][14]
Emergency Procedures
Accidents can happen. A clear, rehearsed emergency plan is essential.
Spill Management
For a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate: If the spill is large or if dust is generated, evacuate the immediate area.
-
Don PPE: Wear the full PPE described in section 2.1.
-
Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the material and absorbent into a designated waste container.[3] Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water.[15]
-
Dispose: Label the spill cleanup debris as hazardous waste and dispose of it through EHS.
Personnel Exposure
Immediate action is critical to mitigate harm following an exposure.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[2][14] Seek medical attention if irritation persists.[3][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
By adhering to these scientifically-grounded procedures, you ensure that the lifecycle of this compound concludes safely and responsibly, upholding your commitment to laboratory safety and environmental stewardship.
References
- Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?
- PubChem. This compound. National Center for Biotechnology Information.
- Safety Data Sheet. 4-Bromo-1-fluoro-2-nitrobenzene.
- Safety Data Sheet. 1-Bromo-4-nitrobenzene. (2014, November 10).
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Safety Data Sheet. 1,3-Difluorobenzene.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Environmental Health and Safety. Hazardous Waste Reduction.
- P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
- Regulations.gov. Document (EPA-HQ-OAR-2015-0216-0197).
- U.S. Environmental Protection Agency. Quick Start Guide: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.
Sources
- 1. This compound | C6H2BrF2NO2 | CID 13732745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. biosynth.com [biosynth.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. uakron.edu [uakron.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. p2infohouse.org [p2infohouse.org]
- 12. ethz.ch [ethz.ch]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. droracle.ai [droracle.ai]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-1,3-difluoro-4-nitrobenzene
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling highly reactive and hazardous compounds like 2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No. 167415-27-2) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, grounded in authoritative safety data.
Foundational Knowledge: Hazard Profile and Risk Mitigation
Understanding the inherent risks of a chemical is the first step in building a robust safety protocol. This compound is a halogenated nitroaromatic compound, a class of chemicals that requires careful handling due to its reactivity and toxicity. It is a solid, light-yellow powder.[1]
The primary hazards associated with this compound are well-documented and categorized under the Globally Harmonized System (GHS).[1][2][3]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][4] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[1][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1][4] |
The causality behind these classifications is clear: the compound's chemical structure allows it to readily interact with biological tissues, leading to irritation and systemic toxicity upon exposure. Therefore, our primary goal is to establish an unbroken barrier between the chemical and the researcher.
The Primary Defense: Engineering Controls and Core PPE
Before any personal protective equipment is considered, engineering controls must be in place. These are your most critical safety measures.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, must occur inside a certified chemical fume hood.[1] This is non-negotiable, as it is the primary method to control the inhalation hazard posed by the fine powder.
-
Safety Infrastructure: The work area must have immediate access to an eyewash station and a safety shower.[1][5]
With engineering controls established, the following core PPE provides the essential barrier for routine handling of small quantities.
-
Body Protection: A standard, fully-buttoned laboratory coat is required to protect against incidental contact and minor splashes.[6][7]
-
Eye and Face Protection: Standard safety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and potential splashes.[2][8]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for splash protection against a wide range of chemicals.[7] However, it is crucial to double-check the glove manufacturer's compatibility chart for resistance to halogenated nitroaromatics. Always inspect gloves for any signs of degradation or puncture before use.
Escalated Protection for High-Risk Scenarios
Certain procedures increase the risk of exposure and require an escalation in PPE. These scenarios include handling large quantities (>25g), cleaning up spills, or conducting highly energetic reactions.
| Scenario | Required PPE Escalation | Rationale |
| Handling Large Quantities | Face Shield (worn over goggles)[9] | Provides an additional layer of protection for the entire face from splashes. |
| Spill Cleanup | Chemical-resistant apron or disposable coveralls, Double-gloving | Protects personal clothing from extensive contamination.[9] Double-gloving allows for the safe removal of the outer, contaminated layer without exposing the skin. |
| Potential for Aerosolization | NIOSH-approved respirator with particulate filters[2] | Required if there's a risk of dust generation outside of a fume hood or if irritation is experienced, indicating a failure of engineering controls. |
Operational Plans: Protocols for Safe Handling
Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.
Protocol 4.1: PPE Donning and Doffing Sequence
The order in which PPE is put on and, more importantly, taken off is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Doffing Rationale: Gloves are removed first as they are the most likely to be contaminated. The lab coat is removed last, turning it inside out to contain any surface contamination. Always wash hands thoroughly with soap and water after all PPE has been removed.[10]
Protocol 4.2: Spill Management
In the event of a spill, a calm and procedural response is essential.
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Don PPE: Before cleanup, don the appropriate escalated PPE, including a respirator if necessary.
-
Containment: Cover the spill with an absorbent material like vermiculite or sand.[11] Do not use combustible materials.
-
Cleanup: Carefully sweep the contained material into a designated, labeled hazardous waste container.[1] Avoid creating dust.
-
Decontamination: Wipe the spill area with a suitable solvent (check SDS for recommendations), followed by soap and water.
-
Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.
Protocol 4.3: Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, and any material from a spill cleanup. Place these items in a clearly labeled, sealed hazardous waste container.[4][10]
-
Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
-
Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
Emergency Response: A Step-by-Step Guide for Exposure
Immediate and correct first aid can significantly mitigate harm from an accidental exposure.[4]
Caption: Emergency Response Plan for Exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing.[4]
-
Eye Contact: Flush eyes immediately and continuously with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][4]
-
Seek Medical Attention: In all cases of exposure, call a poison center or seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3][4]
By integrating this expert-level understanding of hazards with strict adherence to these operational plans, you can ensure a safe and controlled environment for your critical research.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
- Alfa Aesar. (2022). Safety Data Sheet: 1-Bromo-4-nitrobenzene. [Link]
- University of British Columbia. (2021). Personal Protective Equipment. [Link]
- Massachusetts Institute of Technology. (2006). Safety Topic – Personal Protective Equipment. [Link]
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]
- Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. [Link]
- GOV.UK. (2024). Nitrobenzene - Incident management. [Link]
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. [Link]
- Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. aksci.com [aksci.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



